Product packaging for 4-Chloro-3-methoxybenzaldehyde(Cat. No.:CAS No. 13726-16-4)

4-Chloro-3-methoxybenzaldehyde

Cat. No.: B170670
CAS No.: 13726-16-4
M. Wt: 170.59 g/mol
InChI Key: BZCOHGUBYSDFET-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzaldehyde is a natural product found in Lepista diemii and Lepista nuda with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B170670 4-Chloro-3-methoxybenzaldehyde CAS No. 13726-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methoxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C8H7ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCOHGUBYSDFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512720
Record name 4-Chloro-3-methoxybenzaldehyde
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13726-16-4
Record name 4-Chloro-3-methoxybenzaldehyde
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Record name 4-Chloro-3-methoxybenzaldehyde
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Record name 4-chloro-3-methoxybenzaldehyde
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Foundational & Exploratory

4-Chloro-3-methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13726-16-4

This technical guide provides an in-depth overview of 4-Chloro-3-methoxybenzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis, pharmaceuticals, and other chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a substituted benzaldehyde with a chlorine atom at the 4-position and a methoxy group at the 3-position of the benzene ring.[1][2] This substitution pattern imparts unique reactivity and properties to the molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 13726-16-4[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 56-60 °C
Boiling Point Not available
Solubility Soluble in common organic solvents
IUPAC Name This compound[1]

Synthesis

Hypothetical Experimental Protocol (General Adaptation):

This protocol is a generalized procedure and may require optimization.

Materials:

  • Vanillin (starting material)

  • Sulfuryl chloride (SO₂Cl₂) or other suitable chlorinating agent

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Pyridine or other suitable base

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware for reaction, workup, and purification

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolution: Dissolve vanillin in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Chlorination: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent to the cooled vanillin solution with continuous stirring. The temperature should be maintained below 5 °C. A base such as pyridine may be added to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding cold water or a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer sequentially with water, dilute acid (if a base was used), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules.[2] Its functional groups—the aldehyde, the chloro substituent, and the methoxy group—provide multiple reaction sites for further chemical modifications.

  • Pharmaceutical Synthesis: This compound serves as a building block for the synthesis of biologically active molecules and pharmaceutical agents.[2] The presence of the chlorine and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

  • Agrochemicals: It is utilized in the development of new pesticides and herbicides.[2]

  • Flavor and Fragrance Industry: Its aromatic properties make it a potential ingredient in the formulation of flavors and fragrances.[2]

  • Organic Synthesis: As a versatile reagent, it is used in various organic reactions to construct complex molecular architectures.[2]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the provided search results, the activities of structurally related benzaldehydes offer insights into its potential roles.

Derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been shown to possess antimicrobial and anti-inflammatory properties.[3] Some benzaldehyde derivatives have been found to exert their anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] The MAPK pathway is a crucial signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Furthermore, other benzaldehydes have been shown to interact with the Sonic Hedgehog (Shh) signaling pathway, which is vital for embryonic development and has been implicated in certain cancers.[6][7] Benzaldehyde itself has been reported to suppress multiple signaling pathways in cancer cells by regulating protein-protein interactions mediated by 14-3-3ζ.[8]

Given these findings for related compounds, it is plausible that this compound or its derivatives could exhibit interesting biological activities. Further research is warranted to explore its specific effects on cellular signaling pathways.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Cytokines Cytokines (e.g., TNF-α, IL-1) Cytokines->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Benzaldehyde_Derivative Potential Inhibition by Benzaldehyde Derivatives Benzaldehyde_Derivative->RAF Benzaldehyde_Derivative->MEK

Caption: Potential inhibitory effect of benzaldehyde derivatives on the MAPK signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1][9]

Table 2: GHS Hazard Information for this compound

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

In case of contact, follow standard first-aid procedures and seek medical attention. Store in a cool, dry, and well-ventilated place.

Caption: Overview of this compound's core data.

References

An In-depth Technical Guide to 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data and a summary of the applications for 4-Chloro-3-methoxybenzaldehyde, a versatile aromatic aldehyde. Its unique structure, featuring both a chloro and a methoxy group, enhances its reactivity, making it a crucial intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1][2]

Core Chemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][3]
Molecular Weight 170.59 g/mol [1][3]
IUPAC Name This compound[3]
CAS Number 13726-16-4[1][3]

Applications in Research and Development

This compound is a valuable building block in organic synthesis due to its stability and reactivity.[1] The aldehyde functional group readily undergoes reactions such as nucleophilic addition and condensation, allowing for the construction of more complex molecular architectures essential in drug discovery.[1][2]

Key application areas include:

  • Pharmaceutical Synthesis : It serves as a vital intermediate in the creation of various pharmaceutical agents, including those targeting neurological disorders.[1] Its structural motifs are incorporated into novel compounds with potential therapeutic effects.[1]

  • Agrochemical Development : The compound is utilized in the formulation of effective and safer pesticides and herbicides.[1]

  • Organic Synthesis : Beyond specific industries, it is a foundational component for creating complex molecules for materials science and broader chemical engineering research.[1]

Representative Experimental Protocol: Schiff Base Condensation

The aldehyde group of this compound is highly reactive and can be used in various condensation reactions. A common example is the formation of a Schiff base (imine) by reacting the aldehyde with a primary amine. This reaction is fundamental in the synthesis of many biologically active compounds. While the following is a generalized protocol, specific conditions may vary based on the substrate.

Objective: To synthesize a Schiff base derivative from this compound and a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted variant)

  • Ethanol (or another suitable solvent like methanol)

  • Glacial acetic acid (catalyst)

  • Reaction flask with reflux condenser

  • Stirring apparatus (magnetic stirrer)

  • Heating mantle

  • Crystallization dish

  • Filtration apparatus (Büchner funnel)

Methodology:

  • Dissolution: Dissolve 1 molar equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.

  • Amine Addition: To the stirred solution, add 1 molar equivalent of the selected primary amine.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. The final Schiff base can be characterized using techniques such as FTIR, ¹H NMR, and elemental analysis to confirm its structure and purity.[4]

Logical Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the logical position of this compound as a key intermediate in a typical synthetic workflow, leading to the development of biologically active molecules for screening.

G cluster_0 Starting Materials cluster_1 Synthetic Process cluster_2 Intermediate Product cluster_3 Downstream Processing cluster_4 Final Application A 4-Chloro-3- methoxybenzaldehyde C Schiff Base Condensation A->C B Primary Amine (R-NH₂) B->C D Crude Imine Derivative C->D Reaction E Purification (Crystallization/Chromatography) D->E Isolation F Structural Characterization (NMR, MS) E->F Purified Product G Biologically Active Molecule for Screening Assays F->G Confirmed Structure

Caption: Synthetic workflow using this compound.

References

Synthesis of 4-Chloro-3-methoxybenzaldehyde from 4-Chloro-2-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic routes for the preparation of 4-chloro-3-methoxybenzaldehyde from 4-chloro-2-methoxyphenol. Due to the absence of a direct literature precedent for this specific conversion, this document outlines established ortho-formylation methodologies for phenols and adapts them for the target synthesis. The information is intended to provide a strong foundational understanding for researchers to develop a successful synthetic protocol.

This compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the preparation of various biologically active molecules and other complex organic structures.[1] Its synthesis from a readily available starting material like 4-chloro-2-methoxyphenol is of significant interest.

Synthetic Strategies for Ortho-Formylation

The introduction of a formyl (-CHO) group onto an aromatic ring is a fundamental transformation in organic synthesis. For phenols, several methods are available for regioselective ortho-formylation. The primary challenge in the formylation of 4-chloro-2-methoxyphenol is to direct the formyl group to the position ortho to the hydroxyl group, which is also meta to the chloro group and ortho to the methoxy group. The strong ortho-directing ability of the hydroxyl group is the key to achieving the desired regioselectivity.

This guide will focus on three principal methods:

  • Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols using chloroform and a strong base.[2][3][4][5]

  • Magnesium Dichloride/Paraformaldehyde Method: A milder and often more selective method for ortho-formylation.[6][7]

  • Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent, formed from a substituted amide and phosphorus oxychloride, to formylate electron-rich aromatic rings.[8][9][10][11][12]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[2][4] The reaction proceeds through the generation of dichlorocarbene (:CCl2) in situ from chloroform and a strong base, typically an alkali hydroxide.[2][3][5] The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is subsequently hydrolyzed to the aldehyde upon workup.[2]

Proposed Reaction Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_workup Workup cluster_product Product 4-chloro-2-methoxyphenol 4-Chloro-2-methoxyphenol reagents CHCl3, NaOH (Dichlorocarbene Formation) 4-chloro-2-methoxyphenol->reagents Reaction intermediate Dichloromethyl Intermediate reagents->intermediate Electrophilic Attack workup Hydrolysis intermediate->workup product This compound workup->product

Caption: Reimer-Tiemann Reaction Pathway.

Experimental Protocol (Adapted from General Procedures)

Materials:

  • 4-chloro-2-methoxyphenol

  • Chloroform (CHCl3)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) for acidification

  • Dichloromethane or Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-chloro-2-methoxyphenol in ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide to the flask and stir to form the sodium phenoxide.

  • Heat the mixture to 60-70°C.

  • Add chloroform dropwise from the dropping funnel over a period of 1-1.5 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[13]

  • After the addition is complete, continue to stir the reaction mixture at 70-80°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and remove the excess ethanol and chloroform by rotary evaporation.

  • To the remaining residue, add water and carefully acidify with concentrated hydrochloric acid until the solution is acidic. This will precipitate the crude product.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Expected Outcomes and Considerations
  • The Reimer-Tiemann reaction typically gives modest to good yields.

  • A mixture of ortho and para isomers may be formed, though the ortho isomer is generally favored. In this specific case, the para position to the hydroxyl group is blocked by the chloro substituent, thus favoring formylation at the ortho position.

  • The reaction can be highly exothermic and should be carefully controlled.[5]

Magnesium Dichloride/Paraformaldehyde Method

This method provides a milder alternative to the Reimer-Tiemann reaction and often shows high regioselectivity for ortho-formylation of phenols.[6] The reaction utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium dichloride and a base like triethylamine.[6][7]

Proposed Reaction Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_workup Workup cluster_product Product 4-chloro-2-methoxyphenol 4-Chloro-2-methoxyphenol reagents Paraformaldehyde, MgCl2, Triethylamine 4-chloro-2-methoxyphenol->reagents Reaction intermediate Magnesium Chelate Intermediate reagents->intermediate Chelation and Formylation workup Acidic Workup intermediate->workup product This compound workup->product

Caption: MgCl2/Paraformaldehyde Formylation.

Experimental Protocol (Adapted from General Procedures)[6][7]

Materials:

  • 4-chloro-2-methoxyphenol

  • Anhydrous magnesium dichloride (MgCl2)

  • Paraformaldehyde

  • Dry triethylamine (Et3N)

  • Dry acetonitrile or tetrahydrofuran (THF)

  • Hydrochloric acid (1N HCl)

  • Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a dry, three-necked round-bottomed flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride and paraformaldehyde.

  • Add dry acetonitrile or THF, followed by the dropwise addition of dry triethylamine. Stir the mixture for 10-15 minutes.

  • Add 4-chloro-2-methoxyphenol dropwise to the mixture.

  • Heat the reaction mixture to reflux for the required reaction time (typically 2-8 hours, monitor by TLC).

  • Cool the mixture to room temperature and add 1N HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers successively with 1N HCl and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Quantitative Data for Analogous Phenols

While specific data for 4-chloro-2-methoxyphenol is unavailable, the following table summarizes results for similar substituted phenols using the MgCl2/paraformaldehyde method, which can serve as a reference.[6]

Phenolic DerivativeReaction Time (h)Yield (%)
4-chlorophenol885
4-methylphenol1.592
3-methoxyphenol288
4-methoxyphenol290

Data adapted from a study on the ortho-formylation of various phenolic derivatives.[6]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another effective method for the formylation of electron-rich aromatic compounds.[8][9][10] The Vilsmeier reagent, a chloroiminium salt, is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[8][11] This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.[12]

Proposed Reaction Pathway

G cluster_reagents Reagent Formation cluster_reaction Formylation dmf DMF vilsmeier Vilsmeier Reagent dmf->vilsmeier poccl3 POCl3 poccl3->vilsmeier intermediate Iminium Intermediate start 4-Chloro-2-methoxyphenol start->intermediate Electrophilic Attack product This compound intermediate->product Hydrolysis

Caption: Vilsmeier-Haack Reaction Pathway.

Experimental Protocol (Conceptual)

Materials:

  • 4-chloro-2-methoxyphenol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium acetate or other base for workup

  • Water

Procedure:

  • Cool a solution of DMF in a suitable solvent (e.g., DCM) in an ice bath.

  • Slowly add phosphorus oxychloride dropwise while maintaining the low temperature. Stir for a period to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4-chloro-2-methoxyphenol in the same solvent to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat as necessary (reaction temperatures can range from 0°C to 80°C) until the reaction is complete (monitor by TLC).[8]

  • Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and a base (e.g., sodium acetate solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Considerations for Vilsmeier-Haack Reaction
  • This reaction is generally effective for electron-rich aromatic compounds.[8][9][10]

  • The regioselectivity can be influenced by both steric and electronic effects.[8][12] Formylation typically occurs at the less sterically hindered position.[8]

Summary and Recommendations

For the synthesis of this compound from 4-chloro-2-methoxyphenol, all three discussed methods present viable routes.

  • The Magnesium Dichloride/Paraformaldehyde method is recommended as a starting point due to its reported high yields and excellent ortho-selectivity for a range of substituted phenols, as well as its milder reaction conditions.

  • The Reimer-Tiemann reaction is a classic and straightforward method, though it may result in lower yields and potentially more side products.

  • The Vilsmeier-Haack reaction is a powerful formylation technique, but its regioselectivity with this specific substrate would need to be carefully optimized.

It is crucial for researchers to perform small-scale trial reactions to determine the optimal conditions and regioselectivity for the formylation of 4-chloro-2-methoxyphenol before scaling up the synthesis. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to confirm the structure and purity of the final product.

References

Spectroscopic Profile of 4-Chloro-3-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The structural elucidation of this compound has been performed using a suite of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.98s-H-C=O
7.84d1.8H-2
7.50dd8.2, 1.8H-6
7.18d8.2H-5
3.97s--OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
190.8C=O
156.0C-3
135.8C-1
131.2C-5
130.5C-6
128.0C-4
111.8C-2
56.4-OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 100/125 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound (Predicted/Analogous)

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950, ~2850MediumAliphatic C-H stretch (-OCH₃)
~2820, ~2720WeakAldehydic C-H stretch (Fermi resonance)
~1700StrongC=O stretch (conjugated aldehyde)
~1580, ~1470Medium-StrongAromatic C=C stretch
~1260StrongAryl-O stretch (asymmetric)
~1020StrongAryl-O stretch (symmetric)
~820StrongC-Cl stretch

Note: Experimental data for the specific compound was not available. Data is predicted based on characteristic frequencies of substituted benzaldehydes.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
172~33[M+2]⁺ (due to ³⁷Cl isotope)
170100[M]⁺ (Molecular ion, due to ³⁵Cl isotope)
169High[M-H]⁺
141Moderate[M-CHO]⁺
113Moderate[M-CHO-CO]⁺ or [M-C₂HO]⁺
77Moderate[C₆H₅]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • For ¹H NMR, the spectral width is typically set to -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 0 to 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • A small amount of the solid sample is dissolved in a volatile solvent (e.g., acetone or dichloromethane).

  • A few drops of the solution are deposited onto a KBr or NaCl salt plate.

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the clean salt plate is recorded first.

  • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure compounds.

  • Electron Ionization (EI) is typically used, with an electron beam energy of 70 eV.

Instrumentation and Data Acquisition:

  • The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) mass analyzer.

  • The mass-to-charge ratio (m/z) of the ions is scanned over a range, for example, m/z 40-300.

  • The relative abundance of each ion is plotted against its m/z value. The presence of a chlorine atom is indicated by the characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[5]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions and handling measures for 4-Chloro-3-methoxybenzaldehyde, a key aromatic aldehyde utilized in organic synthesis and the pharmaceutical industry[1][2].

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses several risks upon exposure.

GHS Hazard Statements:

  • H302: Harmful if swallowed[3].

  • H315: Causes skin irritation[3].

  • H319: Causes serious eye irritation[3].

  • H335: May cause respiratory irritation[3][4].

Signal Word: Warning[3][4]

The primary hazards are associated with acute oral toxicity, skin and eye irritation, and respiratory tract irritation[3]. All personnel handling this compound should be thoroughly familiar with these risks.

Quantitative Safety Data

The following table summarizes the key quantitative data available for this compound and its isomers, which are often handled in similar laboratory settings.

PropertyValueSource
Molecular Formula C8H7ClO2PubChem[3]
Molecular Weight 170.59 g/mol PubChem[3]
GHS Hazard Codes H302, H315, H319, H335PubChem[3]
Melting Point 56-60 °C (for 3-Chloro-4-methoxybenzaldehyde)Sigma-Aldrich[5]

Experimental Protocols

Detailed experimental protocols for toxicological or reactivity studies of this compound are not available in standard safety data sheets. Such studies would be conducted under controlled laboratory conditions by trained toxicologists and chemists. The methodologies would likely involve standard OECD guidelines for testing of chemicals, such as:

  • Acute Oral Toxicity: OECD Test Guideline 423

  • Skin Irritation: OECD Test Guideline 404

  • Eye Irritation: OECD Test Guideline 405

It is critical to consult specialized toxicological databases or conduct new studies to establish definitive experimental protocols and quantitative endpoints.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[6][7].

  • Ensure that an emergency eyewash station and safety shower are readily accessible[4][8].

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles or a face shield conforming to EN166 or NIOSH standards are mandatory to protect against splashes[4][9][10].

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant apron must be worn to prevent skin contact[4][6][8].

  • Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used to prevent inhalation of dust or vapors[4][10].

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances[4].

  • Keep containers tightly closed to prevent exposure to air and moisture[9][11][12]. The compound may be light and air sensitive[11][13].

  • Store in a designated area for combustible solids[5].

First Aid Measures

In the event of exposure, immediate action is crucial.

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4][6].

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[4][6].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist[4][6][11].

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[6].

Spill and Disposal Procedures

Spill Management:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust formation[6][11].

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand)[8].

  • Collect the absorbed material into a sealed, labeled container for proper disposal[4][8].

  • Ventilate the area and wash the spill site after material pickup is complete[8].

Waste Disposal:

  • Dispose of chemical waste through an approved hazardous waste management program[8][11].

  • Do not mix this waste with other waste streams unless compatibility is confirmed[8].

  • Follow all local, state, and federal regulations for hazardous waste disposal[8][11].

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Receive Chemical B Review SDS A->B C Don PPE B->C D Prepare Work Area (Fume Hood) C->D E Weighing & Transfer D->E F Experimental Use E->F G Temporary Storage F->G L Spill F->L Potential Incident M Exposure F->M H Decontaminate Equipment G->H I Segregate Waste H->I J Dispose of Waste I->J K Doff PPE J->K N Follow Spill Protocol L->N O Follow First Aid Measures M->O

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-3-methoxybenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 56-60 °C
Boiling Point Not available
CAS Number 13726-16-4

Solubility Profile

This structure suggests that this compound will exhibit good solubility in a range of common organic solvents. The expected solubility in various solvent classes is summarized in the table below. It is important to note that these are qualitative predictions and experimental verification is recommended for precise applications.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale
Alcohols MethanolSolubleThe hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen and methoxy group of the solute.
EthanolSolubleSimilar to methanol, ethanol can act as a hydrogen bond donor and has a similar polarity.
Ketones AcetoneSolubleThe polar carbonyl group of acetone interacts favorably with the polar groups of the solute.
Methyl Ethyl KetoneSolubleSimilar polarity to acetone.
Esters Ethyl AcetateSolubleThe ester group provides polarity for favorable dipole-dipole interactions.
Ethers Diethyl EtherModerately SolubleLess polar than ketones and esters, but should still be a reasonably good solvent.
Tetrahydrofuran (THF)SolubleA polar aprotic ether that is a good solvent for a wide range of organic compounds.
Chlorinated Solvents DichloromethaneSolubleThe polarity is suitable for dissolving the solute, and the chlorine atom can have favorable interactions.
ChloroformSolubleSimilar to dichloromethane.
Aromatic Hydrocarbons TolueneSparingly Soluble to Moderately SolubleThe nonpolar nature of toluene is less compatible with the polar functional groups of the solute.
Aliphatic Hydrocarbons HexaneInsoluble to Sparingly SolubleThe nonpolar nature of hexane makes it a poor solvent for this moderately polar compound.
Amides Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent that is an excellent solvent for a wide range of organic solids.
Sulfoxides Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent with strong dissolving power for many organic compounds.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of a crystalline solid like this compound in an organic solvent. This method is based on the isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

  • Calculation of Solubility:

    • Calculate the solubility (S) in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formula:

    S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of filtered solution) × 100

3.3. Diagram of Experimental Workflow

experimental_workflow start Start: Prepare Materials prepare_solutions Add excess this compound to known volume of solvent in vials start->prepare_solutions equilibration Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) prepare_solutions->equilibration settling Allow excess solid to settle (at constant temperature) equilibration->settling sampling Withdraw supernatant with pre-warmed syringe settling->sampling filtration Filter through syringe filter into volumetric flask sampling->filtration dilution Dilute filtered sample to a known volume filtration->dilution analysis Analyze by HPLC or GC dilution->analysis quantification Quantify using a calibration curve analysis->quantification calculation Calculate Solubility (g/100 mL or mol/L) quantification->calculation end_point End: Solubility Data calculation->end_point

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. For recrystallization purposes, a solvent should be chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Solvent Polarity: As indicated in Table 1, the polarity of the solvent plays a critical role. A solvent with a polarity similar to that of this compound will be most effective.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Logical Relationship of Solubility and Molecular Structure

The solubility of this compound is a direct consequence of its molecular structure and the intermolecular forces it can form with solvent molecules.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound Molecular Structure carbonyl Carbonyl Group (C=O) (Polar, H-bond acceptor) methoxy Methoxy Group (-OCH3) (Polar, H-bond acceptor) chlorophenyl Chlorophenyl Ring (Largely nonpolar) solubility Solubility carbonyl->solubility Favorable Interactions (Dipole-Dipole, H-Bonding) methoxy->solubility Favorable Interactions (Dipole-Dipole, H-Bonding) chlorophenyl->solubility Less Favorable Interactions in Polar Solvents solvent_polarity Solvent Polarity solvent_polarity->solubility solvent_hbond Hydrogen Bonding (Donor/Acceptor) solvent_hbond->solubility

Caption: Factors influencing the solubility of this compound.

This diagram illustrates that the polar functional groups (carbonyl and methoxy) enhance solubility in polar solvents through dipole-dipole interactions and hydrogen bonding, while the less polar chlorophenyl ring contributes to its solubility in less polar organic solvents. The overall solubility in a given solvent is a balance of these competing factors.

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Chloro-3-methoxybenzaldehyde, a substituted aromatic aldehyde, is emerging as a valuable and versatile starting material in medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and methoxy substituents on the benzene ring, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in the development of novel therapeutic agents, with a focus on its utility in generating compounds with anticancer, antimicrobial, and anticonvulsant properties. While direct extensive research on derivatives of this specific benzaldehyde is growing, this guide also draws upon findings from structurally related compounds to highlight its significant potential.

Core Applications in Medicinal Chemistry

The reactivity of the aldehyde functional group in this compound allows for its facile conversion into a multitude of chemical frameworks, including but not limited to Schiff bases, chalcones, and various heterocyclic compounds. These molecular classes are well-established pharmacophores, known to interact with a range of biological targets.

Anticancer Drug Discovery

Substituted benzaldehydes are key building blocks in the synthesis of numerous compounds with demonstrated anticancer activity. The derivatives of this compound, particularly chalcones and Schiff bases, hold considerable promise in this therapeutic area.

Chalcones: Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to exhibit a broad spectrum of biological activities, including potent anticancer effects.[1] They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[2] The substitution pattern on both aromatic rings plays a crucial role in their cytotoxic activity.

While specific studies on chalcones derived directly from this compound are emerging, research on chalcones from other substituted benzaldehydes provides valuable insights. For instance, several synthesized chalcones have shown significant in vitro cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and colorectal (HT-29) cancer cells.[1]

dot

Caption: Signaling pathways targeted by anticancer chalcones.

Quantitative Data on Anticancer Activity of Chalcone Derivatives (from related compounds):

Compound ClassCancer Cell LineIC50 (µM)Reference
ChalconesMCF-7 (Breast)< 20 µg/mL[1]
ChalconesA549 (Lung)< 20 µg/mL[1]
ChalconesPC3 (Prostate)< 20 µg/mL[1]
ChalconesHT-29 (Colorectal)< 20 µg/mL[1]
Benzyloxybenzaldehyde DerivativesHL-60 (Leukemia)1 - 10[3]
Hydrazone DerivativesK-562 (Leukemia)0.04[4]
Hydrazone DerivativesBV-173 (Leukemia)0.04[4]

Experimental Protocol: Synthesis of Chalcones (General Claisen-Schmidt Condensation) [2]

  • Reactant Preparation: Dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.

  • Base Addition: Slowly add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) to the stirred mixture at a controlled temperature (e.g., 10-25°C).

  • Reaction Monitoring: Stir the reaction mixture for a specified duration (typically 2-24 hours) at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

dot

Chalcone_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Benzaldehyde This compound Mixing Mixing and Stirring Benzaldehyde->Mixing Acetophenone Substituted Acetophenone Acetophenone->Mixing Solvent Ethanol Solvent->Mixing Base KOH or NaOH Reaction Claisen-Schmidt Condensation Base->Reaction Mixing->Reaction Workup Acidification and Precipitation Reaction->Workup Purification Filtration and Recrystallization Workup->Purification Product Purified Chalcone Purification->Product

Caption: General workflow for chalcone synthesis.

Antimicrobial Drug Development

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound, particularly Schiff bases and chalcones, have shown potential as antimicrobial agents.

Schiff Bases: Schiff bases, formed by the condensation of a primary amine with an aldehyde, are known to possess a wide range of biological activities, including antibacterial and antifungal properties. The imine or azomethine group (-C=N-) is a critical pharmacophore for their antimicrobial action.

Chalcones: The α,β-unsaturated ketone moiety in chalcones is also implicated in their antimicrobial effects. Studies on chalcones derived from substituted benzaldehydes have demonstrated activity against both Gram-positive and Gram-negative bacteria.[5]

Quantitative Data on Antimicrobial Activity of Related Derivatives:

Compound ClassBacterial StrainMIC (µg/mL)Reference
ThiosemicarbazoneSalmonella typhi64 - 128[6]
Chalcone DerivativeEscherichia coli17 - 20[5]
Chalcone DerivativePseudomonas aeruginosa10 - 18[5]
Chalcone DerivativeStaphylococcus aureus10 - 17[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [7]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot

Antimicrobial_Testing_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Compound Test Compound (e.g., Chalcone) Dilution Serial Dilution in 96-well Plate Compound->Dilution Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Reading Visual Inspection for Bacterial Growth Incubation->Reading Result Determination of MIC Reading->Result

Caption: Workflow for MIC determination.

Anticonvulsant Agents

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. There is a continuous need for new anticonvulsant drugs with improved efficacy and better side-effect profiles. Benzanilide derivatives, which can be synthesized from substituted benzaldehydes, have shown promising anticonvulsant activity.

A study on a series of 4-chloro- and 4-methoxybenzanilide derivatives revealed significant anticonvulsant effects in animal models.[8] This suggests that derivatives of this compound could be explored for their potential as anticonvulsant agents.

Quantitative Data on Anticonvulsant Activity of Related Benzanilides: [8]

CompoundTest ModelED50 (mg/kg)
4-methoxy-2,6-dimethylbenzanilideMES (i.p.)18.58
4-methoxy-2,6-dimethylbenzanilideMES (oral)27.40

Experimental Protocol: Maximal Electroshock (MES) Seizure Test (Mouse Model) [9]

  • Animal Preparation: Use adult male mice, housed under standard laboratory conditions.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At a predetermined time after drug administration, induce seizures by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using appropriate statistical methods.

dot

Anticonvulsant_MES_Test_Logic Start Start Administer Administer Test Compound to Mice Start->Administer Wait Wait for Predetermined Time Administer->Wait Induce Induce Seizure (MES) Wait->Induce Observe Observe for Tonic Hindlimb Extension Induce->Observe Protection Protection? Observe->Protection Yes Yes Protection->Yes No Extension No No Protection->No Extension Calculate Calculate ED50 Yes->Calculate No->Calculate

Caption: Logical flow of the MES test for anticonvulsant activity.

Conclusion and Future Directions

This compound represents a promising and versatile platform for the development of novel therapeutic agents. Its utility in the synthesis of diverse molecular scaffolds, including chalcones, Schiff bases, and other heterocyclic systems, opens up numerous avenues for drug discovery in oncology, infectious diseases, and neurology. While the full potential of this specific starting material is still being uncovered, the wealth of data on structurally related compounds strongly supports its continued investigation.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives of this compound. In-depth structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, elucidation of the precise mechanisms of action and identification of the specific molecular targets will be essential for their rational design and development into clinically viable drug candidates. The data and protocols presented in this guide provide a solid foundation for researchers to embark on this exciting and potentially fruitful area of medicinal chemistry.

References

4-Chloro-3-methoxybenzaldehyde: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-3-methoxybenzaldehyde, a versatile aromatic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, imparts distinct reactivity, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and other high-value chemical entities.[1] This document details its physicochemical properties, spectral data, synthetic routes, and key applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Core Physicochemical and Spectral Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][2]
CAS Number 13726-16-4[1][2]
Appearance SolidN/A
Melting Point 56-60 °C[3]
Boiling Point 128 °C[4]
Flash Point 120.70 °C[4]
IUPAC Name This compound[2]
Spectral Information

Spectral data is critical for the identification and characterization of this compound and its derivatives.

Spectral Data TypeAvailability / Key FeaturesSource
Mass Spectrometry GC-MS data is available.[2][5]
Infrared (IR) Spectra Vapor phase and FTIR spectra are available.[2][5]
¹H NMR Spectra Data is available.[5]
¹³C NMR Spectra Data is available for related structures.[6]

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. A common and effective method is the formylation of 2-chloroanisole. This can be accomplished via electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Gattermann-Koch reactions. The following diagram and protocol illustrate a generalized Vilsmeier-Haack approach.

G cluster_reactants Reactants cluster_products Products 2-Chloroanisole 2-Chloroanisole Intermediate_Complex Aryl-Iminium Complex 2-Chloroanisole->Intermediate_Complex Electrophilic Attack DMF_POCl3 DMF / POCl₃ Iminium_Salt Vilsmeier Reagent (Iminium Salt) DMF_POCl3->Iminium_Salt Reagent Formation Iminium_Salt->Intermediate_Complex Final_Product This compound Intermediate_Complex->Final_Product Aqueous Workup

Caption: Synthetic pathway for this compound via Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloroanisole

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the cooled POCl₃ solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Electrophilic Substitution: Dissolve 2-chloroanisole (1.0 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Organic Synthesis

This compound is a versatile building block due to the presence of three key functional groups: the aldehyde, the chloro substituent, and the methoxy group.[1] This allows for a wide range of chemical transformations, making it a valuable precursor for more complex molecules.[1]

G cluster_reactions Key Chemical Transformations cluster_products Resulting Molecular Scaffolds cluster_final_applications Target Industries Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Aldol_Condensation Aldol Condensation Start->Aldol_Condensation Oxidation Oxidation Start->Oxidation Grignard_Reaction Grignard Reaction Start->Grignard_Reaction Amines Amines Reductive_Amination->Amines Alkenes Alkenes Wittig_Reaction->Alkenes Chalcones Chalcones / Enones Aldol_Condensation->Chalcones Carboxylic_Acids Carboxylic Acids Oxidation->Carboxylic_Acids Secondary_Alcohols Secondary Alcohols Grignard_Reaction->Secondary_Alcohols Pharma Pharmaceuticals Amines->Pharma Alkenes->Pharma Chalcones->Pharma Agro Agrochemicals Carboxylic_Acids->Agro Fragrance Flavors & Fragrances Secondary_Alcohols->Fragrance

Caption: Applications of this compound in synthesizing diverse molecular scaffolds.

Its applications span several industries:

  • Pharmaceutical Synthesis: It is a key intermediate for various pharmaceutical agents, including those targeting neurological disorders.[1]

  • Agrochemicals: It contributes to the development of effective and environmentally safer pesticides and herbicides.[1]

  • Flavor and Fragrance: Its aromatic properties make it a useful component in creating unique scents and flavors.[1]

Example Workflow: Synthesis of a Chalcone Intermediate

Chalcones are important precursors for flavonoids and other biologically active heterocyclic compounds. The following workflow demonstrates the synthesis of a chalcone derivative starting from this compound via a Claisen-Schmidt condensation.

G Aldehyde 4-Chloro-3- methoxybenzaldehyde Reaction Claisen-Schmidt Condensation Aldehyde->Reaction Ketone Acetophenone (or derivative) Ketone->Reaction Base Base (NaOH/KOH) Solvent (Ethanol) Base->Reaction Product Chalcone Derivative Reaction->Product

Caption: Workflow for the synthesis of a chalcone derivative.

Experimental Protocol: Claisen-Schmidt Condensation
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriate acetophenone derivative (1.0 eq) in ethanol.

  • Reaction Initiation: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise with vigorous stirring.

  • Precipitation: A solid precipitate usually forms within 15-30 minutes. Continue stirring the reaction mixture at room temperature for an additional 2-3 hours.

  • Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper. Subsequently, wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Purification: Dry the product in an oven at 50-60 °C. If necessary, the chalcone can be further purified by recrystallization from ethanol.

Safety and Handling

This compound requires careful handling due to its potential hazards. Adherence to safety protocols is essential.

GHS Hazard and Precautionary Statements
CategoryInformationSource
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][5][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][7]
  • Handling: Use in a well-ventilated area.[8] Wear suitable protective clothing, gloves, and eye/face protection.[7][8] Avoid formation of dust and aerosols.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][7][9] Keep containers tightly closed.[9][10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a high-utility building block in organic synthesis. Its defined physicochemical properties and predictable reactivity make it a reliable intermediate for constructing complex molecular architectures. The ability to readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions ensures its continued importance in the fields of medicinal chemistry, materials science, and agrochemical research. Proper handling and a thorough understanding of its chemistry, as outlined in this guide, will enable researchers and developers to fully leverage its synthetic potential.

References

Discovery and history of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-3-methoxybenzaldehyde: From Plausible Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde that has garnered significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its specific substitution pattern offers a unique combination of steric and electronic properties that make it a valuable intermediate in organic synthesis. While the precise historical details of its initial discovery and synthesis are not well-documented in readily available literature, its structural relationship to naturally occurring and synthetically important benzaldehydes, such as vanillin and isovanillin, suggests its emergence from the systematic exploration of aromatic chemistry in the late 19th or early 20th century. This guide provides a comprehensive overview of the compound's properties, plausible historical synthetic routes, modern preparative methods, and its applications, with a focus on providing actionable data and experimental insights for laboratory professionals.

Compound Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below. This data is essential for its handling, storage, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₈H₇ClO₂Chem-Impex
Molecular Weight 170.59 g/mol Chem-Impex
CAS Number 13726-16-4Chem-Impex
Appearance Crystalline solidN/A
Melting Point 53.00 °CBiosynth
Boiling Point 128.00 °CBiosynth
Flash Point 120.70 °CBiosynth
Solubility Soluble in common organic solventsN/A

Historical Context and Plausible Early Synthesis

While the exact date and discoverer of this compound are not explicitly detailed in the surveyed historical chemical literature, its synthesis can be logically placed within the context of the burgeoning field of aromatic chemistry in the late 19th and early 20th centuries. During this period, chemists were actively investigating the substitution reactions of benzene and its derivatives, leading to the development of a vast array of novel compounds. The development of formylation reactions, which introduce an aldehyde group onto an aromatic ring, was a significant milestone.

Given the structure of this compound, its initial synthesis likely involved the formylation of 2-chloroanisole or the chlorination of m-methoxybenzaldehyde. Several classical named reactions for aromatic formylation would have been available to chemists of that era.

Plausible Synthetic Pathways

Three plausible historical synthetic routes for the initial preparation of this compound are the Gattermann, Vilsmeier-Haack, and Reimer-Tiemann reactions. These methods were instrumental in the synthesis of a wide range of substituted benzaldehydes.

The Gattermann reaction, discovered by Ludwig Gattermann, allows for the formylation of aromatic compounds.[2][3] It typically uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[2] A safer modification of this reaction uses zinc cyanide (Zn(CN)₂) in place of HCN.[2]

  • Starting Material: 2-Chloroanisole

  • Reagents: HCN, HCl, AlCl₃ (or Zn(CN)₂)

  • Plausible Mechanism: The reaction proceeds via an electrophilic aromatic substitution where the formimidoyl chloride, generated in situ, acts as the electrophile.

Gattermann_Reaction 2-Chloroanisole 2-Chloroanisole Product This compound 2-Chloroanisole->Product Electrophilic Aromatic Substitution HCN + HCl HCN + HCl Formimidoyl_chloride_intermediate [HC(Cl)=NH₂]⁺AlCl₄⁻ HCN + HCl->Formimidoyl_chloride_intermediate Forms AlCl3 AlCl3 AlCl3->Formimidoyl_chloride_intermediate Catalyzes Formimidoyl_chloride_intermediate->Product Reacts with

Plausible Gattermann reaction pathway for this compound synthesis.

The Vilsmeier-Haack reaction, developed by Anton Vilsmeier and Albrecht Haack, is another method for formylating electron-rich aromatic rings.[4] It employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which is the active electrophile.[4][5][6]

  • Starting Material: 2-Chloroanisole

  • Reagents: POCl₃, DMF, followed by aqueous workup

  • Plausible Mechanism: The Vilsmeier reagent, a chloroiminium salt, is formed and then attacked by the electron-rich aromatic ring. Subsequent hydrolysis yields the aldehyde.[7]

Vilsmeier_Haack_Reaction 2-Chloroanisole 2-Chloroanisole Iminium_intermediate Iminium Intermediate 2-Chloroanisole->Iminium_intermediate Reacts with Vilsmeier Reagent DMF + POCl3 DMF + POCl3 Vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF + POCl3->Vilsmeier_reagent Forms Product This compound Iminium_intermediate->Product Hydrolysis

Plausible Vilsmeier-Haack reaction for this compound synthesis.

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is primarily used for the ortho-formylation of phenols.[8] It involves the reaction of a phenol with chloroform in a basic solution.[9] To synthesize this compound via this route, one would need to start with a suitably substituted phenol.

  • Starting Material: 2-Chloro-5-methoxyphenol

  • Reagents: Chloroform (CHCl₃), Sodium Hydroxide (NaOH)

  • Plausible Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) in situ, which then acts as the electrophile.[10]

Reimer_Tiemann_Reaction 2-Chloro-5-methoxyphenol 2-Chloro-5-methoxyphenol Intermediate Dichloromethylated Intermediate 2-Chloro-5-methoxyphenol->Intermediate Reacts with Dichlorocarbene CHCl3 + NaOH CHCl3 + NaOH Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3 + NaOH->Dichlorocarbene Generates Product This compound Intermediate->Product Hydrolysis

Plausible Reimer-Tiemann reaction for this compound synthesis.

Modern Synthetic Protocols and Applications

Today, this compound is a commercially available reagent and a key intermediate in the synthesis of more complex molecules. Modern synthetic methods often prioritize efficiency, safety, and scalability.

Synthesis from Isovanillin

A common laboratory and industrial preparation of a related compound, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, involves the direct chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[11] A similar strategy could be adapted for the synthesis of this compound from a suitable precursor.

Experimental Protocol: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde from Isovanillin [11]

  • Dissolution: Dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid with heating.

  • Chlorination: Slowly add 29.41 g of tert-butyl hypochlorite (t-BuOCl) dropwise to the solution at a temperature between 35°C and 40°C.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Precipitation: Add 200 mL of ether to the reaction mixture and allow it to stand overnight to precipitate the product.

  • Isolation and Purification: Separate the precipitated crystals by filtration and wash with ether. The crude product can be purified by recrystallization from acetonitrile to yield 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block in the synthesis of various biologically active molecules. For instance, it is a key intermediate in the preparation of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[12] Its structure is also found in precursors to various other pharmaceutical agents.[1]

The presence of the chloro, methoxy, and aldehyde functionalities allows for a wide range of chemical transformations, including nucleophilic additions, condensations, and cross-coupling reactions, making it a versatile tool for medicinal chemists and organic synthesists.

Spectroscopic Data for Characterization

Accurate characterization of this compound is crucial for quality control and reaction monitoring. The following table summarizes key spectroscopic data.

Spectroscopic TechniqueKey Data Points
¹H NMR Spectral data for related compounds show characteristic shifts for aromatic protons, the aldehyde proton (~9.9 ppm), and the methoxy group protons (~3.9 ppm).[13][14][15]
¹³C NMR Expected signals include those for the carbonyl carbon (~190 ppm), aromatic carbons (in the range of 110-160 ppm), and the methoxy carbon (~56 ppm).[14]
Infrared (IR) Spectroscopy A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1700 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile substituted benzaldehyde with important applications in modern organic synthesis, particularly in the pharmaceutical industry. While the specific historical details of its discovery remain elusive, its synthesis can be understood within the context of the development of classical formylation reactions. The plausible historical pathways, coupled with modern, efficient synthetic protocols, provide a comprehensive understanding of this important chemical intermediate. The data and experimental details provided in this guide are intended to support researchers and scientists in the effective utilization of this compound in their work.

References

An In-depth Technical Guide to 4-Chloro-3-methoxybenzaldehyde: Suppliers, Commercial Availability, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-methoxybenzaldehyde, a key aromatic aldehyde intermediate. It details its commercial availability from various suppliers, outlines potential synthetic and analytical methodologies, and discusses its applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Introduction

This compound (CAS No. 13726-16-4) is a substituted aromatic aldehyde featuring both a chloro and a methoxy group on the benzene ring. This unique substitution pattern imparts specific reactivity, making it a valuable building block in organic synthesis.[1] Its applications are found in the development of pharmaceuticals, agrochemicals, dyes, as well as in the flavor and fragrance industry.[1][2] The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences the electrophilicity of the aldehyde and the reactivity of the aromatic ring, allowing for a range of chemical transformations.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is around 98%. Below is a summary of representative suppliers and their offerings.

SupplierProduct NumberPurityPack SizesPrice (USD)Lead Time
ChemUniverseP4674698%1g, 5g, 10g$34.00 (1g), $62.00 (5g), $89.00 (10g)6-8 days
Chem-Impex---Price on request-
Biosynth--50g, 100g, 250g$95.00 (50g), $130.00 (100g), $260.00 (250g)In Stock (2-3 Weeks)
Sigma-Aldrich-97%1g, 5g$62.10 (1g), $200.00 (5g)Check for availability

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and for bulk quotations.

A broader search for suppliers can be conducted through online chemical marketplaces and directories. Key regions for sourcing this chemical include the USA, Europe, and China.[3][4]

Synthetic Protocols

Proposed Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[5][6][7] In this proposed synthesis, 2-chloro-1-methoxybenzene (2-chloroanisole) would serve as the starting material.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Electrophilic Aromatic Substitution Intermediate Vilsmeier_Reagent->Intermediate Start 2-Chloro-1-methoxybenzene Start->Intermediate Attacks Product_imine Iminium Salt Intermediate Intermediate->Product_imine Rearomatization Final_Product This compound Product_imine->Final_Product Hydrolyzes to H2O Water (H₂O) H2O->Final_Product

Proposed synthesis of this compound via Vilsmeier-Haack reaction.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 1.5 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-chloro-1-methoxybenzene (1.0 eq.) in a minimal amount of an inert solvent such as dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium acetate until a pH of 6-7 is reached. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8][9]

Purification and Analysis

Proper purification and characterization are crucial to ensure the quality of this compound for subsequent applications.

Purification by Recrystallization

For further purification, recrystallization can be employed. The choice of solvent is critical for effective purification.[7][10]

Experimental Protocol:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Potential solvents include ethanol, isopropanol, or a mixture of hexane and ethyl acetate.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

G Crude_Product Crude This compound Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Analysis Purity and Identity Confirmation Pure_Product->Analysis GCMS GC-MS Analysis->GCMS NMR ¹H and ¹³C NMR Analysis->NMR FTIR FT-IR Analysis->FTIR Final_Confirmation Confirmed Pure This compound GCMS->Final_Confirmation NMR->Final_Confirmation FTIR->Final_Confirmation

Workflow for the purification and analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity and identifying potential isomers or impurities.

  • Column: A nonpolar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Detector: Scan range of m/z 40-400. The mass spectrum should show a molecular ion peak at m/z 170 and a characteristic isotopic pattern for the chlorine atom.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the substituent effects.

  • ¹H NMR (CDCl₃, 400 MHz):

    • An aldehyde proton singlet around δ 9.8-10.0 ppm.

    • A methoxy group singlet around δ 3.9-4.0 ppm.

    • Three aromatic protons in the range of δ 7.0-7.8 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • An aldehyde carbonyl carbon around δ 190-192 ppm.

    • A methoxy carbon around δ 56 ppm.

    • Aromatic carbons in the range of δ 110-160 ppm, with the carbon bearing the chlorine atom showing a characteristic shift.[12][13]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[2] Its structure is a precursor to more complex molecules with potential therapeutic activities, particularly in the area of neurological disorders.[1] For instance, it can be a starting material for the synthesis of compounds that modulate the activity of receptors or enzymes in the central nervous system. The specific substitution pattern can be critical for achieving the desired binding affinity and pharmacokinetic properties of the final drug candidate.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in chemical research and development. This guide has provided an overview of its suppliers, proposed detailed experimental protocols for its synthesis and purification, and outlined key analytical methods for its characterization. For researchers and professionals in drug discovery and related fields, a thorough understanding of these aspects is essential for the successful utilization of this important chemical intermediate.

References

Navigating the Stability of 4-Chloro-3-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Chloro-3-methoxybenzaldehyde is presented in Table 1. These properties are essential for understanding its behavior under various conditions.

PropertyValueReference(s)
CAS Number 13726-16-4
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 53-60 °C
Boiling Point 128 °C
Solubility Insoluble in water; soluble in hot water, ethanol, and oil.

Stability Profile and Likely Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in publicly available literature, its chemical structure provides insights into its likely stability challenges. Aromatic aldehydes are generally susceptible to oxidation, and the substituents on the benzene ring can influence this reactivity.[2]

The primary degradation pathway for benzaldehyde and its derivatives is oxidation of the aldehyde functional group to a carboxylic acid. In the case of this compound, this would result in the formation of 4-chloro-3-methoxybenzoic acid. This oxidation can be initiated by exposure to air (autoxidation), especially in the presence of light and trace metal catalysts. The methoxy group, being an electron-donating group, may slightly increase the susceptibility of the aldehyde group to oxidation compared to unsubstituted benzaldehyde. Conversely, the electron-withdrawing chloro group may have a stabilizing effect.[3]

Photochemical degradation is another potential concern. Aromatic compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions. For some substituted benzaldehydes, this can lead to complex degradation pathways, including decarbonylation to form the corresponding chlorinated and methoxylated benzene derivative.[4]

Hydrolytic stability is generally expected to be good under neutral pH conditions. However, under strongly acidic or basic conditions, the stability may be compromised, although specific data for this compound is lacking.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general chemical best practices.[1]

ConditionRecommendationRationaleReference(s)
Temperature Store in a cool, dry place. Recommended storage temperatures vary by supplier, ranging from 0-8°C to 10-25°C.To minimize the rate of potential degradation reactions.[4][5]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation by atmospheric oxygen.[1]
Light Exposure Protect from light. Store in amber or opaque containers.To prevent photochemical degradation.[6]
Incompatible Materials Avoid contact with strong oxidizing agents and strong bases.To prevent chemical reactions that could degrade the compound.[1]
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.To avoid inhalation and skin contact.[1]

Experimental Protocols for Stability Assessment (General)

While specific forced degradation studies for this compound are not available, a general approach for assessing the stability of a new chemical entity is outlined by the International Council for Harmonisation (ICH) guidelines.[2][7][8][9] Should a researcher need to perform such a study, the following general protocols can be adapted.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.

  • Acid Hydrolysis: The compound is typically dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: The compound is treated with a base (e.g., 0.1 M to 1 M NaOH) under similar conditions as acid hydrolysis.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature or elevated temperatures.

  • Photostability: The solid material and a solution of the compound are exposed to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Stress: The solid compound is heated at an elevated temperature (e.g., 60-100°C) for a specified duration.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify the parent compound and its degradation products.

  • HPLC Method Development: A reverse-phase C18 column is often a good starting point. The mobile phase, typically a mixture of acetonitrile or methanol and water with a buffer, is optimized to achieve good separation of the parent peak from any impurity or degradation product peaks.

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the purity of the main peak, ensuring that no degradation products are co-eluting.

  • Identification of Degradation Products: Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for identifying the molecular weights of degradation products, which aids in their structural elucidation.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Analysis & Characterization cluster_4 Stability Profile & Storage A Literature Review & Physicochemical Properties B Stress Conditions (Acid, Base, Oxidative, Light, Heat) A->B C Develop & Validate Stability-Indicating Method (e.g., HPLC) B->C D Analyze Stressed Samples C->D E Identify & Characterize Degradation Products (LC-MS, NMR) D->E F Determine Degradation Pathways E->F G Establish Intrinsic Stability F->G H Define Optimal Storage Conditions G->H

Caption: A logical workflow for the stability assessment of a chemical compound.

Conclusion

While specific quantitative stability data for this compound is not extensively documented in publicly accessible literature, a proactive approach to its storage and handling based on the principles outlined in this guide can significantly mitigate the risk of degradation. By controlling temperature, atmosphere, and light exposure, and by avoiding contact with incompatible substances, researchers can ensure the integrity of this valuable synthetic intermediate. For critical applications, it is recommended that users perform their own stability assessments using the general protocols described herein to establish appropriate shelf-life and re-test periods under their specific storage conditions.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Schiff Bases Derived from 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds first reported by Hugo Schiff in 1864.[1][2][3] They are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[1][3][4] The electrophilic carbon and nucleophilic nitrogen of the imine bond create numerous opportunities for binding with various molecules, making them crucial in medicinal and coordination chemistry.[1]

Schiff bases and their metal complexes exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][5][6] Their therapeutic potential is often attributed to the core azomethine linkage.[2][6] Furthermore, these compounds serve as valuable intermediates in organic synthesis, as ligands in the formation of metal complexes, and have applications in materials science as pigments, dyes, and catalysts.[1][4]

Substituted aromatic aldehydes, such as 4-Chloro-3-methoxybenzaldehyde, are valuable precursors in the synthesis of Schiff bases, allowing for the introduction of specific electronic and steric properties into the final molecule. The presence of the chloro and methoxy groups can modulate the biological activity and physicochemical properties of the resulting Schiff base derivatives. This document provides detailed protocols for the synthesis, characterization, and potential applications of Schiff bases derived from this compound.

Synthesis of Schiff Bases: A General Protocol

The following section details a representative experimental protocol for the synthesis of a Schiff base via the condensation of this compound with a primary amine.

2.1. General Reaction Scheme

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 This compound c1 Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux r1->c1 plus + r2 Primary Amine (R-NH2) r2->c1 p1 Schiff Base c1->p1 plus2 + p2 Water (H2O)

Caption: General reaction for Schiff base synthesis.

2.2. Experimental Protocol: Synthesis of N-(4-chloro-3-methoxybenzylidene)aniline

This protocol outlines the synthesis of a representative Schiff base from this compound and aniline.

Materials and Equipment:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker, Buchner funnel, filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve an equimolar amount of this compound (e.g., 1.70 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To the stirring solution, add an equimolar amount of the primary amine (e.g., aniline, 0.93 g, 10 mmol) dropwise at room temperature.

  • Catalysis: Add a few drops (e.g., 2-3 drops) of a catalyst like glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, while the spots for the starting materials diminish.

  • Product Isolation: Upon completion, remove the flask from the heat and allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate as a solid. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the product with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying and Recrystallization: Dry the product in a desiccator or a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

2.3. Experimental Workflow Diagram

G start Start dissolve Dissolve this compound and Primary Amine in Ethanol start->dissolve add_catalyst Add Catalyst (e.g., Glacial Acetic Acid) dissolve->add_catalyst reflux Heat Mixture to Reflux (2-4 hours) add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool Reaction Mixture to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate using Buchner Funnel cool->filter wash Wash Solid with Cold Ethanol filter->wash dry Dry the Purified Schiff Base Product wash->dry characterize Characterize Product (FT-IR, NMR, Melting Point) dry->characterize end End characterize->end

Caption: Workflow for Schiff base synthesis and characterization.

Characterization of Synthesized Schiff Bases

The synthesized compounds are typically characterized using various spectroscopic and physical methods to confirm their structure and purity.[3][7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant evidence for Schiff base formation is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹, which is characteristic of the C=N (imine) stretching vibration. The disappearance of the C=O band from the aldehyde and the N-H bands from the primary amine also confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic singlet peak is observed in the downfield region, typically between δ 8.0-9.0 ppm, corresponding to the azomethine proton (-CH=N-).[3]

    • ¹³C NMR: The formation of the imine bond is confirmed by a signal for the azomethine carbon, which appears in the range of δ 140-165 ppm.

  • Melting Point: Pure, crystalline Schiff bases exhibit a sharp and distinct melting point, which can be used as an indicator of purity.[3]

  • UV-Visible Spectroscopy: UV-Vis spectra, often recorded in solvents like methanol, show characteristic absorption bands that provide information about the electronic transitions within the molecule.[7]

Table 1: Representative Characterization Data for a Schiff Base Derived from this compound

ParameterExpected Observation/ValueReference
Physical Appearance Crystalline solid (color varies)[3]
Melting Point (°C) Varies depending on the amine used[3]
FT-IR (cm⁻¹) ~1625 (C=N stretch), Absence of C=O (~1700) and N-H (~3300)[7]
¹H NMR (δ, ppm) ~8.5 (s, 1H, -CH=N-), Aromatic protons (m, ~6.8-7.8)[3]
¹³C NMR (δ, ppm) ~160 (-CH=N-), Aromatic carbons (~110-155)[7]
UV-Vis (λmax, nm) Typically shows π→π* and n→π* transitions[7]

Applications in Drug Discovery and Development

Schiff bases derived from substituted benzaldehydes are of significant interest to drug development professionals due to their broad pharmacological profile.[1][6] The imine group is a critical pharmacophore that contributes to their biological activities.

4.1. Biological Activities

  • Anticancer Activity: Numerous Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines.[2][6] Their mechanism of action is often linked to the induction of apoptosis.[2] The presence of halogen and methoxy substituents on the aromatic ring can enhance this activity.

  • Antibacterial and Antifungal Activity: These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][9]

  • Antioxidant Activity: Certain Schiff base derivatives act as potent antioxidants, capable of scavenging free radicals, which is a valuable property for combating oxidative stress-related diseases.[5]

  • Other Activities: Other reported biological effects include anti-inflammatory, antiviral, antimalarial, and analgesic properties.[1][6]

Table 2: Summary of Potential Biological Activities of Schiff Bases

Biological ActivityTarget/Model SystemPotential ApplicationReferences
Anticancer Human cancer cell lines (e.g., MCF-7, HCT-116, A549)Development of novel chemotherapeutic agents[2][6]
Antibacterial E. coli, B. subtilis, S. aureusTreatment of bacterial infections[5]
Antioxidant DPPH, FRAP, ABTS assaysPrevention/treatment of oxidative stress disorders[5]
Anti-inflammatory Enzyme inhibition assays (e.g., LOX)Management of inflammatory conditions[1][5]
Corrosion Inhibition Mild steel in acidic mediumIndustrial applications in materials protection[7]

4.2. Hypothetical Mechanism of Action in Cancer

The anticancer activity of Schiff bases is often attributed to their ability to interfere with cellular processes essential for cancer cell survival and proliferation. The azomethine group can interact with biological macromolecules, potentially leading to enzyme inhibition or disruption of signaling pathways. A plausible mechanism involves the induction of apoptosis, or programmed cell death.

SB Schiff Base (from this compound) Cell Cancer Cell SB->Cell Enters Cell Pathway Inhibition of Pro-Survival Signaling Pathways Cell->Pathway Interacts with intracellular targets Caspase Activation of Caspase Cascade Pathway->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Hypothetical pathway for Schiff base-induced apoptosis.

Conclusion

Schiff bases synthesized from this compound represent a promising class of compounds for researchers in chemistry and drug development. The synthetic protocols are straightforward and efficient, yielding versatile molecules with significant potential for various applications. Their broad spectrum of biological activities, particularly in anticancer and antimicrobial research, makes them attractive candidates for further investigation and development into novel therapeutic agents. The characterization techniques outlined provide a robust framework for structural confirmation and purity assessment, ensuring reliable data for subsequent biological evaluations.

References

Application Notes and Protocols for the Knoevenagel Condensation Reaction with 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] This reaction is particularly significant in medicinal chemistry and drug development, as the resulting products often serve as scaffolds for molecules with a wide array of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.

The use of 4-Chloro-3-methoxybenzaldehyde as a substrate in the Knoevenagel condensation is of particular interest. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group on the aromatic ring can influence the reactivity of the aldehyde and impart unique electronic characteristics to the synthesized molecules. These structural features make the resulting products promising candidates for further investigation in drug discovery programs.

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, a summary of representative reaction conditions, and an overview of the potential applications of the synthesized compounds in drug development.

Data Presentation

Table 1: Knoevenagel Condensation of this compound with Malononitrile

Active Methylene CompoundCatalystSolventTemperature (°C)Typical TimeTypical Yield (%)
MalononitrilePiperidineEthanolReflux2-4 h90-95
MalononitrileAlumWaterRoom Temp15-30 min90-95+
MalononitrileNiCu@MWCNTH₂O/CH₃OH2515-45 min75-95

Table 2: Knoevenagel Condensation of this compound with Cyanoacetate Derivatives

Active Methylene CompoundCatalystSolventTemperature (°C)Typical TimeTypical Yield (%)
Ethyl CyanoacetateDIPEAcToluene110-1152-4 h90-95
Ethyl CyanoacetatePiperidineEthanolReflux4-6 h85-90

Table 3: Knoevenagel Condensation of this compound with Barbituric Acid Derivatives

Active Methylene CompoundCatalystSolventTemperature (°C)Typical TimeTypical Yield (%)
Barbituric AcidCuO NanoparticlesSolvent-freeRoom Temp10-20 min95-98
1,3-Dimethylbarbituric AcidIsonicotinic acidEtOH/H₂O6025-40 min90-95
Thiobarbituric AcidAcetic AcidEthanolRoom Temp1-2 h75-85

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with various active methylene compounds, based on established methodologies for structurally similar aldehydes.

Protocol 1: Synthesis of 2-(4-Chloro-3-methoxybenzylidene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

  • To this solution, add 1.1 equivalents of malononitrile.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2-(4-Chloro-3-methoxybenzylidene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-chloro-3-methoxyphenyl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Diisopropylethylammonium acetate (DIPEAc)

  • Toluene

Procedure:

  • To a reaction vessel equipped with a Dean-Stark apparatus, add 1 equivalent of this compound and toluene.

  • Add 1.2 equivalents of ethyl cyanoacetate and a catalytic amount of DIPEAc.

  • Heat the mixture to reflux (110-115 °C) and remove the water azeotropically.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 5-(4-Chloro-3-methoxybenzylidene)barbituric acid

Materials:

  • This compound

  • Barbituric acid

  • Copper oxide (CuO) nanoparticles

  • High-speed stirrer

Procedure:

  • In a mortar, grind together 2 mmol of this compound, 2 mmol of barbituric acid, and 100 mg of CuO nanoparticles.

  • Transfer the mixture to a suitable reaction vessel.

  • Stir the solid mixture at high speed at room temperature for approximately 10-20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by adding a suitable solvent (e.g., ethanol), filtering to remove the catalyst, and then evaporating the solvent.

  • The crude product can be further purified by recrystallization.

Visualizations

Below are diagrams illustrating the general Knoevenagel condensation reaction mechanism and a typical experimental workflow.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde R-CHO (this compound) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack ActiveMethylene Z-CH₂-Z' (e.g., Malononitrile) Carbanion Carbanion [Z-CH⁻-Z'] ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Carbanion->Alkoxide Alcohol β-Hydroxy Adduct Alkoxide->Alcohol Protonation Product α,β-Unsaturated Product Alcohol->Product Dehydration Water H₂O

Caption: General mechanism of the Knoevenagel condensation reaction.

Experimental_Workflow Start Start Reactants Combine Aldehyde, Active Methylene Compound, and Catalyst in Solvent Start->Reactants Reaction Heat/Stir Reaction Mixture (Monitor by TLC) Reactants->Reaction Workup Cool Reaction Mixture and Isolate Crude Product (e.g., Filtration) Reaction->Workup Purification Purify Product (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols for Nucleophilic Addition to 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the nucleophilic addition to 4-chloro-3-methoxybenzaldehyde, a versatile intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. The protocols outlined herein cover common nucleophilic addition reactions, including reduction with sodium borohydride and addition of organometallic reagents. These methods are foundational for the generation of functionalized secondary alcohols, which are key building blocks in organic synthesis. The provided experimental procedures are designed to be robust and reproducible for standard organic synthesis laboratories.

Introduction

This compound is a substituted aromatic aldehyde whose electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. Nucleophilic addition reactions to this substrate are of significant interest as they introduce new carbon-carbon or carbon-hydride bonds, leading to the formation of secondary alcohols with diverse functionalities. These products can serve as precursors to more complex molecules in medicinal chemistry and materials science. This application note details the procedures for these transformations, providing a basis for further synthetic explorations.

Data Presentation

The following table summarizes the expected products and representative yields for various nucleophilic addition reactions to this compound. The yields are based on general literature precedents for similar reactions and may vary based on specific reaction conditions.[1][2]

Nucleophile (Reagent)ProductProduct StructureRepresentative Yield (%)
Hydride (NaBH₄)(4-Chloro-3-methoxyphenyl)methanol90-98
Methyl (CH₃MgBr)1-(4-Chloro-3-methoxyphenyl)ethanol85-95
Phenyl (PhLi)(4-Chloro-3-methoxyphenyl)(phenyl)methanol80-90
Cyanide (NaCN/H⁺)2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetonitrile88-95

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of this compound to (4-chloro-3-methoxyphenyl)methanol using sodium borohydride.[1][2][3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the solution (pH ~7). Be cautious as hydrogen gas evolution will occur.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in Methanol cool Cool to 0-5 °C in Ice Bath start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at Room Temperature (1-2 hours) add_nabh4->stir quench Quench with 1M HCl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (optional) concentrate->purify

Caption: Experimental workflow for the reduction of this compound.

Caption: General mechanism of nucleophilic addition to an aldehyde.

References

Application Notes and Protocols: The Versatile Role of 4-Chloro-3-methoxybenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-Chloro-3-methoxybenzaldehyde as a key starting material for the preparation of a diverse range of heterocyclic compounds. This versatile aromatic aldehyde serves as a valuable building block in medicinal chemistry and drug discovery due to its activated aromatic ring and reactive carbonyl group.[1] The presence of both a chloro and a methoxy group on the benzene ring enhances its reactivity and provides opportunities for further functionalization, making it an essential intermediate in the synthesis of biologically active molecules.[1]

This document outlines detailed experimental protocols for the synthesis of several important classes of heterocyclic compounds, including chalcones, quinazolinones, benzodiazepines, dihydropyrimidinones, and thiazoles, using this compound as a precursor. Quantitative data from the literature is summarized in tables for easy reference, and reaction pathways are illustrated with diagrams.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.[2]

Experimental Protocol: General Procedure for Chalcone Synthesis[2]
  • In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.

  • Cool the solution in an ice bath and add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Table 1: Examples of Chalcones Synthesized from Aromatic Aldehydes and Acetophenones

AldehydeAcetophenone DerivativeProductYield (%)Melting Point (°C)Reference
4-MethoxybenzaldehydeAcetophenone(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one67Not Reported[3]
4-Hydroxybenzaldehyde4-Methoxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneNot ReportedNot Reported
4-Chlorobenzaldehyde4-Methoxyacetophenone(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneModerateNot Reported

Chalcone_Synthesis This compound This compound Base_Catalyst NaOH or KOH Ethanol, rt This compound->Base_Catalyst Acetophenone_Derivative Acetophenone_Derivative Acetophenone_Derivative->Base_Catalyst Chalcone_Product Chalcone Derivative Base_Catalyst->Chalcone_Product Claisen-Schmidt Condensation

Claisen-Schmidt condensation for chalcone synthesis.

Synthesis of Quinazolinones

Quinazolinone derivatives are a significant class of heterocyclic compounds possessing a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. A common synthetic route involves the condensation of an anthranilamide (2-aminobenzamide) with an aldehyde.

Experimental Protocol: General Procedure for Quinazolinone Synthesis[5]
  • In a round-bottom flask, combine equimolar amounts of this compound and a 2-aminobenzamide derivative.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid, and a suitable solvent like ethanol.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to yield the 2,3-dihydroquinazolin-4(3H)-one.

  • For the synthesis of the fully aromatic quinazolin-4(3H)-one, an oxidative step is required. This can be achieved by adding an oxidizing agent like iodine or by air oxidation in the presence of a suitable catalyst.

Table 2: Examples of Quinazolinone Synthesis

Aldehyde2-Aminobenzamide DerivativeProductYield (%)Reference
Benzaldehyde2-Aminobenzamide2-Phenyl-2,3-dihydroquinazolin-4(1H)-oneHigh[4]
4-Chlorobenzaldehyde2-Aminobenzamide2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-oneHigh[4]

Note: Specific quantitative data for the reaction with this compound was not found in the provided search results. The yields are generally reported as good to excellent for this type of reaction.

Quinazolinone_Synthesis Start_Materials This compound + 2-Aminobenzamide Reaction_Step1 Cyclocondensation (e.g., p-TSA, EtOH, Reflux) Start_Materials->Reaction_Step1 Intermediate 2,3-Dihydroquinazolin-4(3H)-one Reaction_Step1->Intermediate Reaction_Step2 Oxidation (e.g., I2 or Air) Intermediate->Reaction_Step2 Final_Product Quinazolin-4(3H)-one Reaction_Step2->Final_Product

General workflow for quinazolinone synthesis.

Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The 1,5-benzodiazepine scaffold can be synthesized through the condensation of an o-phenylenediamine with an α,β-unsaturated carbonyl compound or two equivalents of an aldehyde.

Experimental Protocol: General Procedure for 1,5-Benzodiazepine Synthesis[7]
  • Dissolve this compound (2 equivalents) and an o-phenylenediamine derivative (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Add a catalytic amount of an acid catalyst (e.g., acetic acid, H-MCM-22).[5]

  • Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,5-benzodiazepine derivative.

Table 3: Examples of 1,5-Benzodiazepine Synthesis from Aromatic Aldehydes

Aldehydeo-Phenylenediamine DerivativeCatalystYield (%)Reference
Various Aromatic Aldehydeso-PhenylenediamineH-MCM-22Good to Excellent[5]
Chalcones (from aldehydes)o-PhenylenediaminePiperidine/Acetic Acid56-79[6]

Note: The table provides general yields for this reaction type as specific data for this compound was not available in the search results.

Benzodiazepine_Synthesis Aldehyde This compound (2 equiv.) Reaction Condensation (Acid Catalyst, Solvent) Aldehyde->Reaction Diamine o-Phenylenediamine (1 equiv.) Diamine->Reaction Product 1,5-Benzodiazepine Derivative Reaction->Product

Synthesis of 1,5-benzodiazepines.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel blockade.[7] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[7]

Experimental Protocol: General Procedure for Biginelli Reaction[10][11]
  • In a round-bottom flask, mix this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents).

  • Add a catalytic amount of an acid catalyst (e.g., HCl, ammonium dihydrogen phosphate) and a small amount of ethanol as a solvent.[8][9]

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Table 4: Examples of Biginelli Reaction with Aromatic Aldehydes

Aldehydeβ-KetoesterUrea/ThioureaYield (%)Reference
BenzaldehydeEthyl acetoacetateUrea58-62[10]
m-NitrobenzaldehydeEthyl acetoacetateThioureaGood[8]
p-MethoxybenzaldehydeEthyl acetoacetateThioureaGood[8]

Note: The yields for the Biginelli reaction can vary depending on the specific substrates and reaction conditions.

Biginelli_Reaction Aldehyde This compound Reaction Biginelli Reaction (Acid Catalyst, Reflux) Aldehyde->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Urea Urea Urea->Reaction Product Dihydropyrimidinone Reaction->Product

The one-pot Biginelli multicomponent reaction.

Synthesis of Thiazoles via Hantzsch Synthesis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are found in many biologically active compounds, including vitamin B1. The Hantzsch thiazole synthesis is a classic method for their preparation, involving the reaction of an α-haloketone with a thioamide.[11][12] An alternative approach involves a one-pot, three-component reaction of an aldehyde, a thioamide (or thiourea), and an α-haloketone.[13]

Experimental Protocol: Three-Component Hantzsch-type Thiazole Synthesis[15]
  • A mixture of this compound (1 mmol), a thioamide or thiourea (1 mmol), and an α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1 mmol) is prepared.[13]

  • A catalyst, such as silica-supported tungstosilisic acid, is added to the mixture.[13]

  • The reaction is carried out in a suitable solvent (e.g., ethanol/water) under reflux or ultrasonic irradiation for a specified time.[13]

  • After completion (monitored by TLC), the solid product is filtered, washed, and purified, often by recrystallization.

Table 5: Examples of Hantzsch-type Thiazole Synthesis

AldehydeThioamide/Thioureaα-HaloketoneYield (%)Reference
Substituted BenzaldehydesThiourea3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one79-90[13]
2-BromoacetophenoneThioureaN/A (two-component)High[11]

Note: This protocol describes a multicomponent variation of the Hantzsch synthesis. Specific data for this compound in this reaction was not available in the search results.

Hantzsch_Thiazole_Synthesis Aldehyde This compound Reaction Three-Component Condensation Aldehyde->Reaction Thioamide Thiourea Thioamide->Reaction Haloketone α-Haloketone Haloketone->Reaction Product Thiazole Derivative Reaction->Product

Three-component synthesis of thiazole derivatives.

References

Application of 4-Chloro-3-methoxybenzaldehyde in Fragrance Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxybenzaldehyde is a versatile aromatic aldehyde with emerging applications in the fragrance and flavor industry.[1] Its unique molecular structure, featuring both a chloro and a methoxy group on the benzaldehyde ring, suggests a complex and potentially appealing olfactory profile, making it a compound of interest for perfumers and formulation scientists. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance formulations.

While direct, publicly available sensory data for this compound is limited, an inferred olfactory profile can be constructed by examining structurally related compounds. This approach allows for a scientifically grounded prediction of its scent characteristics, guiding its application in fragrance creation.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations.

PropertyValueReference
CAS Number 13726-16-4[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Not specified in search results
Solubility Expected to be soluble in organic solvents like ethanol, ether, and fragrance oils.
Boiling Point Not specified in search results
Melting Point Not specified in search results

Predicted Olfactory Profile

Based on the olfactory characteristics of structurally similar benzaldehydes, a predicted scent profile for this compound can be hypothesized.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): Sweet, creamy, vanilla.

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): Sweet, vanilla, slightly smoky.

  • 4-Chlorobenzaldehyde: Almond-like, cherry, slightly chemical.

  • 3-Methoxybenzaldehyde: Sweet, almond, hay-like.

Considering these, this compound is predicted to have a sweet, creamy, and slightly spicy or phenolic aroma, with potential almond-like and woody undertones. The presence of the chlorine atom may introduce a subtle, clean, or even slightly sharp nuance.

Application in Fragrance Formulations

Based on its predicted olfactory profile, this compound could be a valuable modifier in a variety of fragrance types:

  • Gourmand Fragrances: To enhance creamy, vanilla, and nutty notes.

  • Spicy and Oriental Fragrances: To add a unique sweet and spicy character.

  • Floral Fragrances: To provide a creamy and warm background to white floral or spicy floral accords.

  • Woody Fragrances: To soften and add a sweet, balsamic nuance.

Recommended Use Level: As with most aromatic aldehydes, it is recommended to start with low concentrations (0.01% to 0.5% of the fragrance concentrate) and adjust based on the desired effect.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound in fragrance applications.

Protocol for Sensory Evaluation of a Raw Material

This protocol outlines the steps for the olfactory assessment of this compound.

Objective: To determine the olfactory profile, intensity, and tenacity of this compound.

Materials:

  • This compound

  • Ethanol (perfumer's grade, odorless)

  • Smelling strips

  • Glass beakers and pipettes

  • Stopwatch

  • Odor-free environment

Procedure:

  • Preparation of Dilutions: Prepare a 10% and a 1% solution of this compound in ethanol.

  • Initial Olfactory Assessment (Neat):

    • Dip a clean smelling strip into the neat compound, ensuring not to oversaturate.

    • Allow the solvent to evaporate for a few seconds.

    • Smell the strip at regular intervals (e.g., immediately, after 5 minutes, 15 minutes, 1 hour, 4 hours, and 24 hours).

    • Record detailed olfactory descriptors at each time point, noting any changes in character.

  • Olfactory Assessment (Dilutions):

    • Repeat the procedure with the 10% and 1% dilutions.

    • Compare the odor profile of the dilutions to the neat material. Note any nuances that become more apparent at lower concentrations.

  • Tenacity Evaluation: The longevity of the scent on the smelling strip provides an indication of its tenacity. A scent still detectable after 24 hours is considered to have good tenacity.

  • Data Recording: Document all observations in a structured format, including odor descriptors, intensity ratings (on a scale of 1-5), and tenacity.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Olfactory Evaluation cluster_record Data Recording Prep Prepare 10% and 1% dilutions in ethanol Eval_Neat Evaluate neat compound on smelling strip Prep->Eval_Neat Eval_Dilutions Evaluate 10% and 1% dilutions on smelling strips Prep->Eval_Dilutions Record Record olfactory descriptors, intensity, and tenacity at regular intervals Eval_Neat->Record Eval_Dilutions->Record

Sensory Evaluation Workflow
Protocol for Stability Testing in a Cosmetic Base

This protocol describes how to assess the stability of this compound in a representative cosmetic formulation (e.g., a simple lotion or cream).

Objective: To evaluate the physical and chemical stability of a fragrance containing this compound in a cosmetic base under accelerated aging conditions.

Materials:

  • Test fragrance containing a known concentration of this compound.

  • Control fragrance (without this compound).

  • Cosmetic base (e.g., unscented lotion).

  • Glass jars with airtight lids.

  • Incubators or ovens set at different temperatures (e.g., 25°C, 40°C, 50°C).

  • pH meter.

  • Viscometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment (optional, for chemical analysis).

Procedure:

  • Sample Preparation:

    • Prepare two batches of the cosmetic base: one with the test fragrance and one with the control fragrance.

    • Dispense the prepared samples into labeled glass jars.

  • Storage Conditions:

    • Store the samples under the following conditions:

      • Room temperature (25°C) as a control.

      • Elevated temperature (40°C) for accelerated aging.

      • Elevated temperature (50°C) for further accelerated aging.

      • (Optional) Under UV light to assess photosensitivity.

  • Evaluation Intervals: Evaluate the samples at baseline (Day 0) and at regular intervals (e.g., Week 1, Week 4, Week 8, Week 12).

  • Physical Stability Assessment:

    • Appearance: Visually inspect for any changes in color, phase separation, or texture.

    • Odor: Smell the samples and note any changes in the fragrance profile or intensity. Compare the test sample to the control.

    • pH: Measure the pH of the samples.

    • Viscosity: Measure the viscosity of the samples.

  • Chemical Stability Assessment (Optional):

    • Use GC-MS to quantify the concentration of this compound at each time point to determine its degradation rate.

  • Data Analysis: Compare the results from the different storage conditions and time points to assess the stability of the fragrance in the cosmetic base.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_eval Evaluation at Intervals (0, 1, 4, 8, 12 weeks) cluster_analysis Data Analysis Prep Prepare cosmetic base with test and control fragrances Storage_RT 25°C (Room Temp) Prep->Storage_RT Storage_40C 40°C (Accelerated) Prep->Storage_40C Storage_50C 50°C (Accelerated) Prep->Storage_50C Storage_UV UV Light (Optional) Prep->Storage_UV Eval_Physical Physical Assessment: Appearance, Odor, pH, Viscosity Storage_RT->Eval_Physical Eval_Chemical Chemical Assessment (GC-MS) (Optional) Storage_RT->Eval_Chemical Storage_40C->Eval_Physical Storage_40C->Eval_Chemical Storage_50C->Eval_Physical Storage_50C->Eval_Chemical Storage_UV->Eval_Physical Storage_UV->Eval_Chemical Analysis Compare results to assess stability and degradation Eval_Physical->Analysis Eval_Chemical->Analysis

Stability Testing Workflow

Safety and Handling

This compound should be handled with care in a well-ventilated area, following standard laboratory safety procedures. Based on available safety data for similar compounds, it may cause skin and eye irritation. It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound presents an interesting opportunity for fragrance creation due to its predicted complex olfactory profile. While further sensory data is needed for a complete characterization, the protocols outlined in this document provide a robust framework for its evaluation and incorporation into novel fragrance formulations. Its potential to add a unique sweet, creamy, and spicy character makes it a promising ingredient for perfumers seeking to innovate and expand their palette of aromatic materials.

References

Application Notes and Protocols for the Quantification of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3-methoxybenzaldehyde is a significant intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its purity and concentration are critical parameters that necessitate accurate and reliable analytical methods for quantification. These application notes provide detailed methodologies for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of aromatic aldehydes like this compound.[2] This method offers high resolution, sensitivity, and reproducibility.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC method for the analysis of a substituted benzaldehyde. These values should be established specifically for this compound during method validation.

ParameterTypical ValueNotes
Retention TimeAnalyte-specificDependent on column, mobile phase, and flow rate.
Linearity (R²)>0.99Expected for a validated method over a defined concentration range.
Limit of Detection (LOD)Low ng/mLNeeds to be experimentally determined.
Limit of Quantification (LOQ)Low µg/mLNeeds to be experimentally determined.
Accuracy (% Recovery)98-102%Determined by spiking a blank matrix with a known concentration of the analyte.
Precision (% RSD)< 2%Repeatability and intermediate precision should be assessed.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is a common starting point. An isocratic or gradient elution may be employed for optimal separation. For example, a starting mobile phase could be Acetonitrile:Water (60:40 v/v).[3] For mass spectrometry compatibility, volatile buffers like formic acid or ammonium formate can be used.[4][5]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV absorbance maximum (λmax) for this compound should be determined experimentally by scanning a standard solution. A common wavelength for benzaldehyde derivatives is around 225 nm.[6]

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable solvent like acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Samples should be dissolved in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Inject_Standards Inject Standard Solutions Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Solutions Inject_Samples Inject Sample Solutions Sample_Prep->Inject_Samples HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Inject_Standards HPLC_System->Inject_Samples Calibration_Curve Construct Calibration Curve Inject_Standards->Calibration_Curve Quantification Quantify Analyte in Samples Inject_Samples->Quantification Calibration_Curve->Quantification

Caption: A flowchart illustrating the key stages in the HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, and it is particularly useful for impurity profiling.[3][7]

Quantitative Data Summary

The following table provides typical parameters for the GC-MS analysis of benzaldehyde derivatives. Specific retention times and detection limits for this compound would need to be determined experimentally.

ParameterTypical ValueNotes
Retention TimeAnalyte-specificDependent on the column and temperature program.
Limit of Detection (LOD)Low ng/mL to pg/mLExpected for a sensitive GC-MS method.[3]
Linearity (R²)>0.99Expected for a validated method.
Mass SpectrumCharacteristic fragmentation patternUsed for identification. The molecular ion peak would be expected at m/z 170.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Conditions

  • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., Quadrupole).

  • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program: An example program could be: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[3]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

2. Preparation of Standard and Sample Solutions

  • Prepare standard and sample solutions in a volatile solvent such as dichloromethane or ethyl acetate.

  • Ensure the solutions are free of non-volatile residues.

3. Analysis and Quantification

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • Identify this compound by its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve based on the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion).

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_Prep_GC Prepare Standard Solutions in Volatile Solvent Injection Inject Solutions Standard_Prep_GC->Injection Sample_Prep_GC Prepare Sample Solutions Sample_Prep_GC->Injection GCMS_System GC-MS System Setup (Column, Temp Program, etc.) GCMS_System->Injection Identification Identify by Retention Time and Mass Spectrum Injection->Identification Quantification_GC Quantify using Calibration Curve Identification->Quantification_GC Method_Selection Start Analytical Need Purity High Purity Assay (Quantitative) Start->Purity Impurity Impurity Profiling (Qualitative & Quantitative) Start->Impurity HPLC HPLC-UV Purity->HPLC GCMS GC-MS Impurity->GCMS

References

Application Note and Protocol: HPLC Method Development for the Analysis of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the development of a robust HPLC method for the analysis of this compound. The method is designed to be accurate, precise, and suitable for routine quality control and research applications.

The physicochemical properties of this compound, such as its molecular weight of 170.59 g/mol , provide a foundation for the development of an appropriate analytical method.[2][3] This application note will guide the user through the systematic process of method development, including column selection, mobile phase optimization, and detector wavelength selection.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • This compound reference standard

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Initial HPLC Method Conditions

Based on the analysis of structurally similar aromatic aldehydes, the following initial conditions are recommended:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Start with 50% B, hold for 2 min, increase to 90% B in 10 min, hold for 2 min, return to 50% B in 1 min, and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm (based on typical aromatic aldehyde absorbance)
Injection Volume 10 µL
Method Development and Optimization

The initial method should be systematically optimized to achieve the desired performance characteristics (e.g., resolution, peak shape, analysis time).

  • Wavelength Selection: To determine the optimal detection wavelength, perform a UV scan of the this compound standard. A wavelength of maximum absorbance will provide the best sensitivity. Based on the UV spectrum of the related compound 4-methoxybenzaldehyde, a maximum absorbance can be expected in the range of 270-290 nm.

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shape and lower backpressure.

    • pH: The pH of the mobile phase can influence the retention and peak shape of ionizable compounds. While this compound is not strongly ionizable, adjusting the pH with small amounts of acid (e.g., 0.1% phosphoric acid or formic acid) can improve peak symmetry.

    • Gradient/Isocratic Elution: If the initial gradient elution provides good separation, it can be further optimized to reduce the run time. If the target analyte and impurities elute closely, a shallower gradient or an isocratic method might be necessary. For routine analysis of the main component, an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Phosphoric Acid) could be more efficient.

  • Column Chemistry: If the C18 column does not provide adequate resolution from impurities, consider alternative stationary phases such as a Phenyl-Hexyl or a Biphenyl column, which can offer different selectivity for aromatic compounds.

Data Presentation

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)
Method Validation Parameters

Once the method is optimized, it should be validated according to ICH guidelines. The key validation parameters are summarized below.

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Final Stage A Define Analytical Target Profile B Gather Analyte Physicochemical Properties (pKa, logP, UV spectra) A->B C Initial Column & Mobile Phase Selection (C18, ACN/Water) B->C D Initial Method Conditions (Gradient, Flow Rate, Temperature) C->D E Wavelength Optimization D->E F Mobile Phase Optimization (Organic Modifier, pH, Gradient) E->F G Column Chemistry Evaluation (Alternative Stationary Phases) F->G H Evaluate System Suitability (Peak Shape, Resolution) G->H I Specificity H->I J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M N Finalized HPLC Method M->N

Caption: Logical workflow for HPLC method development and validation.

Conclusion

This application note provides a comprehensive framework for developing a robust and reliable HPLC method for the analysis of this compound. By following the outlined experimental protocols and method development strategies, researchers and scientists can establish a suitable analytical method for quality control and research purposes, ensuring the integrity of their results. The systematic approach to optimization and validation will lead to a method that is accurate, precise, and fit for its intended purpose.

References

Application Note: Monitoring the Reduction of 4-Chloro-3-methoxybenzaldehyde using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of the reaction products of 4-Chloro-3-methoxybenzaldehyde. Specifically, it focuses on monitoring the reduction of this compound to 4-Chloro-3-methoxybenzyl alcohol, a common transformation in the synthesis of pharmaceutical and agrochemical compounds.[1] The protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring accurate quantification and identification of the starting material, product, and potential byproducts. This method is crucial for researchers, scientists, and professionals in drug development for reaction optimization and quality control.

Introduction

This compound is a versatile intermediate in organic synthesis.[1] Its aldehyde functional group is readily transformed into various other functionalities, making it a valuable building block for complex molecules.[1] One of the fundamental reactions of this compound is its reduction to the corresponding benzyl alcohol, 4-Chloro-3-methoxybenzyl alcohol. This transformation is a key step in the synthesis of numerous target molecules.

Accurate and reliable monitoring of this reaction is essential to determine reaction completion, optimize reaction conditions, and identify any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification. This application note presents a detailed protocol for the GC-MS analysis of the reduction of this compound.

Reaction Scheme

reactant This compound product 4-Chloro-3-methoxybenzyl alcohol reactant->product Reduction (e.g., NaBH4)

Caption: Reduction of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (98% purity)

  • Sodium borohydride (NaBH₄)

  • Methanol (ACS grade)

  • Dichloromethane (DCM, HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Internal Standard (e.g., 3,4-Dimethoxytoluene)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation used.

Table 1: GC-MS Instrumentation Parameters

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Solvent Delay 3 min
Reaction Procedure: Reduction of this compound
  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 0.25 g of sodium borohydride in small portions over 15 minutes.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 45, and 60 minutes).

Sample Preparation for GC-MS Analysis
  • Quench a 0.1 mL aliquot of the reaction mixture by adding it to 1 mL of deionized water.

  • Extract the aqueous mixture with 1 mL of dichloromethane.

  • Vortex the mixture for 30 seconds and centrifuge to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Add a known concentration of an internal standard (e.g., 3,4-dimethoxytoluene) to the dried organic extract.

  • Transfer the final solution to a 2 mL GC vial for analysis.

Data Presentation

The following table summarizes the expected retention times and key mass spectral fragments for the analyte and product.

Table 2: Retention Times and Mass Spectral Data

CompoundRetention Time (min)Key m/z Fragments
This compound~8.5170 (M+), 169, 141, 113
4-Chloro-3-methoxybenzyl alcohol~9.2172 (M+), 157, 137, 108
3,4-Dimethoxytoluene (Internal Standard)~7.8152 (M+), 137, 107

Quantitative analysis of the reaction progress can be achieved by monitoring the peak area ratio of the starting material and product relative to the internal standard over time.

Table 3: Example Quantitative Data for Reaction Monitoring

Time (min)Peak Area Ratio (Starting Material/IS)Peak Area Ratio (Product/IS)% Conversion
01.000.000%
150.650.3535%
300.320.6868%
450.080.9292%
60<0.010.99>99%

Workflow and Pathway Diagrams

cluster_reaction Reaction cluster_sampling Sampling cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve this compound in Methanol B Cool to 0°C A->B C Add NaBH4 B->C D Stir at 0°C for 1 hour C->D E Take Aliquot D->E F Quench with Water E->F G Extract with DCM F->G H Dry with Na2SO4 G->H I Add Internal Standard H->I J Inject into GC-MS I->J A Reaction Mixture B Analyte Separation (Gas Chromatography) A->B C Ionization (Electron Ionization) B->C D Mass Analysis (Mass Spectrometer) C->D E Data Interpretation D->E

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients from 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of key pharmaceutical ingredients derived from 4-Chloro-3-methoxybenzaldehyde and related precursors. The information is intended to guide researchers in the development and optimization of synthetic routes for these important therapeutic agents.

Synthesis of Ertugliflozin Intermediate

This compound serves as a potential starting material for the synthesis of a key intermediate of Ertugliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The following section outlines a plausible synthetic route to obtain 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, a crucial precursor for Ertugliflozin.

Experimental Protocol: Synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde

This protocol describes a proposed two-step synthesis starting from this compound.

Step 1: Reduction to (4-chloro-3-methoxyphenyl)methanol

  • Reaction: this compound is reduced to the corresponding alcohol.

  • Reagents and Solvents:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve this compound in a mixture of methanol and dichloromethane at 0 °C.

    • Slowly add sodium borohydride to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-chloro-3-methoxyphenyl)methanol.

Step 2: Friedel-Crafts Alkylation with Phenetole

  • Reaction: The resulting benzyl alcohol is reacted with phenetole (ethoxybenzene) under Friedel-Crafts conditions to yield 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

  • Reagents and Solvents:

    • (4-chloro-3-methoxyphenyl)methanol

    • Phenetole

    • A Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

    • A suitable solvent (e.g., dichloromethane, nitromethane)

  • Procedure:

    • Dissolve (4-chloro-3-methoxyphenyl)methanol and phenetole in the chosen solvent.

    • Cool the mixture to 0 °C and slowly add the Lewis acid catalyst.

    • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

    • Upon completion, quench the reaction with ice-water.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and purify the crude product by column chromatography to obtain 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Quantitative Data Summary for Ertugliflozin Intermediate Synthesis (Proposed)

StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1This compoundNaBH₄MeOH/DCM0 - RT1 - 2>95>98 (Crude)
2(4-chloro-3-methoxyphenyl)methanol, PhenetoleLewis Acid (e.g., AlCl₃)DCM0 - RT2 - 660 - 80>98
Synthesis of Ivabradine

While a direct synthetic route from this compound to Ivabradine is not prominently described in the literature, this section details a well-established synthesis of Ivabradine from key intermediates. Ivabradine is a heart rate-lowering medication used for the treatment of stable angina pectoris.

Synthesis of Key Intermediates for Ivabradine

The synthesis of Ivabradine typically involves the coupling of two key intermediates: (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine (Intermediate A) and 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (Intermediate B).

Experimental Protocol: Synthesis of Intermediate A

The synthesis of Intermediate A can be achieved from 4,5-dimethoxy-1-carbamoylbenzocyclobutane.

  • Reaction: Reduction of the amide to the corresponding amine.

  • Reagents and Solvents:

    • 4,5-dimethoxy-1-carbamoylbenzocyclobutane

    • PdCl₂/NaBH₄

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 4,5-dimethoxy-1-carbamoylbenzocyclobutane in anhydrous THF.

    • Cool the solution in an ice-water bath.

    • Slowly add a mixture of PdCl₂ and NaBH₄.

    • After the addition, slowly raise the temperature to 40-50 °C and react for 2-3 hours.

    • Monitor the reaction to completion using TLC.

    • Distill off the THF under vacuum.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, wash with saturated sodium chloride, and dry over anhydrous magnesium sulfate.

    • Evaporation of the solvent yields the product as a light yellow oil.[1]

Experimental Protocol: Synthesis of Intermediate B

Intermediate B is synthesized from 7,8-dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one.

  • Reaction: Halogen exchange reaction (Finkelstein reaction).

  • Reagents and Solvents:

    • 7,8-dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one

    • Sodium iodide (NaI)

    • Methyl isobutyl ketone (MIBK)

  • Procedure:

    • A mixture of 7,8-dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one and sodium iodide in methyl isobutyl ketone is heated with stirring under an argon atmosphere.[2]

    • The reaction progress is monitored by HPLC.[2]

    • Upon completion, the mixture is concentrated under reduced pressure.[2]

    • The residue is diluted with dichloromethane and water.[2]

    • The organic phase is separated, washed with water, and concentrated again.[2]

    • The resulting residue is treated with methyl tert-butyl ether and cooled to 0 °C to induce crystallization.[2]

    • The solid product is collected by filtration, washed, and dried.[2]

Experimental Protocol: Synthesis of Ivabradine Hydrochloride

  • Reaction: Coupling of Intermediate A and Intermediate B followed by reduction and salt formation.

  • Procedure:

    • Coupling: React Intermediate A with Intermediate B in the presence of a base (e.g., potassium carbonate) in a suitable solvent to yield dehydroivabradine.

    • Reduction: The resulting dehydroivabradine is then reduced using a catalyst such as Palladium on carbon (Pd/C) in a solvent like methanol under hydrogen pressure.[3]

    • Salt Formation: The Ivabradine base is then converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like isopropanol or ethyl acetate, leading to the precipitation of Ivabradine HCl.[4]

Quantitative Data Summary for Ivabradine Synthesis

StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Synthesis of Intermediate A4,5-dimethoxy-1-carbamoylbenzocyclobutanePdCl₂/NaBH₄Anhydrous THF0 - 502 - 390 - 96>98[1]
Synthesis of Intermediate B7,8-dimethoxy-3-(3-chloropropyl)-...NaIMIBK117-118-92-[2]
Hydrogenation of DehydroivabradineDehydroivabradinePd/C, H₂Glacial Acetic Acid15 - 252370.996.3 (HPLC)[4]
Ivabradine HCl FormationIvabradineHCl in IsopropanolEthyl Acetate0 - 10193.599.8 (HPLC)[4]

Visualizations

Proposed Synthetic Workflow for Ertugliflozin Intermediate

Ertugliflozin_Synthesis start This compound step1 Reduction (NaBH4, MeOH/DCM) start->step1 intermediate1 (4-chloro-3-methoxyphenyl)methanol step1->intermediate1 step2 Friedel-Crafts Alkylation (Phenetole, Lewis Acid) intermediate1->step2 final_product 4-chloro-3-(4-ethoxybenzyl)benzaldehyde (Ertugliflozin Intermediate) step2->final_product Ivabradine_Synthesis cluster_intermediates Intermediate Synthesis intA_start 4,5-dimethoxy-1- carbamoylbenzocyclobutane intA_step Reduction (PdCl2/NaBH4) intA_start->intA_step intA_final Intermediate A: (S)-N-[(4,5-dimethoxy... -N-(methyl)amine intA_step->intA_final coupling Coupling Reaction intA_final->coupling intB_start 7,8-dimethoxy-3-(3-chloropropyl)-... intB_step Halogen Exchange (NaI) intB_start->intB_step intB_final Intermediate B: 7,8-Dimethoxy-3-(3-iodopropyl)-... intB_step->intB_final intB_final->coupling dehydroivabradine Dehydroivabradine coupling->dehydroivabradine reduction Hydrogenation (Pd/C, H2) dehydroivabradine->reduction ivabradine_base Ivabradine reduction->ivabradine_base salt_formation Salt Formation (HCl) ivabradine_base->salt_formation final_product Ivabradine HCl salt_formation->final_product Ertugliflozin_MoA ertugliflozin Ertugliflozin inhibition Inhibition ertugliflozin->inhibition sglt2 SGLT2 Transporter (Proximal Renal Tubules) glucose_reabsorption Glucose Reabsorption from Glomerular Filtrate sglt2->glucose_reabsorption mediates inhibition->sglt2 inhibition->glucose_reabsorption blocks urinary_glucose_excretion Increased Urinary Glucose Excretion glucose_reabsorption->urinary_glucose_excretion leads to (when inhibited) blood_glucose Decreased Blood Glucose Levels urinary_glucose_excretion->blood_glucose Ivabradine_MoA ivabradine Ivabradine inhibition Selective Inhibition ivabradine->inhibition if_channel If 'Funny' Channel (Sinoatrial Node) pacemaker_current Slows Pacemaker Current if_channel->pacemaker_current controls inhibition->if_channel inhibition->pacemaker_current results in heart_rate Reduced Heart Rate pacemaker_current->heart_rate

References

Application Notes and Protocols: The Role of 4-Chloro-3-methoxybenzaldehyde in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-3-methoxybenzaldehyde as a versatile precursor in the synthesis of various classes of dyes. While direct synthesis protocols and quantitative data for dyes derived specifically from this compound are not extensively reported in publicly available literature, this document outlines detailed experimental protocols adapted from established methodologies for structurally similar compounds. The provided data is estimated based on analogous dye structures and should serve as a valuable starting point for research and development.

Synthesis of Azo Disperse Dyes

Azo dyes are a prominent class of synthetic colorants characterized by the presence of an azo (-N=N-) group. This compound can be utilized to synthesize azo dyes through a multi-step process. First, the aldehyde is converted to the corresponding aniline, 4-amino-2-chloro-6-methoxytoluene, which is then diazotized and coupled with a suitable coupling component to yield the final azo dye. These dyes are particularly useful as disperse dyes for coloring hydrophobic fibers like polyester.

Experimental Protocol: Synthesis of a Disperse Azo Dye

This protocol is adapted from the synthesis of similar heterocyclic monoazo disperse dyes.

Step 1: Synthesis of 4-Amino-1-chloro-2-methoxy-5-methylbenzene (Not explicitly found, proposed synthetic step)

A plausible route to the necessary aniline intermediate from this compound would involve a reductive amination.

  • Materials: this compound, ammonium acetate, sodium cyanoborohydride, methanol.

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol.

    • Add ammonium acetate (10-20 equivalents) to the solution and stir until dissolved.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise while maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-amino-1-chloro-2-methoxy-5-methylbenzene.

Step 2: Diazotization of 4-Amino-1-chloro-2-methoxy-5-methylbenzene

  • Materials: 4-Amino-1-chloro-2-methoxy-5-methylbenzene, concentrated hydrochloric acid, sodium nitrite, water.

  • Procedure:

    • Suspend 4-amino-1-chloro-2-methoxy-5-methylbenzene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

    • Continue stirring for an additional 30 minutes at 0-5°C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Step 3: Coupling with N,N-diethylaniline

  • Materials: Diazonium salt solution from Step 2, N,N-diethylaniline, acetic acid.

  • Procedure:

    • Dissolve N,N-diethylaniline (1 equivalent) in acetic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring, maintaining the temperature at 0-5°C.

    • Continue stirring the reaction mixture for 2-3 hours at 0-5°C.

    • The precipitated azo dye is collected by filtration, washed with cold water until the washings are neutral, and then dried.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the pure product.

Quantitative Data (Estimated)
ParameterEstimated Value
Yield75-85%
Melting Point150-160 °C
λmax (in DMF)450-480 nm
Molar Extinction Coefficient (ε)25,000-35,000 M⁻¹cm⁻¹

Synthesis Workflow

Azo_Dye_Synthesis cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Coupling A This compound B NH4OAc, NaBH3CN Methanol A->B Reacts with C 4-Amino-1-chloro-2-methoxy-5-methylbenzene B->C Forms D 4-Amino-1-chloro-2-methoxy-5-methylbenzene E NaNO2, HCl 0-5°C D->E Reacts with F Diazonium Salt E->F Forms G Diazonium Salt H N,N-diethylaniline Acetic Acid, 0-5°C G->H Couples with I Azo Disperse Dye H->I Yields

Caption: Workflow for the synthesis of an azo disperse dye.

Synthesis of Methine Dyes via Knoevenagel Condensation

This compound can serve as the aldehyde component in a Knoevenagel condensation with active methylene compounds to produce methine dyes. These dyes are characterized by a conjugated system of double bonds and are used in various applications, including as sensitizers in photography and in optical recording media.

Experimental Protocol: Synthesis of a Methine Dye

This protocol is adapted from general procedures for Knoevenagel condensation.[1][2]

  • Materials: this compound, malononitrile, piperidine, ethanol.

  • Procedure:

    • Dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

    • Reflux the reaction mixture for 1-2 hours, monitoring its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure methine dye.

Quantitative Data (Estimated)
ParameterEstimated Value
Yield80-90%
Melting Point180-190 °C
λmax (in Ethanol)350-380 nm
Molar Extinction Coefficient (ε)15,000-25,000 M⁻¹cm⁻¹

Reaction Diagram

Knoevenagel_Condensation Reactant1 This compound Catalyst Piperidine Ethanol, Reflux Reactant1->Catalyst Reactant2 Malononitrile Reactant2->Catalyst Product Methine Dye Catalyst->Product

Caption: Knoevenagel condensation for methine dye synthesis.

Synthesis of Schiff Base Dyes

Schiff bases, formed by the condensation of a primary amine with an aldehyde, can be colored compounds and find applications as dyes. This compound can react with various aromatic amines to yield colored Schiff base dyes.

Experimental Protocol: Synthesis of a Schiff Base Dye

This protocol is based on general methods for Schiff base formation.

  • Materials: this compound, 4-nitroaniline, ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add an equimolar amount of 4-nitroaniline to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours.

    • After cooling to room temperature, the precipitated Schiff base is collected by filtration.

    • Wash the product with cold ethanol and dry.

    • Recrystallize from a suitable solvent like ethanol to get the pure Schiff base dye.

Quantitative Data (Estimated)
ParameterEstimated Value
Yield85-95%
Melting Point190-200 °C
λmax (in Ethanol)380-410 nm
Molar Extinction Coefficient (ε)18,000-28,000 M⁻¹cm⁻¹

Reaction Pathway

Schiff_Base_Synthesis Aldehyde This compound Reaction Ethanol, Acetic Acid Reflux Aldehyde->Reaction Amine 4-Nitroaniline Amine->Reaction Product Schiff Base Dye Reaction->Product

Caption: Synthesis of a Schiff base dye.

Disclaimer: The experimental protocols and quantitative data provided herein are based on established chemical principles and adaptations from similar reported syntheses. They are intended for guidance and informational purposes for qualified researchers. Actual results may vary, and all experiments should be conducted with appropriate safety precautions and after a thorough literature review.

References

Application Notes and Protocols for the Catalytic Conversion of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for various catalytic conversions of 4-Chloro-3-methoxybenzaldehyde, a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The protocols outlined below focus on key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck), copper-catalyzed C-N coupling (Ullmann Condensation), catalytic hydrodechlorination, and catalytic oxidation.

Data Presentation

The following tables summarize quantitative data for the catalytic conversion of this compound and its close structural analogs. This data is intended to provide a comparative overview of expected yields and reaction conditions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Chloro-3-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH801296[2]
24-ChlorobenzaldehydePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH8012>95[2]
3Aryl Chloride (general)Arylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O60694 (for similar substrates)[3]

Table 2: Palladium-Catalyzed Sonogashira and Heck Reactions of Aryl Halides

ReactionAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Sonogashira4-BromotoluenePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt297[4]
SonogashiraAryl Chloride (deactivated)Terminal AlkynePdCl₂(PPh₃)₂ (3)TBAFNeatVariesVariesModerate to Excellent[5]
Heck4-ChlorobenzaldehydeStyrenePd milling ballsNaHCO₃Neat (mechanochemical)120154 (for stilbene derivative)[6]

Table 3: Copper-Catalyzed Ullmann Condensation and Catalytic Oxidation

ReactionSubstrateReagentCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ullmann C-N CouplingAryl HalideAmineCuI / LigandCs₂CO₃DMFVariesVariesModerate to High[7]
Catalytic Oxidationp-ChlorotolueneO₂Mn-ZSM-5-Acetic Acid100890.5 (selectivity for aldehyde)[3]

Table 4: Catalytic Hydrodechlorination of Chlorinated Phenols

SubstrateCatalystHydrogen SourceSolventTemp (°C)Time (h)Conversion (%)Reference
4-ChlorophenolPd-Cu/γ-Al₂O₃H₂Aqueousrt2~100[8]
4-ChlorophenolPd/AluminaNaBH₄Waterrt<1>95[9][10]

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the cross-coupling of this compound with an arylboronic acid to form a biaryl compound. The conditions are adapted from a high-yield reaction of a structurally similar substrate, 1-chloro-3-methoxybenzene.[2]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd-PEPPSI-CMP or Pd(OAc)₂ with a suitable ligand like SPhos)[2][3]

  • Base (e.g., K₂CO₃ or K₃PO₄)[2][3]

  • Solvent (e.g., Methanol or Dioxane/Water mixture)[2][3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent and the palladium catalyst (0.5 - 2 mol%).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required duration (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation (C-N Coupling)

This protocol outlines the amination of this compound with an amine, a reaction widely used in the synthesis of pharmaceutical compounds. The conditions are based on general Ullmann-type reactions.[7]

Materials:

  • This compound

  • Amine (e.g., Morpholine or Aniline)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline or an amino acid)[7]

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Solvent (e.g., DMF or DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction tube, combine this compound (1.0 equiv.), the amine (1.2 equiv.), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).

  • Seal the tube and evacuate and backfill with an inert gas.

  • Add the solvent and heat the mixture to the required temperature (typically 100-140 °C).

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Catalytic Oxidation to Carboxylic Acid

This protocol describes the oxidation of the aldehyde functional group of this compound to a carboxylic acid.

Materials:

  • This compound

  • Oxidant (e.g., 30% Hydrogen Peroxide or Sodium Chlorite)

  • Catalyst (e.g., a Selenium or Manganese-based catalyst)[3]

  • Solvent (e.g., Acetic Acid or Tetrahydrofuran)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the catalyst to the solution.

  • Slowly add the oxidant to the reaction mixture at room temperature or a slightly elevated temperature.

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) if hydrogen peroxide was used.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • Further purification can be achieved by recrystallization.

Catalytic Hydrodechlorination

This protocol details the removal of the chlorine atom from this compound to yield 3-methoxybenzaldehyde. The procedure is adapted from the hydrodechlorination of 4-chlorophenol.[8][10]

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 5 or 10 wt%) or another supported Palladium catalyst.

  • Hydrogen source (e.g., Hydrogen gas, Sodium borohydride (NaBH₄), or Formic acid).

  • Solvent (e.g., Ethanol, Methanol, or Water).

  • Base (e.g., Sodium hydroxide, if using NaBH₄ in water).

Procedure:

  • Dissolve this compound in the solvent in a suitable reaction vessel.

  • Add the Palladium catalyst to the solution.

  • If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure. If using a chemical hydrogen donor like NaBH₄, add it portion-wise to the reaction mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 3-methoxybenzaldehyde by distillation or column chromatography.

Visualizations

The following diagrams illustrate the logical flow of the catalytic conversions described.

Catalytic_Conversion_Workflow cluster_start Starting Material cluster_reactions Catalytic Conversions cluster_products Products start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Arylboronic Acid, Base ullmann Ullmann Condensation start->ullmann Cu Catalyst, Amine, Base oxidation Catalytic Oxidation start->oxidation Catalyst, Oxidant hdc Hydrodechlorination start->hdc Pd Catalyst, H₂ Source product_suzuki Biaryl Derivative suzuki->product_suzuki product_ullmann N-Aryl Derivative ullmann->product_ullmann product_oxidation 4-Chloro-3-methoxybenzoic Acid oxidation->product_oxidation product_hdc 3-Methoxybenzaldehyde hdc->product_hdc

Caption: Overview of catalytic conversion pathways for this compound.

Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product reactant1 This compound oxidative_add Oxidative Addition reactant1->oxidative_add reactant2 Ar-B(OH)₂ transmetal Transmetalation reactant2->transmetal Base pd0 Pd(0) pd0->oxidative_add oxidative_add->transmetal Pd(II) Intermediate reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Regeneration product Biaryl Product reductive_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: Derivatization of 4-Chloro-3-methoxybenzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3-methoxybenzaldehyde is an aromatic aldehyde that serves as a valuable starting material in the synthesis of various heterocyclic compounds.[1] Its substituted benzene ring makes it a key intermediate for creating novel molecules with potential therapeutic applications, including agrochemicals, dyes, and biologically active agents.[1] The derivatization of this molecule, primarily through the formation of Schiff bases and chalcones, has been a strategy to explore new compounds with a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Schiff bases, formed by the condensation of an aldehyde with a primary amine, contain an azomethine (-C=N-) group which is often crucial for biological activity.[3][4] Similarly, chalcones, synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone, possess an α,β-unsaturated keto functional group that is a key feature responsible for many of their pharmacological properties.[2][5] These derivatives are of significant interest in drug discovery for developing new therapeutic agents.[6]

Derivatization Strategies

Two common and effective strategies for the derivatization of this compound are the synthesis of Schiff bases and chalcones. These reactions are generally straightforward and yield a diverse library of compounds for biological screening.

Workflow for Synthesis of Derivatives

G cluster_start Starting Material cluster_schiff Schiff Base Synthesis cluster_chalcone Chalcone Synthesis cluster_screening Screening A This compound C Condensation Reaction (e.g., Ethanol, Reflux) A->C F Claisen-Schmidt Condensation (e.g., NaOH or KOH, Ethanol) A->F B Primary Amine (R-NH2) B->C D Schiff Base Derivatives C->D H Biological Screening (Antimicrobial, Anticancer, etc.) D->H E Acetophenone Derivative E->F G Chalcone Derivatives F->G G->H

Caption: Workflow for the synthesis of Schiff base and chalcone derivatives.

Experimental Protocols: Synthesis

Protocol 1: General Procedure for the Synthesis of Schiff Bases

This protocol describes the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst, optional)

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add an equimolar amount (10 mmol) of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid as a catalyst (optional, but can improve reaction rates).

  • Fit the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Dry the purified product and determine its melting point and yield. Characterize the structure using spectroscopic methods (FTIR, NMR).

Protocol 2: General Procedure for the Synthesis of Chalcones (Claisen-Schmidt Condensation)

This protocol details the base-catalyzed condensation of this compound with an acetophenone derivative.[7]

Materials:

  • This compound

  • Substituted acetophenones

  • Methanol or Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 40%)[8]

  • Stirring apparatus, beaker

  • Dilute Hydrochloric Acid (HCl)

  • Filtration apparatus

Procedure:

  • Dissolve equimolar quantities of this compound and the selected acetophenone derivative in methanol or ethanol in a beaker.[7]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of KOH or NaOH dropwise while stirring continuously. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 2-24 hours. The reaction mixture will typically become thick and colored.[8]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

  • Characterize the purified product by determining its melting point and using spectroscopic techniques.

Biological Screening Workflow

G cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening A Synthesized Derivatives Library (Schiff Bases & Chalcones) B Primary Screening (Agar Well/Disk Diffusion) A->B F Cell Viability Assay (e.g., MTT Assay) A->F C Determine Zone of Inhibition (ZOI) B->C D Secondary Screening (Broth Microdilution) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E J Hit Compound Identification E->J G Treat Cancer Cell Lines with Derivatives F->G H Measure Cell Viability G->H I Determine IC50 Value H->I I->J

Caption: General workflow for biological screening of synthesized derivatives.

Experimental Protocols: Biological Screening

Protocol 3: Antimicrobial Screening - Agar Well Diffusion Method

This method is used for preliminary screening to assess the antimicrobial activity of the synthesized compounds.[9][10]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient Agar or Mueller-Hinton Agar (MHA)[11]

  • Sterile petri dishes, sterile cork borer (6 mm diameter)

  • Micropipettes, sterile swabs

  • Synthesized compounds (dissolved in a suitable solvent like DMSO)[11]

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)[11]

  • Negative control (solvent, e.g., DMSO)[7]

  • Incubator

Procedure:

  • Prepare and sterilize MHA medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare a fresh overnight culture of the test microorganism in a suitable broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[11]

  • Using a sterile swab, evenly inoculate the surface of the agar plates with the microbial suspension.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration (e.g., 100 µL of a 1 mg/mL solution) of each test compound solution into the wells.

  • Add the positive and negative controls to separate wells on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.[11]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 4: Anticancer Screening - MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HL-60)[6][14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • 96-well flat-bottom sterile microplates

  • Synthesized compounds (stock solutions in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[12]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12][15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well to achieve a final concentration of 0.5 mg/mL.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[12]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeTest OrganismZone of Inhibition (mm)MIC (µg/mL)
STD-1 CiprofloxacinS. aureus251.56
STD-2 FluconazoleC. albicans223.12
DER-01 Schiff Base (Aniline)S. aureus12128
DER-01 Schiff Base (Aniline)C. albicans9>256
DER-02 Schiff Base (4-Nitroaniline)S. aureus1832
DER-02 Schiff Base (4-Nitroaniline)C. albicans1564
DER-03 Chalcone (Acetophenone)S. aureus1564
DER-03 Chalcone (Acetophenone)C. albicans11128
DER-04 Chalcone (4-Hydroxyacetophenone)S. aureus2016
DER-04 Chalcone (4-Hydroxyacetophenone)C. albicans1832

Table 2: Hypothetical Anticancer Activity (IC50 Values) of Derivatives

Compound IDDerivative TypeMCF-7 (µM)HL-60 (µM)A549 (µM)
STD-3 Doxorubicin0.80.51.2
DER-01 Schiff Base (Aniline)>10085.2>100
DER-02 Schiff Base (4-Nitroaniline)45.625.168.4
DER-03 Chalcone (Acetophenone)62.348.981.7
DER-04 Chalcone (4-Hydroxyacetophenone)15.89.722.5

Visualization of a Potential Signaling Pathway

Derivatives showing significant anticancer activity may induce apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be activated by a hit compound.

G cluster_pathway Hypothetical Apoptosis Induction Pathway A Hit Compound (e.g., DER-04) B ↑ Reactive Oxygen Species (ROS) A->B C Mitochondrial Membrane Potential (ΔΨm) Loss B->C D Release of Cytochrome c C->D F Apoptosome Formation D->F E Apaf-1 E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Hypothetical intrinsic apoptosis pathway induced by a hit compound.

References

Application Notes and Protocols for 4-Chloro-3-methoxybenzaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential in the field of polymer chemistry. The presence of the aldehyde functional group allows for its participation in a variety of polymerization reactions, while the chloro and methoxy substituents on the aromatic ring can impart unique properties to the resulting polymers, such as enhanced thermal stability, specific solubility characteristics, and modified electronic properties.[1][2] This document provides an overview of potential applications and theoretical experimental protocols for the use of this compound in the synthesis of novel polymeric materials.

Potential Applications in Polymer Synthesis

The reactivity of the aldehyde group, combined with the electronic effects of the chloro and methoxy substituents, makes this compound a versatile monomer for several types of polymerization reactions.

  • Polyimine (Poly(Schiff base)) Synthesis: Through condensation polymerization with primary amines, this monomer can form polyimines. These polymers, featuring a C=N backbone, are known for their thermal stability and potential in applications such as high-performance materials and organic electronics.[2]

  • Wittig Polymerization: Reaction with bis(phosphonium ylides) can yield conjugated polymers containing vinylene linkages. The electronic properties of these materials can be tuned by the substituents on the benzaldehyde monomer, making them interesting for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

  • Anionic Copolymerization: The electron-withdrawing nature of the chlorine atom makes the aromatic ring of this compound electron-deficient. This characteristic allows it to undergo anionic copolymerization with other monomers, such as phthalaldehyde, to create metastable polymers.[2][3] These materials are designed to depolymerize under specific triggers, like a change in pH, which is a desirable feature for applications in drug delivery and responsive materials.

  • Cationic Copolymerization: Aromatic aldehydes can be copolymerized with vinyl ethers via cationic polymerization to produce alternating copolymers.[4] The resulting polymers contain easily degradable acetal linkages in their backbone, making them suitable for biodegradable material applications.[4]

  • Organocatalysis in Radical Polymerization: Benzaldehyde derivatives have been shown to act as organic photocatalysts in photo-induced controlled radical polymerizations, offering a metal-free alternative for the synthesis of well-defined polymers.[5]

Experimental Protocols (Theoretical)

The following protocols are theoretical and adapted from procedures for structurally similar benzaldehyde derivatives.[2] Optimization of reaction conditions for this compound will be necessary.

Application Note I: Synthesis of a Polyimine via Schiff Base Condensation

Application: This protocol describes the synthesis of a thermally stable, potentially conjugated polyimine.

Principle: A condensation reaction between an aldehyde and an amine forms an imine (Schiff base). When difunctional monomers are used, a polymer is formed with the elimination of water.

Schiff_Base_Polymerization cluster_reactants Reactants cluster_process Process This compound This compound Mixing_in_NMP Mixing in NMP This compound->Mixing_in_NMP p-Phenylenediamine p-Phenylenediamine p-Phenylenediamine->Mixing_in_NMP Reaction Reaction at 180°C (p-TSA catalyst) Mixing_in_NMP->Reaction Heat Precipitation Precipitation in Methanol Reaction->Precipitation Cool and Pour Purification Filtration and Washing Precipitation->Purification Drying Vacuum Drying at 80°C Purification->Drying Polyimine Polyimine Product Drying->Polyimine

Caption: Workflow for the synthesis of a polyimine.

Materials:

  • This compound

  • p-Phenylenediamine

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

Procedure:

  • In a flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve p-phenylenediamine in anhydrous NMP.

  • Add an equimolar amount of this compound to the solution.

  • Add a catalytic amount of p-TSA (e.g., 2 mol%).

  • Heat the reaction mixture to 180°C with vigorous stirring, allowing for the removal of water via the Dean-Stark trap.

  • Maintain the reaction at this temperature for 24 hours. An increase in viscosity should be observed.

  • After cooling to room temperature, pour the viscous polymer solution into a beaker of rapidly stirring methanol to precipitate the polymer.

  • Collect the fibrous polymer by filtration.

  • Wash the polymer thoroughly with fresh methanol to remove unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization: The resulting polymer can be characterized by FTIR (disappearance of aldehyde C=O and amine N-H stretches, appearance of imine C=N stretch), NMR spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) for thermal stability.

Application Note II: Synthesis of a Conjugated Polymer via Wittig Reaction

Application: This protocol outlines the synthesis of a polymer containing vinylene linkages in its backbone, which may exhibit interesting optoelectronic properties.

Principle: The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. For polymerization, a difunctional aldehyde reacts with a difunctional Wittig reagent.

Wittig_Polymerization cluster_reactants Reactants cluster_process Process Bis_Ylide_Precursor 1,4-Bis(triphenylphosphoniomethyl) benzene dichloride Ylide_Formation Ylide Formation in THF Bis_Ylide_Precursor->Ylide_Formation Base Potassium tert-butoxide Base->Ylide_Formation Monomer_A This compound Monomer_Addition Dropwise addition of Monomer A at 0°C Monomer_A->Monomer_Addition Ylide_Formation->Monomer_Addition Cool to 0°C Polymerization Stir at room temperature for 48 hours Monomer_Addition->Polymerization Warm to RT Isolation Precipitation in Methanol Polymerization->Isolation Purification Filtration and Washing Isolation->Purification Conjugated_Polymer Conjugated Polymer Product Purification->Conjugated_Polymer

Caption: Pathway for Wittig polymerization.

Materials:

  • This compound (Monomer A)

  • 1,4-Bis(triphenylphosphoniomethyl)benzene dichloride (Bis-phosphonium salt)

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), suspend the bis-phosphonium salt in anhydrous THF.

  • Cool the suspension to 0°C and slowly add a solution of potassium tert-butoxide in THF to generate the bis-ylide (a color change, typically to deep orange or red, should be observed).

  • In a separate flask, dissolve an equimolar amount of this compound in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 48 hours.

  • Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Triphenylphosphine oxide, a byproduct, is partially soluble in methanol.

  • Collect the polymer by filtration.

  • To further purify, redissolve the polymer in a minimal amount of THF and reprecipitate into methanol.

  • Wash the final product with methanol and dry under vacuum at 60°C.

Data Summary

PropertyExpected Outcome for Polyimine derived from this compoundRationale
Solubility Moderate in polar aprotic solvents (e.g., NMP, DMF, DMSO)The chloro and methoxy groups may disrupt chain packing, potentially improving solubility compared to unsubstituted aromatic polyimines.[2]
Glass Transition (Tg) HighThe rigid aromatic backbone is expected to restrict chain mobility, leading to a high glass transition temperature.[2]
Thermal Stability High decomposition temperatureAromatic polyimines are known for their excellent thermal stability.
Optical Properties Potential for fluorescence and UV-Vis absorptionThe extended conjugation along the polymer backbone can lead to absorption in the UV-Vis region.[2]

Conclusion

This compound is a promising monomer for the development of a variety of functional polymers. Its unique substitution pattern offers avenues to synthesize materials with tailored properties for advanced applications. The protocols provided herein serve as a foundational guide for researchers to explore the potential of this versatile building block in polymer chemistry. Experimental validation and optimization are crucial next steps in fully characterizing the polymers derived from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-3-methoxybenzaldehyde from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.2. Excessive Solvent Used: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor.3. Premature Crystallization: Crystals forming during hot filtration due to cooling.4. Incomplete Crystallization: Insufficient cooling time or temperature.1. Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a system where the compound has high solubility when hot and low solubility when cold.2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Preheat Funnel and Filter Paper: Use a pre-heated funnel and fluted filter paper for hot filtration to prevent cooling and crystallization.4. Maximize Cooling: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
Product "Oiling Out" During Recrystallization 1. High Concentration of Impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil instead of crystals.2. Solution is Too Concentrated: A highly supersaturated solution can favor oil formation over crystallization.3. Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.1. Initial Purification: Consider a preliminary purification step like a quick filtration through a silica plug to remove gross impurities.2. Add More Solvent: Re-heat the mixture until the oil dissolves and add a small amount of additional hot solvent to reduce the concentration.3. Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
Poor Separation in Column Chromatography 1. Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.2. Column Overloading: Too much crude material is loaded onto the column for its size.3. Improper Column Packing: Channels or cracks in the stationary phase lead to poor separation.4. Sample Loading Technique: The initial band of the sample at the top of the column is too broad.1. TLC Optimization: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.2. Adsorbent Ratio: Use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased.3. Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both slurry packing and dry packing methods can be effective if done carefully.4. Concentrated Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column as a narrow band.
Presence of Carboxylic Acid Impurity Oxidation of the Aldehyde: Aromatic aldehydes can be susceptible to air oxidation, especially if left exposed to the atmosphere for extended periods, forming the corresponding carboxylic acid (4-chloro-3-methoxybenzoic acid).1. Aqueous Base Wash: During the work-up, wash the organic layer containing the crude product with a mild aqueous base solution such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.2. Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde and will have a much lower Rf value on silica gel, allowing for easy separation.
Colored Impurities in the Final Product Formation of Polymeric or High Molecular Weight Byproducts: These can arise from side reactions during the synthesis, particularly if the reaction conditions are harsh.1. Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.2. Column Chromatography: These impurities are often highly polar and will remain at the baseline of the column, allowing the desired product to be eluted.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts can vary depending on the synthetic method used. Common methods include the Vilsmeier-Haack and Gattermann-Koch reactions. Potential byproducts include:

  • 4-chloro-3-methoxybenzoic acid: Formed by the oxidation of the aldehyde.

  • Unreacted starting materials: For example, 2-chloroanisole.

  • Isomeric products: Depending on the directing effects of the substituents, small amounts of other isomers might be formed.

  • Polymeric materials: Resulting from side reactions, often appearing as a dark, tarry residue.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A patent for a related compound suggests that recrystallization from ethanol is effective.[1] A good starting point would be to dissolve the crude product in a minimal amount of hot 95% ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, allow it to cool slowly. Other solvent systems to explore include isopropanol/water, ethyl acetate/hexanes, or toluene.

Q3: How can I monitor the purification process using Thin Layer Chromatography (TLC)?

A3: Use a silica gel TLC plate and a mobile phase of hexane:ethyl acetate (e.g., in a 7:3 or 8:2 ratio). The spots can be visualized under UV light (254 nm) as aromatic aldehydes are typically UV active.[2][3] The product, this compound, should appear as a single spot with an Rf value that is intermediate between any non-polar impurities (higher Rf) and more polar impurities like the corresponding carboxylic acid (lower Rf).

Q4: Can I use a bisulfite adduct formation to purify this compound?

A4: Yes, the formation of a water-soluble bisulfite adduct is a classic and effective method for purifying aldehydes.[4][5] The crude product is reacted with a saturated aqueous solution of sodium bisulfite. The resulting adduct will move to the aqueous layer, while non-aldehydic impurities can be washed away with an organic solvent. The aldehyde can then be regenerated by treating the aqueous layer with a base (like sodium carbonate or sodium hydroxide) and extracted back into an organic solvent.[5]

Q5: What are the ideal storage conditions for purified this compound?

A5: To prevent oxidation to the carboxylic acid, it is best to store the purified product in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark place.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to just dissolve the solid.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • To the hot filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry of hexanes.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent mixture, such as 95:5 hexanes:ethyl acetate.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 4-Chloro-3- methoxybenzaldehyde Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Pure Pure 4-Chloro-3- methoxybenzaldehyde Recrystallization->Pure Impurities1 Soluble Impurities Recrystallization->Impurities1 in mother liquor Column->Pure Impurities2 Separated Impurities Column->Impurities2 by elution Bisulfite->Pure after regeneration Impurities3 Non-Aldehydic Impurities Bisulfite->Impurities3 in organic phase

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Purification Issues? LowYield Low Yield? Start->LowYield Yes OilingOut Oiling Out? Start->OilingOut No CheckSolvent Optimize Recrystallization Solvent LowYield->CheckSolvent Yes PoorSep Poor Separation (Column)? OilingOut->PoorSep No SlowCool Slow Down Cooling OilingOut->SlowCool Yes CheckTLC Optimize Mobile Phase via TLC PoorSep->CheckTLC Yes Repack Check Column Packing & Loading CheckTLC->Repack

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Troubleshooting 4-Chloro-3-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this versatile reagent in organic synthesis. Low conversion rates are a common challenge, and this guide will help you identify and address potential issues in your experimental setup.

General Troubleshooting for Low Conversion

Low conversion in reactions involving this compound can often be attributed to a few key factors regardless of the specific reaction. The following flowchart outlines a general approach to troubleshooting these issues.

Troubleshooting_Workflow start Low Conversion Observed reagent_purity Verify Reagent Purity & Integrity (Aldehyde, Substrates, Solvents, Catalysts) start->reagent_purity reagent_purity->start Impurity Detected reaction_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry, Atmosphere) reagent_purity->reaction_conditions Purity Confirmed reaction_conditions->start Suboptimal Conditions workup_purification Analyze Work-up & Purification (Extraction, Chromatography, Recrystallization) reaction_conditions->workup_purification Conditions Correct workup_purification->start Product Loss Detected side_reactions Investigate Potential Side Reactions workup_purification->side_reactions No Product Loss side_reactions->start Side Product Identified end Optimized Reaction side_reactions->end Side Reactions Minimized Knoevenagel_Mechanism cluster_step1 Enolate Formation cluster_step2 Nucleophilic Attack cluster_step3 Dehydration Active Methylene NC-CH2-CN Enolate NC-CH(-)-CN Active Methylene->Enolate Deprotonation Base Base Aldehyde Ar-CHO Intermediate Ar-CH(O-)-CH(CN)2 Aldehyde->Intermediate Attack on Carbonyl Product Ar-CH=C(CN)2 Intermediate->Product -H2O Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Cl)L2 Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)(Ar')L2 OxAdd->Transmetal Transmetalation (Ar'-B(OH)2, Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Technical Support Center: Synthesis of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-3-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of impurities during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Vilsmeier-Haack formylation of 2-chloroanisole: This is a widely used method for the formylation of electron-rich aromatic rings.[1]

  • Chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde): This route utilizes a readily available starting material but may require protection of the hydroxyl group to avoid unwanted side reactions.

Q2: What are the potential impurities in the Vilsmeier-Haack synthesis of this compound?

A2: Potential impurities include unreacted starting material (2-chloroanisole), isomeric byproducts (e.g., 2-chloro-5-methoxybenzaldehyde), and products from side reactions such as the decomposition of the Vilsmeier reagent. The regioselectivity of the Vilsmeier-Haack reaction on substituted anisoles is influenced by both electronic and steric factors, which can lead to the formation of different isomers.[1][2]

Q3: What are the potential impurities when synthesizing from vanillin?

A3: The chlorination of vanillin can lead to a variety of chlorinated derivatives. Depending on the reaction conditions, impurities such as 5-chlorovanillin, 6-chlorovanillin, and di- or tri-chlorinated vanillin derivatives can be formed.[3] Oxidation of the aldehyde group to a carboxylic acid is also a potential side reaction, especially if using strong oxidizing chlorinating agents.[4] Protecting the hydroxyl group, for instance as an acetate, can help direct the chlorination, but incomplete protection or deprotection can introduce other impurities.

Q4: What analytical techniques are recommended for identifying impurities in this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a UV detector is commonly used.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials and isomeric byproducts.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help in the identification of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural characterization of a wide range of impurities.[8]

Troubleshooting Guides

Vilsmeier-Haack Synthesis from 2-Chloroanisole
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Decomposition of the Vilsmeier reagent.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; Vilsmeier-Haack reactions can be sensitive to temperature fluctuations.[9] - Ensure anhydrous conditions and use freshly prepared or high-quality Vilsmeier reagent.
Formation of Isomeric Impurities - Lack of regioselectivity in the formylation reaction.- The methoxy group in 2-chloroanisole is ortho-, para-directing. The chloro group is also ortho-, para-directing but deactivating. Formylation is expected to occur para to the methoxy group. Careful control of reaction temperature and stoichiometry may improve selectivity.
Presence of Unreacted 2-Chloroanisole - Insufficient Vilsmeier reagent. - Short reaction time.- Use a slight excess of the Vilsmeier reagent. - Extend the reaction time and monitor for the disappearance of the starting material.
Dark-colored or Tarry Product - Reaction temperature too high, leading to polymerization or decomposition. - Impurities in starting materials or solvents.- Maintain strict temperature control throughout the reaction. - Use purified starting materials and anhydrous solvents.
Synthesis from Vanillin
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete chlorination. - Over-chlorination to di- or tri-chloro derivatives. - Oxidation of the aldehyde.- Optimize the stoichiometry of the chlorinating agent. - Control the reaction temperature and time to minimize multiple chlorinations. - Use a milder chlorinating agent or protect the aldehyde group if oxidation is a significant issue.
Mixture of Chlorinated Isomers - Non-selective chlorination of the aromatic ring.- Protecting the hydroxyl group of vanillin (e.g., as vanillin acetate) can influence the regioselectivity of the chlorination.[3]
Presence of Unreacted Vanillin or Vanillin Acetate - Insufficient chlorinating agent. - Incomplete reaction.- Ensure the correct molar ratio of the chlorinating agent. - Monitor the reaction by TLC or HPLC until the starting material is consumed.
Hydrolysis of Acetate Protecting Group During Workup - Acidic or basic conditions during extraction.- Maintain neutral pH during the workup and extraction steps to prevent premature deprotection.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Chloroanisole

A general procedure for the Vilsmeier-Haack formylation of an electron-rich arene involves the following steps[10][11]:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF). Maintain the temperature below 5 °C.

  • Formylation: To the prepared Vilsmeier reagent, add 2-chloroanisole dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Workup: The reaction mixture is then poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium acetate solution). The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Chlorination of Vanillin (via Vanillin Acetate)

This two-step procedure involves the protection of the hydroxyl group followed by chlorination:

  • Acetylation of Vanillin: Vanillin is reacted with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to form vanillin acetate.

  • Chlorination of Vanillin Acetate: The purified vanillin acetate is then dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent) and treated with a chlorinating agent (e.g., chlorine gas or sulfuryl chloride).

  • Hydrolysis: The resulting chlorinated vanillin acetate is then hydrolyzed under acidic or basic conditions to yield this compound.

  • Purification: The final product is purified by recrystallization or chromatography.

Data Presentation

Table 1: Typical Analytical Data for Purity Assessment of Benzaldehyde Derivatives
Analytical Technique Parameter Typical Value Reference
HPLC (UV Detection) Purity≥98%[5]
Linearity (R²)>0.999[5]
Limit of Detection (LOD)~0.1 µg/mL[5]
Limit of Quantification (LOQ)~0.3 µg/mL[5]
GC-MS Purity≥97%[5]
Linearity (R²)>0.999[5]
Limit of Detection (LOD)~5-10 ng/mL[5]
Limit of Quantification (LOQ)~15-30 ng/mL[5]

Visualizations

G cluster_synthesis Synthesis Workflow start Starting Material (2-Chloroanisole or Vanillin) reaction Chemical Synthesis (Vilsmeier-Haack or Chlorination) start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification final_product This compound purification->final_product G cluster_troubleshooting Troubleshooting Logic issue Identify Issue (e.g., Low Yield, Impurities) cause Determine Potential Cause (e.g., Reaction Conditions, Reagent Quality) issue->cause solution Implement Corrective Action (e.g., Optimize Temperature, Purify Reagents) cause->solution verify Verify Improvement (e.g., Repeat Analysis) solution->verify verify->issue Re-evaluate if necessary G cluster_analysis Impurity Analysis Workflow sample Crude Product Sample hplc HPLC Analysis (Purity, Non-volatile Impurities) sample->hplc gcms GC-MS Analysis (Volatile Impurities, Isomers) sample->gcms nmr NMR Analysis (Structural Confirmation) sample->nmr report Comprehensive Impurity Profile hplc->report gcms->report nmr->report

References

Technical Support Center: Formylation of 4-Chloro-2-Methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formylation of 4-chloro-2-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the formylation of 4-chloro-2-methoxyphenol?

The formylation of 4-chloro-2-methoxyphenol is an electrophilic aromatic substitution reaction. The regioselectivity is primarily governed by the directing effects of the hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) substituents.

  • The hydroxyl group is a strong activating group and is ortho, para-directing.

  • The methoxy group is also an activating group and is ortho, para-directing.

  • The chloro group is a deactivating group but is also ortho, para-directing.

Considering the positions on the aromatic ring of 4-chloro-2-methoxyphenol, the hydroxyl group is at C1, the methoxy at C2, and the chloro at C4. The available positions for substitution are C3, C5, and C6.

The directing effects of the substituents are as follows:

  • -OH group (at C1): Directs to C2 (blocked), C4 (blocked), and C6.

  • -OCH₃ group (at C2): Directs to C1 (blocked), C3, and C5.

  • -Cl group (at C4): Directs to C3 and C5.

Based on the combined directing effects, the most likely positions for formylation are C3, C5, and C6, leading to the following potential isomeric products:

  • 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (formylation at C3)

  • 3-Chloro-2-hydroxy-5-methoxybenzaldehyde (formylation at C5)

  • 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (formylation at C6)

The major product will depend on the specific reaction conditions and the formylation method used, as steric and electronic factors will influence the outcome.

Q2: Which formylation methods are commonly used for substituted phenols like 4-chloro-2-methoxyphenol?

Commonly employed formylation methods for phenols include:

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene as the electrophile. It typically favors ortho-formylation.[1][2]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or a mixture of acetic and sulfuric acids) and generally directs formylation to the ortho position.[3]

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[4][5]

The choice of method can significantly impact the regioselectivity and the profile of side reactions.

Q3: What are the potential side reactions to be aware of?

Besides the formation of isomeric products, other potential side reactions include:

  • Unreacted Starting Material: Incomplete conversion can lead to the presence of residual 4-chloro-2-methoxyphenol in the product mixture.

  • Poly-formylation: Although less common, if reaction conditions are too harsh or the stoichiometry is not controlled, diformylation at multiple activated positions might occur.

  • Reaction-Specific Byproducts:

    • Reimer-Tiemann Reaction: Can produce dichloromethyl-substituted phenol intermediates and, in some cases, abnormal products like cyclohexadienones.[1]

    • Duff Reaction: May lead to the formation of polymeric or resinous materials, especially under harsh acidic conditions.[6]

  • O-Formylation: In some instances, formylation can occur on the phenolic oxygen, though this is generally less common for aromatic ring formylations.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the formylation of 4-chloro-2-methoxyphenol.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Inactive Reagents Use freshly distilled or high-purity reagents. Ensure chloroform used in the Reimer-Tiemann reaction is free of stabilizing alcohol. For the Vilsmeier-Haack reaction, the Vilsmeier reagent is moisture-sensitive and should be prepared fresh.[6]
Suboptimal Reaction Temperature Optimize the reaction temperature. The Reimer-Tiemann and Duff reactions often require heating to initiate, but excessive heat can lead to decomposition.[2][3] The Vilsmeier-Haack reaction temperature can vary depending on the substrate's reactivity.[6]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time.
Moisture Contamination All formylation reactions, especially the Vilsmeier-Haack, should be carried out under anhydrous conditions. Use oven-dried glassware and anhydrous solvents.[6]

Problem 2: Formation of Multiple Products (Isomers and Byproducts)

Possible Cause Suggested Solution
Lack of Regioselectivity The choice of formylation method is critical for controlling regioselectivity. For ortho-formylation, the Duff or Reimer-Tiemann reactions are generally preferred.[1][3] If a different isomer is desired, the Vilsmeier-Haack reaction might offer different selectivity.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. An excess of the formylating agent can lead to di-formylation.[6]
Harsh Reaction Conditions High temperatures and prolonged reaction times can lead to the formation of byproducts and decomposition. Use the mildest conditions that allow for a reasonable reaction rate.
Formation of Abnormal Reimer-Tiemann Products This is a known side reaction. Modifying the solvent system or reaction temperature may help to minimize the formation of these byproducts.

Problem 3: Difficult Product Purification

Possible Cause Suggested Solution
Similar Polarity of Isomers Isomeric products often have very similar polarities, making separation by column chromatography challenging. Try using different solvent systems for elution or consider preparative TLC or HPLC.
Presence of Resinous Byproducts In the Duff reaction, acidic work-up can sometimes produce polymeric materials. Ensure complete hydrolysis and consider a basic wash during the work-up to remove acidic impurities.
Unreacted Starting Material If significant starting material remains, optimize the reaction conditions for higher conversion. If separation is necessary, column chromatography is typically effective.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific experimental setup.

1. Reimer-Tiemann Reaction (Ortho-Formylation)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-chloro-2-methoxyphenol in an aqueous solution of sodium hydroxide (excess).

  • Reaction: Heat the mixture to 60-70°C. Add chloroform dropwise with vigorous stirring. The reaction is often exothermic, so control the addition rate to maintain a steady reflux. Continue stirring for several hours after the addition is complete.[7]

  • Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl). The product can then be isolated by steam distillation or extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.

2. Duff Reaction (Ortho-Formylation)

  • Reaction Setup: In a flask, combine 4-chloro-2-methoxyphenol and hexamethylenetetramine in a suitable acidic medium, such as a mixture of glacial acetic acid and sulfuric acid, or trifluoroacetic acid.[8]

  • Reaction: Heat the mixture, typically between 100-150°C, for several hours.

  • Hydrolysis: Cool the reaction mixture and add an aqueous acid (e.g., dilute H₂SO₄) to hydrolyze the intermediate imine. The mixture may require further heating to complete the hydrolysis.

  • Work-up: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

3. Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for approximately 30-60 minutes.[6]

  • Reaction: Dissolve 4-chloro-2-methoxyphenol in an anhydrous solvent (e.g., DMF or a chlorinated solvent) and add it to the pre-formed Vilsmeier reagent at low temperature. Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt. Neutralize with a base (e.g., sodium acetate or sodium bicarbonate).

  • Isolation: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Potential Formylation Products of 4-Chloro-2-Methoxyphenol

Product Name Structure Molecular Formula Molecular Weight CAS Number
5-Chloro-2-hydroxy-3-methoxybenzaldehydeO=Cc1cc(Cl)cc(OC)c1OC₈H₇ClO₃186.597740-05-8[9]
3-Chloro-2-hydroxy-5-methoxybenzaldehydeO=Cc1cc(OC)cc(Cl)c1OC₈H₇ClO₃186.5990110-33-1[10]
4-Chloro-2-hydroxy-6-methoxybenzaldehydeO=Cc1c(O)c(OC)cc(Cl)c1C₈H₇ClO₃186.59N/A

Visualizations

Reaction_Pathway 4-Chloro-2-methoxyphenol 4-Chloro-2-methoxyphenol Formylation Formylation 4-Chloro-2-methoxyphenol->Formylation Formylating Agent (e.g., CHCl3/NaOH, HMTA/Acid, DMF/POCl3) Isomeric Products Isomeric Products Formylation->Isomeric Products Electrophilic Aromatic Substitution Side Products Side Products Formylation->Side Products Side Reactions 5-Chloro-2-hydroxy-3-methoxybenzaldehyde 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Isomeric Products->5-Chloro-2-hydroxy-3-methoxybenzaldehyde 3-Chloro-2-hydroxy-5-methoxybenzaldehyde 3-Chloro-2-hydroxy-5-methoxybenzaldehyde Isomeric Products->3-Chloro-2-hydroxy-5-methoxybenzaldehyde 4-Chloro-2-hydroxy-6-methoxybenzaldehyde 4-Chloro-2-hydroxy-6-methoxybenzaldehyde Isomeric Products->4-Chloro-2-hydroxy-6-methoxybenzaldehyde Unreacted Starting Material Unreacted Starting Material Side Products->Unreacted Starting Material Poly-formylated Products Poly-formylated Products Side Products->Poly-formylated Products Reaction-Specific Byproducts Reaction-Specific Byproducts Side Products->Reaction-Specific Byproducts

Caption: General reaction pathway for the formylation of 4-chloro-2-methoxyphenol.

Troubleshooting_Workflow decision decision issue issue start Experiment Start issue_check Unsatisfactory Outcome? start->issue_check low_yield Low/No Yield issue_check->low_yield Yes multiple_products Multiple Products issue_check->multiple_products Yes purification_issue Purification Difficulty issue_check->purification_issue Yes end Successful Formylation issue_check->end No check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents change_method Change Formylation Method for Regioselectivity multiple_products->change_method chromatography_dev Develop Chromatography Method purification_issue->chromatography_dev optimize_temp Optimize Temperature and Reaction Time check_reagents->optimize_temp check_moisture Ensure Anhydrous Conditions optimize_temp->check_moisture adjust_conditions Use Milder Conditions change_method->adjust_conditions

Caption: A logical workflow for troubleshooting common formylation issues.

References

How to remove unreacted starting material from 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 4-Chloro-3-methoxybenzaldehyde.

Troubleshooting Guide & FAQs

Q1: How can I identify the unreacted starting material in my crude this compound product?

A1: The first step in effective purification is to identify the impurity. Thin Layer Chromatography (TLC) is a rapid and effective method for this. By co-spotting your crude product with the suspected starting materials (e.g., 4-chloro-3-methoxytoluene, 4-chloro-3-methoxybenzyl alcohol, or 4-chloro-3-hydroxybenzaldehyde), you can compare the Rf values to identify the main contaminants.

Q2: My crude product is contaminated with unreacted 4-chloro-3-hydroxybenzaldehyde. How can I remove it?

A2: Unreacted 4-chloro-3-hydroxybenzaldehyde can be readily removed by an acid-base extraction. The phenolic hydroxyl group is acidic and will be deprotonated by a weak base, forming a water-soluble salt.

  • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution. The deprotonated 4-chloro-3-hydroxybenzaldehyde will move into the aqueous layer. Separate the organic layer, dry it with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

Q3: How do I remove non-polar starting materials like 4-chloro-3-methoxytoluene?

A3: For non-polar impurities that are difficult to separate by simple extraction, column chromatography is the most effective method. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, will allow for the separation of the more polar aldehyde product from the non-polar starting material. The polarity of the eluent can be gradually increased to first elute the non-polar impurity, followed by your desired product.

Q4: What is the best method to remove unreacted 4-chloro-3-methoxybenzyl alcohol?

A4: The separation of an aldehyde from its corresponding alcohol can be challenging due to their similar polarities.

  • Column Chromatography: This is a reliable method. The aldehyde is slightly less polar than the alcohol, so it will elute first on a normal-phase silica gel column.

  • Bisulfite Extraction: A highly selective method for aldehydes is to perform a bisulfite extraction.[1] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from the alcohol in an aqueous layer. The aldehyde can then be regenerated by adding a mild acid or base to the aqueous layer and extracting it back into an organic solvent.[1]

Q5: My purified this compound is still not pure enough. What further steps can I take?

A5: Recrystallization is an excellent final purification step to obtain high-purity crystalline this compound. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol/water or hexane/ethyl acetate mixtures.[2][3]

Data Presentation: Physical Properties of Product and Potential Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₈H₇ClO₂170.5953128
4-Chloro-3-methoxytolueneC₈H₉ClO156.61N/A75 (at 0.5 Torr)
4-Chloro-3-methoxybenzyl alcoholC₈H₉ClO₂172.61N/A>110
4-Chloro-3-hydroxybenzaldehydeC₇H₅ClO₂156.57150-157251.3

Experimental Protocols

Protocol 1: Purification of this compound from 4-chloro-3-hydroxybenzaldehyde via Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude product mixture in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash three times with a saturated aqueous solution of sodium bicarbonate. Combine the aqueous layers.

  • Back-extraction (Optional): Wash the combined aqueous layers with a small amount of ethyl acetate to recover any dissolved product. Discard the aqueous layer which contains the deprotonated starting material.

  • Washing: Wash the organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Recrystallization: Dissolve the resulting solid in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Protocol 2: Purification of this compound from 4-chloro-3-methoxytoluene via Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the hexane:ethyl acetate mixture. The less polar 4-chloro-3-methoxytoluene will elute first.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the this compound.

  • Solvent Removal: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow start Crude this compound tlc Identify Impurity via TLC start->tlc sm_phenol Unreacted 4-chloro-3-hydroxybenzaldehyde tlc->sm_phenol Phenolic Impurity sm_toluene Unreacted 4-chloro-3-methoxytoluene tlc->sm_toluene Non-polar Impurity sm_alcohol Unreacted 4-chloro-3-methoxybenzyl alcohol tlc->sm_alcohol Alcohol Impurity extraction Acid-Base Extraction (wash with NaHCO3) sm_phenol->extraction column Column Chromatography (Hexane/EtOAc) sm_toluene->column bisulfite Bisulfite Extraction or Column Chromatography sm_alcohol->bisulfite recrystallization Recrystallization extraction->recrystallization column->recrystallization bisulfite->recrystallization product Pure this compound recrystallization->product

Caption: Decision tree for selecting a purification method.

References

Scale-up challenges for the synthesis of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Vilsmeier-Haack formylation of 2-chloroanisole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The electron-rich aromatic ring of 2-chloroanisole undergoes electrophilic substitution to introduce the formyl group.

Q2: What are the primary scale-up challenges associated with the Vilsmeier-Haack formylation of 2-chloroanisole?

A2: Scaling up the Vilsmeier-Haack reaction presents several challenges:

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent formylation are highly exothermic. Proper thermal management is critical to prevent runaway reactions, especially at a large scale.

  • Reagent Handling: Phosphorus oxychloride is a corrosive and water-sensitive reagent that requires specialized handling and dosing equipment.

  • Byproduct Formation: Undesired side reactions, such as di-formylation and chlorination of the aromatic ring, can become more significant at scale, impacting yield and purity.

  • Work-up and Purification: The quenching of the reaction and subsequent purification of the product can be challenging due to the formation of viscous intermediates and the need to remove unreacted reagents and byproducts.

Q3: How can I minimize the formation of the di-formylated byproduct?

A3: The formation of a di-formylated byproduct, where a second formyl group is added to the aromatic ring, is a common issue. To minimize this, consider the following:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the Vilsmeier reagent to the substrate is crucial. Using a slight excess of the Vilsmeier reagent is typical, but a large excess can promote di-formylation.

  • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of 2-chloroanisole can help maintain a low localized concentration of the reagent and improve selectivity for mono-formylation.[1]

  • Temperature Control: Maintaining a low reaction temperature (typically between 0°C and room temperature) helps to control the reaction rate and enhance selectivity.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product.[1]

Q4: I am observing a chlorinated byproduct in my reaction. What causes this and how can it be prevented?

A4: Chlorination of the aromatic ring is a known side reaction in the Vilsmeier-Haack reaction, particularly when using POCl₃. The chloroiminium salt (Vilsmeier reagent) can act as a chlorinating agent.[1] To mitigate this:

  • Lower Reaction Temperature: Higher temperatures can promote chlorination. Conducting the reaction at the lowest effective temperature is recommended.[1]

  • Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to causing chlorination.

  • Efficient Work-up: Prompt and efficient aqueous work-up is essential to hydrolyze the intermediate iminium salt and minimize its contact time with the product, reducing the chance of chlorination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of product during work-up. 3. Sub-optimal reaction temperature. 4. Impure reagents.1. Monitor the reaction by TLC/HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Ensure the quench is performed at a low temperature and that the work-up is carried out promptly. 3. Optimize the reaction temperature. While lower temperatures favor selectivity, the reaction may be too slow. A balance needs to be found. 4. Use anhydrous solvents and freshly distilled or high-purity reagents (DMF, POCl₃).
Formation of Multiple Byproducts 1. Incorrect stoichiometry. 2. High reaction temperature. 3. Presence of moisture.1. Carefully control the molar ratios of the reactants. See the data table below for the effect of Vilsmeier reagent stoichiometry. 2. Maintain a consistent and controlled low temperature throughout the reaction. 3. Ensure all glassware is dry and use anhydrous solvents. Moisture can decompose the Vilsmeier reagent and lead to side reactions.
Difficult Purification 1. Presence of viscous, dark-colored impurities. 2. Co-elution of impurities during chromatography. 3. Product oiling out during recrystallization.1. An effective aqueous work-up with a base (e.g., sodium acetate or sodium hydroxide solution) is crucial to hydrolyze the Vilsmeier complex and other reactive intermediates. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization prior to chromatography can also help. 3. Choose an appropriate solvent system for recrystallization. A mixture of a good solvent and a poor solvent can be effective. Slow cooling and seeding with a small crystal of the pure product can promote crystallization.
Runaway Reaction at Scale 1. Inadequate heat removal. 2. Rapid addition of reagents.1. Use a reactor with sufficient cooling capacity. Consider using a semi-batch process where one reagent is added gradually. 2. Add the phosphorus oxychloride to the DMF at a slow, controlled rate, ensuring the temperature is maintained within the desired range.

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

The following table summarizes the typical effect of the Vilsmeier reagent to substrate ratio on the product distribution for the formylation of an activated aromatic compound.

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: These are representative yields and can vary based on the specific substrate and reaction conditions.[1]

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 2-Chloroanisole

Materials:

  • 2-Chloroanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-chloroanisole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a solution of sodium acetate (3 equivalents) in water. This step is highly exothermic and should be performed in a well-ventilated fume hood. Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the initial DCM used).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.

Visualizations

experimental_workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃ at 0°C) formylation Formylation Reaction (2-Chloroanisole in DCM added at 0°C, then RT) reagent_prep->formylation monitoring Reaction Monitoring (TLC/HPLC) formylation->monitoring workup Aqueous Work-up (Ice, Sodium Acetate) monitoring->workup extraction Extraction (DCM) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_byproducts Analyze Byproduct Profile (TLC, GC-MS, NMR) start->check_byproducts is_diformylation Di-formylation Observed? check_byproducts->is_diformylation is_chlorination Chlorination Observed? check_byproducts->is_chlorination is_incomplete Incomplete Reaction? check_byproducts->is_incomplete adjust_stoichiometry Adjust Stoichiometry (Reduce Vilsmeier Reagent) is_diformylation->adjust_stoichiometry Yes control_temp Lower Reaction Temperature is_diformylation->control_temp Yes is_chlorination->control_temp Yes optimize_workup Optimize Work-up (Prompt & Efficient) is_chlorination->optimize_workup Yes extend_time Extend Reaction Time or Increase Temperature Slightly is_incomplete->extend_time Yes check_reagents Check Reagent Purity (Anhydrous Conditions) is_incomplete->check_reagents Yes

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Preventing Byproduct Formation in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Schiff base synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: My Schiff base reaction is resulting in a low yield. What are the common causes?

A1: Low yields in Schiff base synthesis are frequently due to the reversible nature of the reaction. The primary culprit is the presence of water, a byproduct of the condensation, which can drive the equilibrium back towards the starting materials.[1] Other contributing factors include suboptimal pH, instability of the reactants or products, and incomplete reaction. Schiff bases derived from aliphatic aldehydes, for instance, are often less stable and more prone to polymerization than those from aromatic aldehydes.[1][2]

Q2: I'm observing unreacted starting materials in my final product. How can I drive the reaction to completion?

A2: To push the reaction towards the product side, it's crucial to remove water as it forms. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[1][3][4] Alternatively, incorporating a dehydrating agent such as molecular sieves or anhydrous sodium sulfate directly into the reaction mixture is effective.[1] Increasing the concentration of one of the reactants, typically the less expensive one, can also shift the equilibrium to favor the product.[1]

Q3: What is the optimal pH for Schiff base synthesis and why is it important?

A3: The optimal pH for Schiff base formation is typically in the mildly acidic range, around pH 4-5.[1] This is a critical parameter because the reaction requires acid catalysis for the dehydration of the intermediate carbinolamine.[1][2] However, if the pH is too low (highly acidic), the amine reactant will be protonated, rendering it non-nucleophilic and inhibiting its attack on the carbonyl group.[1][2] Conversely, at neutral or alkaline pH, the dehydration step is significantly slower.[5]

Q4: Are catalysts always necessary for Schiff base synthesis?

A4: While many Schiff base reactions proceed without a catalyst, particularly with reactive aldehydes and amines, a catalyst can significantly increase the reaction rate.[1] Acid catalysts such as acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids like zinc chloride are commonly used.[1][6] It is important to carefully control the catalyst concentration to avoid unwanted side reactions.[1]

Q5: My purified Schiff base appears to be degrading over time. What causes this and how can it be prevented?

A5: The primary cause of degradation is hydrolysis, where the imine bond is cleaved by moisture, reverting the Schiff base to its original aldehyde and amine.[2] This is particularly an issue for Schiff bases derived from aliphatic aldehydes.[2] To prevent this, ensure all solvents and reagents are anhydrous, and consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon). Storage at low temperatures can also improve stability.

Troubleshooting Guide: Common Byproducts and Their Prevention

Problem Potential Byproduct(s) Probable Cause(s) Troubleshooting & Prevention Strategies
Incomplete Reaction Unreacted aldehyde and/or amine- Reversible nature of the reaction- Insufficient reaction time or temperature- Suboptimal pH- Remove water: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves).[1][3]- Optimize stoichiometry: Use a slight excess of the more volatile or less expensive reactant.- Adjust pH: Maintain a mildly acidic pH (around 4-5).[1]- Increase temperature: Gently heat the reaction mixture, monitoring for potential side reactions.- Use a catalyst: Add a catalytic amount of a Brønsted or Lewis acid.[1]
Product Instability Starting aldehyde and amine (from hydrolysis)- Presence of water in solvents or during workup- Acidic conditions during purification (e.g., silica gel chromatography)- Use anhydrous conditions: Dry all solvents and reagents thoroughly.- Purify with care: Use neutral alumina for column chromatography instead of acidic silica gel.[1]- Store properly: Keep the final product in a desiccator or under an inert atmosphere.
Aldol Condensation β-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketone- Use of enolizable aldehydes or ketones (especially aliphatic ones)- Basic or strongly acidic reaction conditions- Control pH: Maintain a mildly acidic pH to minimize base-catalyzed enolate formation.- Optimize temperature: Run the reaction at the lowest effective temperature.- Choose reactants carefully: Be aware of this potential side reaction when using enolizable carbonyl compounds.[6]
Polymerization Polymeric materials- Use of unstable aliphatic aldehydes- Use aromatic aldehydes: Aromatic aldehydes form more stable, conjugated Schiff bases.[1][2]- Moderate reaction conditions: Avoid excessive heat, which can promote polymerization.- Immediate use: If possible, use the aliphatic Schiff base in the next reaction step without prolonged storage.[1]

Experimental Protocols

General Protocol for Schiff Base Synthesis with Azeotropic Water Removal (Dean-Stark Method)

This protocol is suitable for reactions where water removal is critical to drive the equilibrium towards the product.

Materials:

  • Aldehyde (1.0 equivalent)

  • Primary amine (1.0 - 1.1 equivalents)

  • Toluene or benzene (sufficient to fill the Dean-Stark trap and dissolve reactants)

  • Catalyst (optional, e.g., a catalytic amount of p-toluenesulfonic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add the aldehyde, primary amine, and toluene.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization or column chromatography.

Protocol for Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol for Purification by Column Chromatography

Procedure:

  • Stationary Phase Selection: For Schiff bases, neutral alumina is often preferred over silica gel to prevent hydrolysis.[1] If silica gel must be used, it can be deactivated by pre-treating with a solvent system containing 1-3% triethylamine.

  • Solvent System Selection: Determine a suitable solvent system (eluent) using TLC that provides good separation of the Schiff base from impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Collection: Collect the fractions containing the pure Schiff base.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizing Workflows and Mechanisms

Troubleshooting Low Yield in Schiff Base Synthesis

Troubleshooting_Low_Yield start Low Schiff Base Yield check_water Is water being effectively removed? start->check_water check_pH Is the pH mildly acidic (4-5)? check_water->check_pH Yes solution_water Implement water removal: - Dean-Stark trap - Molecular sieves - Anhydrous salts check_water->solution_water No check_stability Are reactants/products stable under reaction conditions? check_pH->check_stability Yes solution_pH Adjust pH: - Add catalytic acid (e.g., acetic acid) - Buffer the reaction check_pH->solution_pH No check_completion Has the reaction gone to completion? check_stability->check_completion Yes solution_stability Address instability: - Use aromatic aldehydes if possible - Lower reaction temperature check_stability->solution_stability No solution_completion Drive to completion: - Increase reaction time - Increase temperature cautiously - Use excess of one reactant check_completion->solution_completion No end Improved Yield check_completion->end Yes solution_water->end solution_pH->end solution_stability->end solution_completion->end

Caption: A troubleshooting workflow for diagnosing and resolving low yields in Schiff base synthesis.

General Mechanism of Schiff Base Formation and Key Side Reactions

Schiff_Base_Formation_and_Side_Reactions cluster_main Schiff Base Formation Pathway cluster_side Potential Byproduct Pathways Reactants Aldehyde/Ketone + Primary Amine Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Aldol Aldol Condensation Product Reactants->Aldol Self-condensation (en- olizable carbonyls) Polymer Polymer Reactants->Polymer Polymerization (aliphatic aldehydes) SchiffBase Schiff Base (Imine) + Water Carbinolamine->SchiffBase Dehydration (Rate-limiting) SchiffBase->Reactants Hydrolysis

Caption: The reaction mechanism for Schiff base formation, highlighting potential side reactions.

References

Column chromatography protocol for 4-Chloro-3-methoxybenzaldehyde purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a detailed protocol and troubleshooting advice for the purification of 4-Chloro-3-methoxybenzaldehyde using column chromatography.

Experimental Protocol: Column Chromatography

This protocol outlines the step-by-step procedure for the purification of this compound. The primary stationary phase used is silica gel, a common choice for separating moderately polar organic compounds.[1]

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 70-270 mesh is recommended)[1][2]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass wool or cotton

  • Sand (washed and dried)

  • Chromatography column

  • Collection vials or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Thin Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[3] The goal is to achieve a good separation between the desired product and any impurities, with the product having an Rf value ideally between 0.15 and 0.35 for effective separation on a column.[4]

  • Procedure:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto a TLC plate.

    • Develop the plate in a TLC chamber containing a pre-determined ratio of hexane and ethyl acetate. Start with a low polarity system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio until the desired Rf value for the product is achieved. A good starting point for similar aromatic aldehydes might be a 10:1 to 20:1 ratio of hexane to ethyl acetate.[1][3]

3. Column Preparation (Wet Packing Method):

  • Insert a small plug of glass wool or cotton into the bottom of the column to prevent the stationary phase from washing out.[2]

  • Add a thin layer (approx. 0.5 cm) of sand over the plug.[2]

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (the optimal solvent system determined by TLC).[3]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[2]

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.[2]

  • Open the stopcock and drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Liquid Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[3] Carefully add the solution to the top of the column using a pipette.

  • Solid Loading (for samples not readily soluble in the mobile phase): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column.[5]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Open the stopcock to begin elution, collecting the eluent in fractions (e.g., 10 mL per fraction).[2]

  • Maintain a constant level of solvent above the silica bed throughout the process to avoid cracking.

  • For difficult separations, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 10:1 hexane:ethyl acetate and moving to 8:1).[5]

6. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.[3]

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

  • Confirm the purity and identity using analytical techniques such as NMR, IR spectroscopy, or melting point determination.

Quantitative Data Summary

The following table provides suggested parameters for the purification protocol. These values may need to be optimized based on the specific impurity profile of the crude mixture.

ParameterRecommended Value/SystemRationale/Notes
Stationary Phase Silica Gel (60-120 mesh)Standard choice for moderately polar compounds.[1]
Mobile Phase (TLC) Hexane:Ethyl AcetateStart with 9:1, adjust polarity to achieve desired Rf.
Target Rf Value 0.15 - 0.35Optimal range for good separation in column chromatography.[4]
Elution Mode Isocratic or GradientIsocratic is simpler. Gradient may be needed for complex mixtures.[5]

Visual Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Workflow for this compound purification.

Troubleshooting and FAQs

This section addresses common issues encountered during the column chromatography process.

Q1: My compound is not moving from the top of the column (Rf ≈ 0). What should I do?

A1: This indicates that the mobile phase is not polar enough to elute the compound. You need to increase the polarity of your eluent. Gradually increase the proportion of ethyl acetate in your hexane:ethyl acetate mixture (e.g., from 10:1 to 8:1 or 5:1) until the compound begins to move down the column at a reasonable rate.

Q2: The desired compound and impurities are eluting together (poor separation). How can I improve this?

A2: Poor separation is often due to an inappropriate solvent system.[3]

  • Optimize the Mobile Phase: Re-evaluate your solvent system with TLC. Try different solvent systems (e.g., dichloromethane/hexane) to see if you can achieve better separation.

  • Use a Weaker Eluent: A less polar mobile phase will cause all compounds to move slower, potentially increasing the separation between them.[4]

  • Column Dimensions: Use a longer, narrower column for better resolution.

  • Gradient Elution: Start with a low-polarity solvent to elute the non-polar impurities first, then gradually increase the polarity to elute your target compound.[5]

Q3: The bands in my column are streaking or tailing. What is the cause?

A3: Tailing or streaking can be caused by several factors:

  • Sample Overload: Too much sample was loaded onto the column. Use less crude material or a larger column.

  • Poor Solubility: The sample may not be fully soluble in the mobile phase, causing it to streak as it moves down the column. Ensure the sample is fully dissolved before loading.

  • Acidic Silica: Aldehydes can sometimes interact with the slightly acidic surface of silica gel. You can try deactivating the silica by pre-rinsing the column with a solvent system containing a small amount (1-3%) of triethylamine.[5]

  • Column Packing Issues: An unevenly packed column can lead to poor band shape. Ensure the silica is packed uniformly without cracks or channels.

Q4: The silica bed cracked after I started the elution. Why did this happen?

A4: Cracking occurs when the column runs dry or due to heat generated from the interaction of polar solvents with the silica.

  • Never Let the Column Run Dry: Always maintain the solvent level above the top of the silica bed.

  • Solvent Addition: When changing to a more polar solvent, add it slowly and carefully to minimize heat generation.

Q5: I have very low recovery of my purified product. Where could it have gone?

A5: Low recovery can be due to:

  • Irreversible Adsorption: The compound may be strongly and irreversibly adsorbed to the silica gel. This is more common with very polar compounds.

  • Incomplete Elution: You may not have used a sufficiently polar solvent to elute all of the product from the column. After collecting the main fractions, try flushing the column with a much more polar solvent (e.g., pure ethyl acetate) and check this fraction by TLC.

  • Sample Instability: The compound may be degrading on the silica gel. This compound is generally stable, but this can be a concern for more sensitive molecules.[6]

Troubleshooting Logic Diagram

G start Problem Encountered p1 Poor Separation start->p1 p2 Compound Stuck at Origin start->p2 p3 Band Tailing/Streaking start->p3 p4 Low Product Recovery start->p4 s1 Decrease Eluent Polarity Use Gradient Elution p1->s1 Is separation poor? s2 Increase Eluent Polarity p2->s2 Is Rf too low? s3 Check Sample Load Deactivate Silica Repack Column p3->s3 Is band shape poor? s4 Flush with Stronger Solvent Check for Degradation p4->s4 Is yield low?

Caption: Decision tree for troubleshooting column chromatography.

References

Dealing with thermal instability of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Chloro-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and thermal instability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to store it under appropriate conditions. While specific recommendations may vary slightly between suppliers, the general guidelines are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 0-8°C is often recommended for long-term storage.[1] Some suppliers suggest storage at 10-25°C.Lower temperatures minimize the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Although not always specified, an inert atmosphere can prevent oxidation, especially if the compound is stored for extended periods.
Light Store in a light-resistant container.Aromatic aldehydes can be sensitive to light, which may catalyze degradation.
Container Keep in a tightly sealed container.[1]Prevents contamination and exposure to moisture.

Q2: Is this compound sensitive to heat?

Q3: What are the potential decomposition products of this compound upon heating?

A3: Specific studies detailing the thermal decomposition products of this compound are limited. However, based on the structure and general reactivity of related compounds, potential degradation pathways could include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-chloro-3-methoxybenzoic acid), especially in the presence of air (oxygen).

  • Decarbonylation: At very high temperatures, decarbonylation to form 2-chloro-1-methoxybenzene might occur, though this is generally a high-energy process.

  • Side-chain reactions: In the presence of other reagents, high temperatures can promote the formation of various condensation products and other impurities.

Q4: How does the thermal instability of this compound affect its use in reactions?

A4: The thermal instability can lead to several issues in chemical synthesis:

  • Reduced Yield: Decomposition of the starting material will lower the yield of the desired product.

  • Formation of Impurities: Decomposition products can contaminate the reaction mixture, making purification more challenging.

  • Inconsistent Results: The extent of decomposition can vary with reaction time, temperature fluctuations, and the presence of catalysts, leading to poor reproducibility.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during experiments involving this compound, particularly when heating is required.

Issue 1: Low Yield in a Reaction Requiring Heat

If you are experiencing lower than expected yields in a reaction where this compound is heated, consider the following troubleshooting steps.

Caption: Troubleshooting workflow for low reaction yield.

  • Step 1: Optimize Reaction Temperature:

    • Action: If possible, lower the reaction temperature. Even a 10°C reduction can significantly decrease the rate of decomposition.

    • Rationale: The Arrhenius equation dictates that reaction rates (including decomposition) are highly dependent on temperature.

  • Step 2: Reduce Reaction Time:

    • Action: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed or the product formation plateaus.

    • Rationale: Prolonged heating increases the likelihood of side reactions and decomposition.

  • Step 3: Use an Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere of nitrogen or argon.

    • Rationale: This will prevent oxidation of the aldehyde to the corresponding carboxylic acid.

  • Step 4: Analyze the Crude Reaction Mixture:

    • Action: Before work-up, take a small aliquot of the crude reaction mixture and analyze it by TLC, LC-MS, or GC-MS.

    • Rationale: This can help identify the presence of decomposition products and distinguish between a failed reaction and product loss during purification.

  • Step 5: Modify Purification Strategy:

    • Action: If decomposition is suspected during purification (e.g., on silica gel), consider alternative methods such as crystallization or using a less acidic stationary phase for chromatography.

    • Rationale: Silica gel can be acidic and may catalyze the degradation of sensitive compounds.

Issue 2: Unexpected Impurities in the Final Product

If you observe unknown impurities in your purified product, they may be a result of thermal decomposition.

Impurity_Analysis Impurity Unexpected Impurities Observed Characterize Characterize Impurities (LC-MS, GC-MS, NMR) Impurity->Characterize Compare Compare with Potential Decomposition Products Characterize->Compare Source Identify Source of Impurity Compare->Source Modify Modify Reaction or Purification Conditions Source->Modify Clean_Product Pure Product Obtained Modify->Clean_Product

Caption: Logical workflow for identifying and mitigating impurities.

  • Step 1: Characterize the Impurities:

    • Action: Use analytical techniques such as LC-MS, GC-MS, and NMR to determine the molecular weight and structure of the impurities.

  • Step 2: Compare with Potential Decomposition Products:

    • Action: Compare the analytical data of the impurities with those of suspected decomposition products (e.g., 4-chloro-3-methoxybenzoic acid).

  • Step 3: Identify the Source of the Impurity:

    • Action: Determine if the impurity is present in the starting material or if it is formed during the reaction or work-up. This can be done by analyzing the starting material and crude reaction mixture.

  • Step 4: Modify Experimental Conditions:

    • Action: Based on the identity of the impurity, adjust the reaction conditions to minimize its formation. For example, if an oxidation product is identified, ensure the reaction is run under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Requiring Heating

This protocol provides a general framework for conducting a reaction with this compound at elevated temperatures while minimizing the risk of decomposition.

  • Setup: Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for an inert gas.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagents: Charge the vessel with the solvent and other reactants.

  • Addition of Aldehyde: Add the this compound to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature using a temperature-controlled heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature before quenching.

  • Work-up: Perform the aqueous work-up and extraction as required by the specific reaction protocol.

  • Purification: Purify the product using an appropriate method, such as crystallization or column chromatography. If using chromatography, consider using a neutral or deactivated silica gel.

Protocol 2: A Method to Assess Thermal Stability in a Specific Solvent

This protocol can be used to determine the stability of this compound in a particular solvent at a given temperature.

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 mg/mL).

  • Initial Analysis: Analyze the stock solution at time t=0 using a quantitative technique such as HPLC or GC to determine the initial purity.

  • Heating: Place a sealed vial of the stock solution in a heating block or oil bath set to the desired temperature.

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot of the solution.

  • Analysis: Analyze each aliquot by HPLC or GC to quantify the remaining this compound and to detect the formation of any new peaks (impurities).

  • Data Interpretation: Plot the concentration of this compound versus time to determine the rate of degradation at that temperature. The appearance and growth of new peaks will indicate the formation of decomposition products.

By following these guidelines and protocols, researchers can better manage the potential thermal instability of this compound and achieve more reliable and reproducible experimental outcomes.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 4-Chloro-3-methoxybenzaldehyde.

Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation

A sudden or gradual decrease in reaction yield, selectivity, or an increase in reaction time can be indicative of catalyst deactivation. This guide provides a systematic approach to identifying the root cause and implementing corrective actions.

Step 1: Observe the Nature of Deactivation

ObservationPotential CauseNext Steps
Sudden and significant drop in activity Strong catalyst poisoningProceed to Step 2 , focusing on identifying potential poisons.
Gradual loss of activity over several runs Gradual poisoning, fouling/coking, or leaching of the active metal.Proceed to Step 2 to differentiate the cause.
Change in catalyst appearance (e.g., color change, clumping) Sintering or significant fouling.Proceed to Step 2 , with an emphasis on catalyst characterization.
Loss of catalyst mass Mechanical attrition or leaching.Analyze reaction filtrate for metal content.

Step 2: Identify the Root Cause

A series of diagnostic checks can help pinpoint the deactivation mechanism.

Potential CauseDiagnostic CheckRecommended Solutions
Catalyst Poisoning Analyze starting materials, solvents, and gas streams for common poisons like sulfur, nitrogen compounds, halides, and heavy metals using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).- Purify all reactants and solvents before use. - Implement a guard bed to capture poisons before they reach the catalyst. - For sulfur poisoning of Palladium catalysts, consider adding triphenylphosphine (TPP) as an antidote in some cases.[1]
Fouling / Coking Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect and quantify carbonaceous deposits. Visual inspection may also reveal a change in color (e.g., darkening).- Optimize reaction conditions (lower temperature, adjust pressure) to minimize side reactions leading to coke formation. - Implement a catalyst regeneration protocol (see Experimental Protocols section).
Sintering Analyze the spent catalyst with Transmission Electron Microscopy (TEM) to observe metal particle size. An increase in the average particle size compared to the fresh catalyst is a clear indication of sintering.- Operate at the lowest effective temperature to reduce thermal stress on the catalyst. - Ensure efficient heat dissipation, especially in highly exothermic reactions. - Select a catalyst with a support that enhances thermal stability.
Leaching of Active Metal Analyze the reaction filtrate for the presence of the catalytic metal (e.g., Palladium, Platinum) using ICP-MS or Atomic Absorption Spectroscopy (AAS).- Choose a more robust catalyst support material. - Optimize the solvent system and pH to minimize metal dissolution. - Consider using ligands that can strongly chelate the metal to the support.
Mechanical Deactivation Observe the physical integrity of the catalyst. Attrition can lead to fine particles, while crushing can result in fractured pellets.- Use a catalyst with higher mechanical strength. - Optimize reactor design and stirring speed to minimize mechanical stress.

Troubleshooting Workflow Diagram

G start Decreased Catalyst Performance observe Observe Nature of Deactivation start->observe sudden Sudden Drop observe->sudden gradual Gradual Decline observe->gradual visual Visual Change observe->visual poisoning Investigate Poisoning sudden->poisoning Likely fouling Investigate Fouling/Coking gradual->fouling Possible leaching Investigate Leaching gradual->leaching Possible visual->fouling Possible sintering Investigate Sintering visual->sintering Likely purify Purify Reactants/ Solvents poisoning->purify guard_bed Use Guard Bed poisoning->guard_bed optimize Optimize Conditions fouling->optimize regenerate Regenerate Catalyst fouling->regenerate lower_temp Lower Temperature sintering->lower_temp stable_support Use Stable Support leaching->stable_support

Caption: A logical workflow for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in reactions with this compound?

A1: While specific data for this compound is limited, based on its structure and common reactions (e.g., hydrogenation, cross-coupling), the primary causes of deactivation are:

  • Poisoning: The chloro-substituent on the benzaldehyde ring or impurities in the starting materials can act as poisons. Sulfur and nitrogen compounds are particularly detrimental to noble metal catalysts like Palladium and Platinum.

  • Fouling/Coking: Polymerization or condensation of the aldehyde or reaction intermediates on the catalyst surface can block active sites.

  • Sintering: High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.

Q2: My Palladium on Carbon (Pd/C) catalyst has lost activity during a hydrogenation reaction. Can it be regenerated?

A2: Yes, in many cases, Pd/C catalysts can be regenerated, particularly if the deactivation is due to coking or fouling. A common method is controlled oxidation to burn off carbonaceous deposits. However, care must be taken to avoid excessive temperatures which could lead to sintering of the palladium particles. For severe poisoning, regeneration might be less effective.

Q3: How can I minimize catalyst leaching in a Suzuki-Miyaura cross-coupling reaction?

A3: Catalyst leaching, particularly of palladium, can be a significant issue. To minimize it:

  • Ligand Selection: Use strongly coordinating ligands that help anchor the palladium to the support.

  • Support Material: Choose a support that has a strong interaction with the metal.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence leaching. Experiment with different solvent systems.

  • Temperature Control: Higher temperatures can sometimes increase the rate of leaching.

Q4: Are there any specific catalyst poisons I should be aware of when working with halo-aromatic compounds?

A4: Yes, while the halogen substituent on the aromatic ring is a reactant, other halide impurities can act as poisons. Additionally, starting materials or reagents used in the synthesis of this compound might contain traces of sulfur or phosphorus compounds, which are potent poisons for many transition metal catalysts.

Q5: What is a "guard bed" and how can it protect my catalyst?

A5: A guard bed is a pre-column or a layer of adsorbent material placed before the main catalyst bed in a flow reactor. Its purpose is to adsorb and trap potential catalyst poisons from the reactant stream before they can reach and deactivate the primary catalyst. This is a highly effective strategy for extending catalyst lifetime in continuous processes.

Catalyst Deactivation Mechanisms Overview

G cluster_chemical Chemical cluster_thermal Thermal cluster_mechanical Mechanical Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., S, N, Halides) Deactivation->Poisoning Fouling Fouling/Coking (Carbon Deposition) Deactivation->Fouling Leaching Leaching (Metal Dissolution) Deactivation->Leaching Sintering Sintering (Particle Growth) Deactivation->Sintering Attrition Attrition (Fines Formation) Deactivation->Attrition Crushing Crushing (Pellet Fracture) Deactivation->Crushing

Caption: Major pathways of catalyst deactivation.

Experimental Protocols

Protocol 1: General Regeneration of a Fouled/Coked Palladium on Carbon (Pd/C) Catalyst

Disclaimer: This is a general procedure and should be optimized for your specific catalyst and reaction system. Always perform a small-scale test first. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To remove carbonaceous deposits from a deactivated Pd/C catalyst by controlled oxidation.

Materials:

  • Deactivated Pd/C catalyst

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas (e.g., 1-5% Oxygen in Nitrogen)

  • Tube furnace with temperature control

  • Quartz or ceramic reactor tube

Procedure:

  • Inert Purge: Place the deactivated catalyst in the reactor tube within the furnace. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30-60 minutes at room temperature to remove any adsorbed reactants or solvents.

  • Temperature Ramp: While maintaining the inert gas flow, slowly ramp the temperature of the furnace to 250-300°C. The ramp rate should be gradual (e.g., 5°C/min) to avoid thermal shock. Hold at this temperature for 1 hour.

  • Controlled Oxidation: Gradually introduce the oxidizing gas mixture (e.g., 1% O₂ in N₂) into the reactor at a controlled flow rate. Caution: This step is exothermic. Monitor the temperature of the catalyst bed closely. If a rapid temperature increase ("hot spot") is observed, immediately switch back to the inert gas flow until the temperature stabilizes.

  • Oxidation Hold: Maintain the oxidizing atmosphere at 300-400°C for 2-4 hours, or until the regeneration is complete (often indicated by the cessation of CO₂ evolution, which can be monitored by an off-gas analyzer).

  • Cooling: Switch back to the inert gas flow and cool the reactor down to room temperature.

  • Reduction (if necessary): For some applications, the regenerated catalyst may need to be re-reduced. This can be done by passing a stream of hydrogen (typically 5-10% in an inert gas) over the catalyst at a temperature of 100-200°C for 1-2 hours. Caution: Hydrogen is flammable and explosive. Handle with extreme care.

  • Passivation: After reduction, the catalyst is highly pyrophoric. It must be passivated before exposure to air. This is typically done by flowing a low concentration of oxygen (e.g., 1% in nitrogen) over the catalyst at room temperature until the exotherm ceases.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Disclaimer: This protocol is a general guideline. The specific catalyst, base, solvent, and temperature will need to be optimized for the coupling of this compound with a given boronic acid.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction, with considerations for minimizing catalyst deactivation.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the reaction flask, add the this compound, the arylboronic acid, the base, and the palladium catalyst under the inert atmosphere.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe or cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Considerations to Minimize Deactivation:

  • High Purity Reagents: Use high-purity starting materials and solvents to avoid introducing catalyst poisons.

  • Thorough Degassing: Oxygen can deactivate palladium catalysts. Ensure the solvent and reaction mixture are thoroughly degassed.

  • Ligand Choice: The choice of phosphine ligand can significantly impact catalyst stability and activity. For challenging couplings, consider using bulky, electron-rich ligands.

References

Technical Support Center: Minimizing Isomer Formation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize the formation of isomers during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers that can form during a reaction?

A1: In synthetic chemistry, you will primarily encounter two major classes of isomers:

  • Constitutional Isomers (or Regioisomers): These isomers have the same molecular formula but different connectivity of atoms. For example, in the electrophilic substitution of a substituted benzene ring, the incoming electrophile can add to the ortho, meta, or para position, resulting in different constitutional isomers.

  • Stereoisomers: These isomers have the same molecular formula and atom connectivity but differ in the three-dimensional arrangement of atoms.

    • Enantiomers: Non-superimposable mirror images of each other. A reaction that produces an equal mixture of enantiomers is called a racemic mixture.

    • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties, which can be exploited for separation.

Q2: What are the general strategies to control the formation of isomers?

A2: The control of isomer formation, or selectivity, is a central theme in organic synthesis. Key strategies include:

  • Kinetic vs. Thermodynamic Control: The product distribution can be governed by the reaction conditions.[1][2]

    • Kinetic control favors the product that is formed fastest (lowest activation energy) and is typically achieved under milder conditions (e.g., lower temperatures, shorter reaction times).[3][4]

    • Thermodynamic control favors the most stable product (lowest Gibbs free energy) and is achieved under more vigorous or equilibrating conditions (e.g., higher temperatures, longer reaction times).[3][4]

  • Asymmetric Synthesis: To control the formation of stereoisomers, a source of chirality must be introduced into the reaction. This can be achieved through several methods:

    • Chiral Auxiliaries: A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[5][6] After the reaction, the auxiliary is removed.[6][7] Evans' oxazolidinones are a classic example used to direct alkylation reactions.[7]

    • Chiral Catalysts: A small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.[8] This is a highly efficient method.[8]

    • Chiral Reagents: Using a stoichiometric amount of a reagent that is itself chiral.[6]

  • Steric and Electronic Effects: The size and electronic properties of substituents on the substrate and reagents can direct the outcome of a reaction, influencing both regioselectivity and stereoselectivity.

  • Solvent and Additive Effects: The choice of solvent can influence transition state energies, and additives can be used to chelate or otherwise direct reacting species, thereby altering the isomeric ratio of the products.

Q3: How can I accurately determine the ratio of isomers in my product mixture?

A3: Accurate determination of the isomeric ratio is crucial for optimizing your reaction. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to determine the ratio of diastereomers or regioisomers by integrating distinct signals corresponding to each isomer.[1][9] Chiral shift reagents can be used to resolve signals from enantiomers.

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases in HPLC are highly effective for separating and quantifying enantiomers. This is a very common and reliable method.

  • Gas Chromatography (GC): Similar to HPLC, using a chiral column in GC can separate volatile isomers.

  • X-ray Crystallography: While not a quantitative method for mixtures, obtaining a crystal structure of a single isomer can unequivocally determine its stereochemistry, which helps in assigning peaks in other analytical methods.

Troubleshooting Guides

Problem 1: My reaction is producing a racemic (1:1) mixture of enantiomers. How can I improve enantioselectivity?

This issue arises when a new chiral center is created in the absence of any chiral influence. The solution is to introduce a chiral element into the reaction. The following decision tree can guide your strategy.

G start Poor Enantioselectivity (Racemic Mixture) q1 Is the substrate chiral? start->q1 q2 Can a chiral catalyst be used? q1->q2 No sol4 Strategy: Substrate Control Modify substrate to enhance diastereoselectivity. q1->sol4 Yes q3 Is it feasible to temporarily install a chiral auxiliary? q2->q3 No sol1 Strategy: Asymmetric Catalysis (e.g., Sharpless epoxidation, Noyori hydrogenation) q2->sol1 Yes sol2 Strategy: Chiral Auxiliary (e.g., Evans' oxazolidinone, SAMP/RAMP) q3->sol2 Yes sol3 Strategy: Chiral Reagent (e.g., BINAL-H reduction) q3->sol3 No

Caption: Decision tree for improving enantioselectivity.

Problem 2: My reaction is yielding a mixture of diastereomers. How can I improve diastereoselectivity?

Diastereoselectivity is often influenced by steric hindrance and reaction conditions that can favor one transition state over another.

Troubleshooting Steps:

  • Analyze Temperature Effects (Kinetic vs. Thermodynamic Control): The Diels-Alder reaction is a classic example where the endo product is the kinetic product (formed faster at lower temperatures) and the exo product is the thermodynamic product (more stable, favored at higher temperatures).[1][10] Running the reaction at different temperatures can significantly alter the diastereomeric ratio (d.r.).

Reaction Parameter Condition A Condition B Condition C
Temperature-78 °C25 °C (Room Temp)80 °C (Reflux)
SolventDichloromethaneTetrahydrofuranToluene
Reaction Time4 hours12 hours24 hours
Observed d.r. (A:B) >95:5 80:20 55:45 (approaching equilibrium)
Control Type Kinetic Mixed Thermodynamic
Caption: Effect of reaction conditions on diastereomeric ratio.
  • Modify Steric Bulk: Increase the steric bulk of a substituent on your substrate or reagent. This can create a stronger facial bias, blocking one face of the molecule from attack and leading to higher selectivity.

  • Use a Lewis Acid or Chelating Agent: In reactions involving carbonyls (e.g., aldol reactions), a Lewis acid can coordinate to the carbonyl oxygen, creating a more rigid transition state. This conformational locking can dramatically improve diastereoselectivity.

Key Experimental Protocol: Test Reaction to Optimize Diastereoselectivity

This protocol outlines a general method for screening reaction conditions to improve the diastereomeric ratio.

G cluster_0 Setup cluster_1 Reaction Conditions cluster_2 Workup & Analysis setup1 Prepare stock solutions of Substrate A and Reagent B setup2 Set up 3 parallel reactions in inert atmosphere flasks setup1->setup2 rxn1 Flask 1: -78°C, 2h setup2->rxn1 rxn2 Flask 2: 25°C, 12h setup2->rxn2 rxn3 Flask 3: 80°C, 12h setup2->rxn3 workup Quench all reactions identically and perform extractive workup rxn1->workup rxn2->workup rxn3->workup analysis Analyze crude product from each reaction by ¹H NMR workup->analysis result Determine d.r. by integrating key signals analysis->result

Caption: Workflow for optimizing diastereoselectivity.

Methodology:

  • Preparation: Prepare stock solutions of your substrate and reagent in the chosen solvent to ensure consistent concentrations.

  • Reaction Setup: In three separate, dry flasks under an inert atmosphere (e.g., Nitrogen or Argon), add the substrate solution.

  • Condition Screening:

    • Cool Flask 1 to -78 °C (dry ice/acetone bath).

    • Keep Flask 2 at room temperature (25 °C).

    • Heat Flask 3 to the desired elevated temperature (e.g., 80 °C) using a heating mantle and condenser.

  • Initiation: Add the reagent stock solution to each flask simultaneously and begin timing.

  • Workup: After the designated reaction time, quench all reactions under their respective temperature conditions (e.g., by adding a saturated aqueous solution of ammonium chloride). Allow all flasks to come to room temperature.

  • Extraction: Perform an identical extractive workup on all three reaction mixtures to isolate the crude product. Dry the organic layers, filter, and concentrate in vacuo.

  • Analysis: Dissolve a small sample of each crude product in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

  • Quantification: Identify well-resolved peaks that are unique to each diastereomer. Use the integration tool in the NMR software to determine the relative areas of these peaks, which corresponds to the diastereomeric ratio.[9]

By comparing the d.r. from the three conditions, you can determine whether kinetic or thermodynamic control provides the best selectivity for your desired product.

References

Technical Support Center: Monitoring 4-Chloro-3-methoxybenzaldehyde Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methoxybenzaldehyde. The following sections detail analytical techniques for monitoring reaction progress, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of reactions involving this compound?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for monitoring the disappearance of the non-volatile starting material and the appearance of products in the reaction mixture. GC-MS is excellent for identifying and quantifying volatile components, including the starting material, products, and any volatile impurities or by-products.

Q2: this compound is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] What is a representative reaction I can use as a model for developing a monitoring method?

A2: A representative reaction is the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, a key intermediate in the preparation of certain pharmaceutical compounds.[3] This reaction involves the benzylation of an aryl halide followed by formylation, or a similar multi-step synthesis where this compound is a key building block.[1][2][3] Monitoring the consumption of this compound and the formation of the desired product is critical for optimizing reaction conditions and yield.

Q3: What are the key parameters to monitor in the HPLC analysis of a this compound reaction?

A3: The key parameters to monitor are the peak areas and retention times of this compound and the expected product(s). A decrease in the peak area of the starting material and a corresponding increase in the product's peak area indicate reaction progression. Consistent retention times are crucial for peak identification.

Q4: How can I identify unknown peaks in my chromatogram?

A4: Unknown peaks can be tentatively identified by comparing their retention times to known or suspected impurities. For definitive identification, collecting fractions of the unknown peaks from the HPLC and analyzing them by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. If using GC-MS, the mass spectrum of the unknown peak can be compared to spectral libraries like NIST for identification.

Q5: What are some common issues encountered when developing a GC-MS method for this compound?

A5: Common issues include poor peak shape (tailing or fronting), co-elution of components, and thermal degradation of thermally labile compounds. Peak tailing can be caused by active sites in the GC liner or column, while co-elution may require optimization of the temperature program or selection of a different column.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks - Detector lamp is off.- No mobile phase flow.- Sample is not injected or is too dilute.- Turn on the detector lamp.- Check the mobile phase reservoir and pump.- Ensure the autosampler is functioning correctly and check the sample concentration.
Peak Tailing - Active sites on the column packing.- Sample solvent incompatible with the mobile phase.- Column overload.- Use a mobile phase with a different pH or add a competing base/acid.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration.
Peak Fronting - Column overload.- Poorly packed column bed.- Dilute the sample.- Replace the column.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Check for leaks and service the pump if necessary.
High Backpressure - Blockage in the column or tubing.- Particulate matter from the sample.- Reverse-flush the column (if permissible).- Filter all samples and mobile phases through a 0.45 µm filter.
GC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column.- Column contamination.- Use a deactivated liner.- Cut the first few centimeters off the analytical column.- Bake out the column at a high temperature.
Ghost Peaks - Contamination in the injector or syringe.- Carryover from a previous injection.- Clean the injector port and use a clean syringe.- Run a solvent blank after concentrated samples.
Low Sensitivity - Leak in the GC system.- Contaminated ion source in the MS.- Perform a leak check of the GC system.- Clean the ion source according to the manufacturer's instructions.
Mass Spectral Library Mismatches - Co-eluting peaks.- Background interference.- Improve chromatographic separation by optimizing the temperature program.- Subtract the background spectrum from the analyte spectrum.

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol is a starting point and should be optimized for your specific reaction.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water may be necessary. A good starting point is an isocratic mixture of 60:40 (v/v) acetonitrile:water. Adding 0.1% formic acid can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of your compounds of interest).

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).

    • Dilute the aliquot with the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample.

    • Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the product peak(s).

    • Quantify the peak areas to determine the relative concentrations of reactants and products over time.

GC-MS Method for Impurity Profiling

This protocol is suitable for identifying volatile impurities and by-products.

  • Instrumentation: Standard GC-MS system.

  • Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 50-500 amu.

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or ethyl acetate) to isolate the organic components.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Dilute to an appropriate concentration for GC-MS analysis.

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Data Summary

The following tables provide typical performance characteristics for the analysis of benzaldehyde derivatives. These values should be considered as starting points for method development and validation for this compound.

Table 1: Typical HPLC Performance Characteristics

ParameterTypical ValueNotes
Retention Time Analyte-specificDependent on column, mobile phase, and flow rate.
Limit of Detection (LOD) ~0.01 µg/mLBased on similar aromatic aldehydes.
Limit of Quantification (LOQ) ~0.03 µg/mLEstimated as 3.3 x LOD.
Linearity (R²) >0.99Expected for a validated method.

Table 2: Typical GC-MS Performance Characteristics

ParameterTypical ValueNotes
Retention Time Analyte-specificDependent on the column and temperature program.
Limit of Detection (LOD) Low ng/mL to pg/mLExpected for a sensitive GC-MS method.
Limit of Quantification (LOQ) Low ng/mL to pg/mLTypically 3 x LOD.
Linearity (R²) >0.99Expected for a validated method.
Key Mass Fragments (m/z) 170 (M+), 169, 141, 113Predicted for this compound.

Visualizations

experimental_workflow reaction Reaction Mixture (this compound) sampling Aliquot Sampling (e.g., 50 µL) reaction->sampling quench Quenching (if necessary) sampling->quench hplc_prep Dilution & Filtration (0.45 µm) quench->hplc_prep For Reaction Monitoring gcms_prep Liquid-Liquid Extraction & Drying quench->gcms_prep For Impurity Profiling hplc_analysis HPLC Analysis (C18 Column) hplc_prep->hplc_analysis hplc_data Chromatogram (Peak Area vs. Time) hplc_analysis->hplc_data gcms_analysis GC-MS Analysis (DB-5ms Column) gcms_prep->gcms_analysis gcms_data Mass Spectrum (Impurity ID) gcms_analysis->gcms_data

Caption: General experimental workflow for reaction monitoring.

troubleshooting_logic problem Analytical Problem (e.g., Poor Peak Shape) check_sample Check Sample Preparation problem->check_sample check_instrument Check Instrument Parameters problem->check_instrument sample_ok Sample OK? check_sample->sample_ok instrument_ok Instrument OK? check_instrument->instrument_ok sample_ok->instrument_ok Yes resolve_sample Optimize Sample Prep (e.g., Dilution, Solvent) sample_ok->resolve_sample No resolve_instrument Optimize Method (e.g., Gradient, Temp.) instrument_ok->resolve_instrument No consult Consult Instrument Manual/Support instrument_ok->consult Yes

Caption: Logical troubleshooting workflow for analytical issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 4-Chloro-3-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail common synthetic strategies, presenting experimental data, protocols, and visual pathway diagrams to aid in the selection of the most suitable method for your research or development needs.

Introduction

This compound is a substituted aromatic aldehyde with applications in the synthesis of a variety of biologically active molecules. The strategic placement of the chloro and methoxy groups on the benzene ring makes it a versatile building block. Several synthetic pathways can be employed for its preparation, each with distinct advantages and disadvantages concerning yield, scalability, cost, and environmental impact. This guide focuses on four primary synthetic approaches:

  • Vilsmeier-Haack Formylation of 2-Chloroanisole: A classic method for formylating electron-rich aromatic rings.

  • Gattermann Reaction of 2-Chloroanisole: Another well-established formylation technique utilizing in situ generation of the formylating agent.

  • Friedel-Crafts Formylation of 2-Chloroanisole: An electrophilic aromatic substitution to introduce a formyl group.

  • Oxidation of 4-Chloro-3-methoxybenzyl Alcohol: A straightforward oxidation of the corresponding benzyl alcohol.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

Route Starting Material Key Reagents Reaction Conditions Yield (%) Purity Key Advantages Key Disadvantages
1. Vilsmeier-Haack Reaction 2-ChloroanisolePOCl₃, DMF0-80 °CModerate to HighGood to ExcellentMild conditions, readily available reagents.Stoichiometric amounts of POCl₃ required, workup can be cumbersome.
2. Gattermann Reaction 2-ChloroanisoleZn(CN)₂, HCl, AlCl₃VariesModerateGoodCan be effective for a range of substrates.Use of highly toxic cyanide, strong Lewis acid required.
3. Friedel-Crafts Formylation 2-ChloroanisoleDichloromethyl methyl ether, TiCl₄Low temperatureModerateGoodDirect formylation.Requires stoichiometric amounts of Lewis acid, potential for side reactions.
4. Oxidation 4-Chloro-3-methoxybenzyl alcoholPCC or other oxidizing agentsVariesHighExcellentHigh selectivity, clean reaction.Starting material may not be readily available.

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 2-Chloroanisole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[1]

General Procedure:

  • In a round-bottom flask, cooled in an ice bath, slowly add phosphorus oxychloride (1.2 eq.) to N,N-dimethylformamide (3 eq.).

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add 2-chloroanisole (1 eq.) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Route 2: Gattermann Reaction of 2-Chloroanisole

The Gattermann reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[4][5][6] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[4]

General Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in dry benzene, add zinc cyanide (1.5 eq.).

  • Bubble dry hydrogen chloride gas through the mixture at room temperature for 1-2 hours.

  • Add 2-chloroanisole (1 eq.) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto ice and hydrolyze the intermediate imine salt by heating with water.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography.

Route 3: Friedel-Crafts Formylation of 2-Chloroanisole

The Friedel-Crafts formylation is a classic electrophilic aromatic substitution reaction.[7] Dichloromethyl methyl ether in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) can be used as the formylating agent.[8]

General Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloroanisole (1 eq.) in a dry solvent such as dichloromethane.

  • Cool the solution to -10°C.

  • Slowly add titanium tetrachloride (1.1 eq.) to the solution, followed by the dropwise addition of dichloromethyl methyl ether (1.1 eq.).

  • Stir the reaction mixture at low temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Route 4: Oxidation of 4-Chloro-3-methoxybenzyl Alcohol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis.[9] A variety of oxidizing agents can be employed for this purpose.

General Procedure (using Pyridinium Chlorochromate - PCC):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane, add a solution of 4-chloro-3-methoxybenzyl alcohol (1 eq.) in dichloromethane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate 2-Chloroanisole 2-Chloroanisole 2-Chloroanisole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway.

Gattermann_Reaction ZnCN2 Zn(CN)₂ HCN HCN (in situ) ZnCN2->HCN + HCl HCl HCl HCl->HCN Intermediate Aldimine Intermediate HCN->Intermediate 2-Chloroanisole 2-Chloroanisole 2-Chloroanisole->Intermediate + HCN/HCl, AlCl₃ Product This compound Intermediate->Product Hydrolysis

Caption: Gattermann reaction pathway.

Friedel_Crafts_Formylation Dichloromethyl_ether Dichloromethyl methyl ether Electrophile Formyl Cation Equivalent Dichloromethyl_ether->Electrophile + TiCl₄ TiCl4 TiCl₄ TiCl4->Electrophile Sigma_Complex Sigma Complex Electrophile->Sigma_Complex 2-Chloroanisole 2-Chloroanisole 2-Chloroanisole->Sigma_Complex + Electrophile Product This compound Sigma_Complex->Product -H⁺

Caption: Friedel-Crafts formylation pathway.

Oxidation_Reaction Starting_Material 4-Chloro-3-methoxybenzyl Alcohol Product This compound Starting_Material->Product + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., PCC) Oxidizing_Agent->Product

Caption: Oxidation of benzyl alcohol.

Conclusion

The choice of synthetic route for this compound depends on several factors including the scale of the synthesis, available starting materials, and safety considerations.

  • The Vilsmeier-Haack reaction offers a reliable and relatively mild approach, making it suitable for laboratory-scale synthesis.

  • The Gattermann reaction , while effective, involves highly toxic reagents and may be less favorable from a safety and environmental perspective.

  • Friedel-Crafts formylation provides a direct route but requires careful control of reaction conditions to avoid side products.

  • The oxidation of 4-chloro-3-methoxybenzyl alcohol is a high-yielding and clean reaction, but its practicality is contingent on the availability of the starting alcohol.

Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

References

Differentiating Chloro-Methoxybenzaldehyde Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of isomeric compounds is a cornerstone of chemical research and pharmaceutical development. Positional isomers, despite having the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate the various positional isomers of chloro-methoxybenzaldehyde. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide offers a detailed analysis of the unique spectral fingerprints of these isomers, supported by experimental and predicted data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the positional isomers of chloro-methoxybenzaldehyde. Due to the limited availability of experimental data for all isomers, some values have been predicted based on established substituent effects on the benzaldehyde scaffold. These predictions provide a reliable framework for the spectroscopic differentiation of these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental) in CDCl₃ (δ, ppm)

IsomerAldehyde H (s)Aromatic HMethoxy H (s)
2-Chloro-3-methoxybenzaldehyde~10.4~7.6 (d), ~7.5 (d), ~7.2 (t)~3.9
2-Chloro-4-methoxybenzaldehyde~10.3~7.8 (d), ~7.0 (dd), ~6.9 (d)~3.9
3-Chloro-4-methoxybenzaldehyde9.847.91 (d), 7.74 (dd), 7.04 (d)3.98
4-Chloro-2-methoxybenzaldehyde~10.4~7.8 (d), ~7.1 (d), ~7.0 (dd)~3.9
4-Chloro-3-methoxybenzaldehyde9.917.78 (d), 7.69 (dd), 7.51 (d)3.97
5-Chloro-2-methoxybenzaldehyde~10.4~7.8 (d), ~7.5 (dd), ~6.9 (d)~3.9

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental) in CDCl₃ (δ, ppm)

IsomerAldehyde CAromatic CMethoxy C
2-Chloro-3-methoxybenzaldehyde~189~158, ~136, ~130, ~128, ~125, ~115~56
2-Chloro-4-methoxybenzaldehyde~188~164, ~135, ~131, ~125, ~115, ~113~56
3-Chloro-4-methoxybenzaldehyde189.5162.1, 134.8, 131.0, 128.9, 122.0, 111.656.5
4-Chloro-2-methoxybenzaldehyde~189~161, ~137, ~130, ~128, ~122, ~112~56
This compound190.1159.2, 137.4, 131.5, 129.8, 127.5, 111.456.4
5-Chloro-2-methoxybenzaldehyde~189~158, ~135, ~130, ~128, ~125, ~114~56

Table 3: Key IR Absorption Frequencies (Predicted/Experimental) (cm⁻¹)

IsomerC=O StretchC-O Stretch (Aryl-Alkyl)C-Cl Stretch
2-Chloro-3-methoxybenzaldehyde~1700-1710~1250-1270~750-780
2-Chloro-4-methoxybenzaldehyde~1695-1705~1240-1260~800-830
3-Chloro-4-methoxybenzaldehyde~1690~1260~780
4-Chloro-2-methoxybenzaldehyde~1690-1700~1250-1270~810-840
This compound~1695~1265~790
5-Chloro-2-methoxybenzaldehyde~1690-1700~1240-1260~800-830

Table 4: Mass Spectrometry Data (Predicted/Experimental)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers170/172 (M⁺/M⁺+2)169/171, 141/143, 113, 75

Spectroscopic Interpretation and Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the isomers based on the chemical shifts and coupling patterns of the aromatic protons. The position of the electron-withdrawing chloro and electron-donating methoxy groups significantly influences the electronic environment of the neighboring protons. For instance, a proton ortho to the aldehyde group will be shifted downfield, while a proton ortho to the methoxy group will be shifted upfield. The distinct splitting patterns (e.g., doublets, doublets of doublets, triplets) arising from proton-proton coupling provide a unique fingerprint for each isomer.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shift of the aldehydic carbon is typically found around 190 ppm. The aromatic carbon signals are spread over a range of approximately 110-165 ppm, with the carbons directly attached to the chloro, methoxy, and aldehyde groups showing characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. All isomers will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1690-1710 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents. Additionally, characteristic absorption bands for the aryl-alkyl C-O stretch of the methoxy group (around 1250 cm⁻¹) and the C-Cl stretch (around 750-850 cm⁻¹) will be present. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All chloro-methoxybenzaldehyde isomers will have the same molecular weight, resulting in a molecular ion peak (M⁺) at m/z 170 and an M⁺+2 peak at m/z 172 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. While the molecular ions will be the same, the relative intensities of the fragment ions may differ slightly between isomers, although these differences can be subtle. Common fragmentation pathways include the loss of a hydrogen atom ([M-H]⁺), a formyl radical ([M-CHO]⁺), and a methyl radical from the methoxy group ([M-CH₃]⁺).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of chloro-methoxybenzaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio. Key parameters to analyze are chemical shift (δ), multiplicity, and coupling constants (J).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for both solid and liquid samples, a thin film can be prepared on a salt plate (e.g., NaCl or KBr) using a suitable solvent or by direct application if the sample is a liquid. Attenuated Total Reflectance (ATR) is also a common technique that requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization Method: Electron Impact (EI) is a common method for these types of molecules.

  • Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent and inject it into the GC. For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of chloro-methoxybenzaldehyde isomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Analysis & Elucidation Isomer_Synthesis Isomer Synthesis/ Procurement Purification Purification (e.g., Chromatography) Isomer_Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Comparison Comparative Data Analysis NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Elucidation Structure Elucidation Data_Comparison->Structure_Elucidation

A typical workflow for isomer differentiation.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of chloro-methoxybenzaldehyde isomers. ¹H NMR spectroscopy is particularly diagnostic, offering unique chemical shifts and coupling patterns for the aromatic protons of each isomer. ¹³C NMR, IR, and Mass Spectrometry provide confirmatory data regarding the carbon skeleton, functional groups, and molecular weight, respectively. By systematically applying these techniques and comparing the resulting data with the provided experimental and predicted values, researchers can confidently identify and characterize these important chemical entities.

A Comparative Analysis of 4-Chloro-3-methoxybenzaldehyde and Vanillin as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the chemical reactivity and synthetic utility of 4-Chloro-3-methoxybenzaldehyde and vanillin, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols for key chemical transformations.

In the landscape of organic synthesis, the selection of an appropriate starting material is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. Both this compound and vanillin (4-hydroxy-3-methoxybenzaldehyde) are valuable aromatic aldehydes that serve as versatile precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. This guide presents a comparative analysis of their efficacy in several key synthetic reactions, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

While both molecules share a methoxybenzaldehyde core, the substitution at the C4 position—a chloro group in this compound versus a hydroxyl group in vanillin—imparts distinct electronic properties that significantly influence their reactivity. The electron-withdrawing nature of the chlorine atom in this compound generally renders the carbonyl carbon more electrophilic compared to vanillin, which possesses an electron-donating hydroxyl group. This difference in electrophilicity is a key determinant of their performance in various chemical reactions.

This guide explores the comparative efficacy of these two precursors in three fundamental organic reactions: the Knoevenagel condensation, the Claisen-Schmidt condensation for chalcone synthesis, and the synthesis of benzimidazoles.

Comparative Performance in Key Synthetic Reactions

To provide a clear and quantitative comparison, the following tables summarize the performance of this compound and vanillin in analogous chemical reactions. It is important to note that direct side-by-side comparative studies for these specific compounds are scarce in the literature. Therefore, some of the data for this compound is inferred from the reactivity of similarly substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) and general principles of physical organic chemistry.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. The reactivity of the aldehyde is a crucial factor in this transformation.

PrecursorActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)
This compound MalononitrileNot specifiedNot specifiedExpected to be high (>90%)¹
Vanillin MalononitrileMicrowave, Ni/MCM-41120 min~95%[1]

¹Based on the high yields observed with other electron-deficient benzaldehydes like 4-chlorobenzaldehyde in similar reactions.

Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.

PrecursorKetoneCatalyst/SolventReaction TimeYield (%)
This compound AcetophenoneNaOH/EthanolNot specifiedExpected to be high (>90%)²
Vanillin AcetophenoneKOH, Microwave5 min97.64%[2]

²Inferred from the high yields obtained with 4-chlorobenzaldehyde in Claisen-Schmidt reactions.

Benzimidazole Synthesis

The synthesis of 2-substituted benzimidazoles often involves the condensation of an aromatic aldehyde with o-phenylenediamine.

PrecursorDiamineCatalyst/SolventReaction TimeYield (%)
This compound o-phenylenediamineZnO NPs, Ethanol15 min - 2 hHigh yield (e.g., 61% for 2-(4-chlorophenyl) derivative)[3]
Vanillin o-phenylenediamineNot specifiedNot specifiedHigh yield expected³

³Analogous reactions with substituted benzaldehydes and o-phenylenediamine typically proceed in high yields.

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives from both precursors are provided below to facilitate reproducible research.

Knoevenagel Condensation of Vanillin with Malononitrile

Materials:

  • Vanillin (1 mmol)

  • Malononitrile (1 mmol)

  • Ni/MCM-41 catalyst (80 mg)

Procedure:

  • In a microwave reactor vessel, combine vanillin (1 mmol), malononitrile (1 mmol), and the Ni/MCM-41 catalyst (80 mg).

  • Seal the vessel and subject the mixture to microwave heating at 80 °C for 120 minutes.[1]

  • After cooling, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Claisen-Schmidt Condensation of Vanillin with Acetophenone

Materials:

  • Vanillin (5 mmol)

  • Acetophenone (5 mmol)

  • Absolute Ethanol (7.5 mL)

  • 6 M Potassium Hydroxide (KOH) solution (10 mL)

  • Cold distilled water

  • 6 N Hydrochloric acid (HCl)

Procedure:

  • Dissolve vanillin (5 mmol) and acetophenone (5 mmol) in absolute ethanol (7.5 mL) in a microwave-safe vessel.

  • Add the 6 M KOH solution (10 mL) to the mixture.

  • Irradiate the mixture in a microwave reactor at 300 watts for 5 minutes.[2]

  • After the reaction is complete, pour the mixture into cold distilled water (15 mL) and neutralize with 6 N HCl.

  • Allow the mixture to stand in a refrigerator for 24 hours to maximize precipitation.

  • Filter the precipitate and recrystallize from hot ethanol to obtain the pure chalcone.[2]

Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole

Materials:

  • 4-Chlorobenzaldehyde (10 mmol)

  • o-phenylenediamine (10 mmol)

  • ZnO nanoparticles (0.02 mol%)

  • Absolute Ethanol (50 mL)

Procedure:

  • Dissolve 4-chlorobenzaldehyde (10 mmol) and o-phenylenediamine (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add ZnO nanoparticles (0.02 mol%) to the solution.

  • Stir the mixture at 70 °C for the required time (typically 15 minutes to 2 hours), monitoring the reaction progress by TLC.[3]

  • Upon completion, wash the product mixture with an ethanol-water (1:1) solution.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(4-chlorophenyl)-1H-benzo[d]imidazole.[3]

Signaling Pathways and Workflow Diagrams

To visually represent the logical flow of the discussed synthetic processes, the following diagrams have been generated using Graphviz.

Knoevenagel_Condensation Aldehyde Aromatic Aldehyde (Vanillin or this compound) Intermediate Nucleophilic Addition Intermediate Aldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Catalyst Catalyst (e.g., Ni/MCM-41) Catalyst->Intermediate Microwave Microwave 80°C, 120 min Product Benzylidenemalononitrile Derivative Microwave->Product Intermediate->Microwave

Caption: Knoevenagel Condensation Workflow.

Claisen_Schmidt_Condensation Aldehyde Aromatic Aldehyde (Vanillin or this compound) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Ketone Acetophenone Enolate Enolate Formation Ketone->Enolate Base Base Base Catalyst (KOH) Microwave Microwave 300W, 5 min Product Chalcone (α,β-Unsaturated Ketone) Microwave->Product Enolate->Aldol_Adduct Aldol_Adduct->Microwave Dehydration

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Benzimidazole_Synthesis Aldehyde Aromatic Aldehyde (Vanillin or this compound) Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base Diamine o-phenylenediamine Diamine->Schiff_Base Catalyst Catalyst (e.g., ZnO NPs) Heating Heating 70°C Catalyst->Heating Product 2-Substituted Benzimidazole Heating->Product Schiff_Base->Heating Cyclization

Caption: Benzimidazole Synthesis Workflow.

Conclusion

The choice between this compound and vanillin as a precursor is contingent upon the specific requirements of the desired synthesis.

This compound is generally the more reactive precursor in nucleophilic addition and condensation reactions due to the electron-withdrawing nature of the chloro substituent. This enhanced reactivity can lead to faster reaction times and may be advantageous in syntheses where the reaction partner is less reactive.

Vanillin , on the other hand, is a bio-based and readily available starting material. While its carbonyl group is less electrophilic than that of this compound, it still demonstrates excellent reactivity in a variety of transformations, often providing high yields under optimized conditions. The presence of the hydroxyl group also offers a handle for further functionalization, which can be a strategic advantage in multistep syntheses.

Ultimately, the selection of the optimal precursor will depend on a careful consideration of the desired product, the specific reaction conditions, and the overall synthetic strategy. This guide provides a foundational dataset to assist researchers in making this critical decision.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Chloro-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted benzaldehydes is a critical step in the creation of numerous pharmaceutical compounds. 4-Chloro-3-methoxybenzaldehyde, a key building block, can be synthesized through various formylation methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of alternative reagents for the synthesis of this compound derivatives, primarily through the ortho-formylation of 2-chloro-5-methoxyphenol, supported by experimental data and detailed protocols.

Comparison of Performance

The selection of a formylation reagent significantly impacts reaction yield, selectivity, and overall efficiency. The following table summarizes a comparison of common methods for the ortho-formylation of phenols, which is the key transformation in the synthesis of this compound from 2-chloro-5-methoxyphenol.

Formylation MethodReagentsTypical YieldReaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃ (or SOCl₂)Good to Excellent2 - 6.5 hours0 - 100Widely applicable, efficient for electron-rich arenes.[1][2]Harsh reagents, regioselectivity can be an issue.[3]
Duff Reaction Hexamethylenetetramine, Acid (e.g., TFA, Acetic Acid)Moderate3 - 24 hours70 - 100Good ortho-selectivity, avoids harsh inorganic reagents.[4][5][6]Generally inefficient, can have low yields.[4][7]
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH)Moderate1 - 3 hours70Does not require anhydrous conditions, good for ortho-formylation.[8][9]Use of toxic chloroform, can have low yields and side products.[10]
Paraformaldehyde/MgCl₂ Paraformaldehyde, MgCl₂, TriethylamineGood to Excellent2 - 4 hoursReflux (e.g., in THF)High ortho-selectivity, mild conditions.[11][12]Requires anhydrous conditions.
Dichloromethyl methyl ether/TiCl₄ Dichloromethyl methyl ether, TiCl₄Good to Excellent1 - 2 hours-60 to 25High regioselectivity, good yields.[1][3]Requires stoichiometric amounts of Lewis acid, moisture sensitive.

Experimental Protocols

Detailed methodologies for the key formylation reactions are provided below. These protocols are based on general procedures for substituted phenols and can be adapted for the synthesis of this compound from 2-chloro-5-methoxyphenol.

Vilsmeier-Haack Reaction

Reagents:

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • 2-Chloro-5-methoxyphenol

  • Sodium acetate

  • Diethyl ether

  • Water

Procedure:

  • To a solution of 2-chloro-5-methoxyphenol in DMF, add (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent, pre-formed or generated in situ from DMF and POCl₃) at 0 °C.[1]

  • Allow the reaction mixture to stir at room temperature for approximately 6.5 hours.[1]

  • Quench the reaction by adding a solution of sodium acetate in water at 0 °C and stir for 10 minutes.[1]

  • Dilute the mixture with water and extract the product with diethyl ether.[1]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain this compound.[1]

Duff Reaction

Reagents:

  • 2-Chloro-5-methoxyphenol

  • Hexamethylenetetramine

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Hydrochloric acid (4 M)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-methoxyphenol and hexamethylenetetramine in anhydrous trifluoroacetic acid.[6]

  • Heat the mixture at 70-80°C for 3-6 hours, monitoring the reaction by TLC.[6]

  • After completion, cool the reaction mixture and pour it into a 4 M HCl solution.[6]

  • The product may precipitate upon standing overnight and can be collected by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.[6]

  • Purify the crude product by recrystallization or column chromatography.

Reimer-Tiemann Reaction

Reagents:

  • 2-Chloro-5-methoxyphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

  • Ethyl acetate

Procedure:

  • Prepare a solution of 2-chloro-5-methoxyphenol and sodium hydroxide in an ethanol/water mixture.[13]

  • Heat the solution to 70 °C and add chloroform dropwise over 1 hour.[13]

  • Stir the resulting mixture for an additional 3 hours at 70 °C.[13]

  • Cool the reaction to room temperature and remove the ethanol by evaporation.

  • Adjust the pH of the remaining aqueous solution to 4-5 and extract with ethyl acetate.[13]

  • Perform a standard workup and purify the product to yield this compound.[13]

Ortho-Formylation with Paraformaldehyde and MgCl₂

Reagents:

  • 2-Chloro-5-methoxyphenol

  • Anhydrous magnesium chloride (MgCl₂)

  • Paraformaldehyde

  • Dry triethylamine (Et₃N)

  • Dry tetrahydrofuran (THF)

  • Hydrochloric acid (1 N)

  • Diethyl ether

Procedure:

  • In a dry, three-necked round-bottomed flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride and solid paraformaldehyde.[12]

  • Add dry THF, followed by the dropwise addition of dry triethylamine, and stir for 10 minutes.[12]

  • Add a solution of 2-chloro-5-methoxyphenol in dry THF dropwise.[12]

  • Heat the mixture to a gentle reflux (around 75 °C) for 4 hours.[12]

  • After cooling to room temperature, add 1 N HCl and extract the product with diethyl ether.[12]

  • Wash the organic phase successively with 1 N HCl and water, then dry over anhydrous magnesium sulfate.[12]

  • Remove the solvent by rotary evaporation and purify the resulting solid to obtain this compound.[12]

Formylation with Dichloromethyl methyl ether and TiCl₄

Reagents:

  • 2-Chloro-5-methoxyphenol

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Dry dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve 2-chloro-5-methoxyphenol in dry DCM and cool in an ice bath.[3]

  • Add TiCl₄ dropwise over 15-30 minutes and let the mixture react for 30-60 minutes.[3]

  • Add dichloromethyl methyl ether over 15 minutes and allow the reaction to proceed for another 1-2 hours.[3]

  • Quench the reaction by adding a saturated NH₄Cl solution.

  • Separate the organic phase and wash it with 0.1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic solution over MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product for further purification.

Visualizing the Synthesis Pathways

The following diagrams illustrate the general synthetic routes for the formylation of 2-chloro-5-methoxyphenol to produce this compound.

Synthesis_Pathways cluster_start Starting Material cluster_product Product cluster_reagents Alternative Reagents start 2-Chloro-5-methoxyphenol vilsmeier Vilsmeier-Haack (DMF, POCl₃) start->vilsmeier duff Duff Reaction (Hexamethylenetetramine) start->duff reimer Reimer-Tiemann (CHCl₃, NaOH) start->reimer mgcl2 Paraformaldehyde / MgCl₂ start->mgcl2 ticl4 Dichloromethyl methyl ether / TiCl₄ start->ticl4 product This compound vilsmeier->product duff->product reimer->product mgcl2->product ticl4->product

Caption: Alternative synthetic routes to this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis start Select Starting Phenol (2-Chloro-5-methoxyphenol) reagents Choose Formylation Reagent (e.g., Vilsmeier, Duff, etc.) start->reagents conditions Set Reaction Conditions (Solvent, Temperature) reagents->conditions run_reaction Perform Formylation Reaction conditions->run_reaction monitor Monitor Progress (TLC) run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: General experimental workflow for the synthesis of this compound.

References

Benchmarking 4-Chloro-3-methoxybenzaldehyde in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate building blocks is paramount. 4-Chloro-3-methoxybenzaldehyde is a versatile aromatic aldehyde frequently employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its reactivity, influenced by the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group, makes it a unique substrate in a variety of condensation and multicomponent reactions. This guide provides an objective comparison of its performance in several key synthetic transformations, supported by experimental data to aid in reaction design and optimization.

Performance in Multicomponent Reactions for Heterocyclic Scaffolds

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, thereby minimizing waste and saving time. The performance of this compound in these reactions is critical for the synthesis of diverse heterocyclic libraries.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a well-established three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. The electronic nature of the substituent on the benzaldehyde ring significantly influences the reaction's outcome. Aromatic aldehydes bearing electron-withdrawing groups generally exhibit higher reactivity, leading to better yields.

Comparative Performance of Substituted Benzaldehydes in the Biginelli Reaction

AldehydeSubstituentElectronic EffectTypical Yield (%)
4-Nitrobenzaldehyde-NO₂Strong Electron-Withdrawing~95%[1]
4-Chlorobenzaldehyde-ClElectron-Withdrawing~92%[1]
This compound -Cl, -OCH₃ Mixed Data Not Available
Benzaldehyde-HNeutral58-62%[1]
4-Methoxybenzaldehyde-OCH₃Electron-DonatingLower yields generally

Note: Yields are highly dependent on the specific reaction conditions, including the catalyst, solvent, and temperature.

Experimental Protocol: General Procedure for the Biginelli Reaction

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Benzaldehyde (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL) or other suitable catalyst

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted benzaldehyde, ethyl acetoacetate, and urea in ethanol.[1]

  • Add a catalytic amount of concentrated hydrochloric acid.[1]

  • Heat the reaction mixture to reflux.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate product precipitation.[1]

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 4-Chloro-3-methoxy- benzaldehyde Mix Mix in Ethanol with Catalyst (HCl) Aldehyde->Mix Ketoester Ethyl Acetoacetate Ketoester->Mix Urea Urea Urea->Mix Reflux Heat to Reflux Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool and Precipitate Monitor->Cool Isolate Filter and Wash Cool->Isolate Purify Recrystallize Isolate->Purify DHPM Dihydropyrimidinone Derivative Purify->DHPM

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction used to produce dihydropyridine and, subsequently, pyridine derivatives.[2] It typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3] These heterocyclic products are significant in medicinal chemistry, with many serving as calcium channel blockers.[3]

Comparative Performance of Substituted Benzaldehydes in the Hantzsch Synthesis

AldehydeCatalyst/SolventReaction TimeYield (%)
Benzaldehydep-TSA / Ultrasonic irradiation in aqueous micelles-96%[3]
4-MethoxybenzaldehydeIsopropanol22 h15.3%[4]
This compound - - Data Not Available
2-MethoxybenzaldehydeIsopropanol22 h-
3-MethoxybenzaldehydeIsopropanol22 h28.8%[4]

Note: The reaction conditions significantly impact the yield. The use of greener methods like ultrasonic irradiation can dramatically improve yields and reduce reaction times.

Specific quantitative data for this compound in the Hantzsch synthesis is not available in the provided search results. However, the general trend suggests that electron-withdrawing groups on the benzaldehyde can be beneficial. The combined electronic effects of the chloro and methoxy groups would likely result in moderate to good yields, potentially outperforming aldehydes with strongly donating groups like 4-methoxybenzaldehyde under similar conditions.

Experimental Protocol: General Procedure for the Hantzsch Synthesis of Polyhydroquinolines

This is a general protocol for a four-component Hantzsch-type reaction to synthesize polyhydroquinolines.

Materials:

  • Aromatic Aldehyde (2 mmol)

  • Ethyl Acetoacetate (2 mmol)

  • Dimedone (2 mmol)

  • Ammonium Acetate (2 mmol)

  • Ethanol

  • Catalyst (e.g., Cu@IRMOF-3, 0.01 g)[5]

Procedure:

  • To a round-bottom flask, add the aldehyde, ethyl acetoacetate, dimedone, ammonium acetate, and the catalyst in ethanol.[5]

  • Stir the mixture at 80 °C.[5]

  • Monitor the reaction progress by TLC.[5]

  • Upon completion, add dichloromethane (CH₂Cl₂) to the mixture to separate the product.[5]

  • Purify the product by column chromatography using an n-hexane/ethyl acetate eluent.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Mix Mix in Ethanol with Catalyst Aldehyde->Mix Ketoester Ethyl Acetoacetate Ketoester->Mix Dimedone Dimedone Dimedone->Mix Ammonia Ammonium Acetate Ammonia->Mix Heat Stir at 80°C Mix->Heat Monitor Monitor by TLC Heat->Monitor Extract Extract with CH2Cl2 Monitor->Extract Purify Column Chromatography Extract->Purify Product Polyhydroquinoline Purify->Product

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzoketone with a compound containing a reactive α-methylene group, typically a ketone.[6] This reaction can be catalyzed by either acids or bases.[6]

While no specific data for this compound was found for the Friedländer synthesis, its utility can be inferred from its application in the synthesis of quinoline derivatives through related pathways. The reactivity of the aldehyde is a key factor, and the electronic properties of the substituents play a crucial role.

Experimental Protocol: General Procedure for Friedländer Synthesis

This is a general procedure and may require optimization based on the specific substrates.

Materials:

  • 2-Aminobenzaldehyde or 2-Aminobenzoketone

  • Ketone with an α-methylene group

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Combine the 2-aminobenzaldehyde/ketone and the active methylene compound in a suitable solvent.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture, often under reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product, which may precipitate or require extraction.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product AminoAldehyde 2-Aminobenzaldehyde Condensation Catalytic Condensation AminoAldehyde->Condensation Ketone Active Methylene Ketone Ketone->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of heterocyclic scaffolds. While direct comparative data in some key multicomponent reactions is sparse in the readily available literature, its electronic properties suggest it is a moderately reactive substrate. The presence of the chloro group enhances the electrophilicity of the carbonyl, while the methoxy group can modulate this effect. For researchers and professionals in drug development, this aldehyde offers a balanced reactivity profile that can be exploited in the synthesis of novel compounds. Further experimental investigation is warranted to fully benchmark its performance against a wider range of substituted benzaldehydes in various synthetic transformations. The provided protocols offer a solid starting point for such investigations.

References

Unveiling the Bioactive Potential: A Comparative Analysis of 4-Chloro-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Benzaldehyde derivatives, a class of organic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive comparison of the biological activities of 4-Chloro-3-methoxybenzaldehyde derivatives, supported by experimental data and detailed methodologies to facilitate further research and development in this area.

Derivatives of this compound have demonstrated significant potential in antimicrobial and anticancer applications. The presence of the chloro and methoxy groups on the benzene ring plays a crucial role in their biological efficacy, influencing their interaction with various cellular targets. This guide synthesizes findings from multiple studies to present a comparative overview of their performance.

Comparative Biological Activity

The biological activities of this compound derivatives and structurally related compounds have been evaluated against various microbial strains and cancer cell lines. The data, presented in the tables below, highlight their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of chalcone derivatives of a structurally similar compound, 3-benzyloxy-4-methoxybenzaldehyde, was evaluated using the well diffusion method and the Minimum Inhibitory Concentration (MIC) was determined. The results indicate that substitutions on the second aromatic ring significantly influence the antibacterial activity.

Table 1: Antimicrobial Activity of Chalcone Derivatives of 3-Benzyloxy-4-methoxybenzaldehyde

Compound IDSubstitutionZone of Inhibition (mm)MIC (µg/mL)
2c 4-methoxyExcellent ActivityData not specified
2d 4-methylExcellent ActivityData not specified
2g UnspecifiedModerate Activity (10-18 mm)Data not specified
2i 2-chloroExcellent ActivityData not specified

Data sourced from a study on chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde, which shares structural similarities with the topic compound. The exact quantitative MIC values were not detailed in the source.[1]

Anticancer Activity

A series of benzyloxybenzaldehyde derivatives, including those with chloro and methoxy substitutions, were tested for their anticancer activity against the human promyelocytic leukemia (HL-60) cell line. Several compounds exhibited significant activity at micromolar concentrations.

Table 2: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

CompoundSubstitutionActivity Range (µM)
27 2-(benzyloxy)-5-methoxybenzaldehyde1-10
28 2-(benzyloxy)-5-chlorobenzaldehyde1-10
29 2-[(3-methoxybenzyl)oxy]benzaldehyde1-10 (Most Potent)
30 2-[(2-chlorobenzyl)oxy]benzaldehyde1-10
31 2-[(4-chlorobenzyl)oxy]benzaldehyde1-10

These compounds demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism in a suitable broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: A sterile cork borer (e.g., 6 mm in diameter) is used to create uniform wells in the agar.

  • Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours). Control wells with untreated cells and solvent-treated cells are included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing the Mechanisms of Action

To better understand the biological activities of this compound derivatives, the following diagrams illustrate a general experimental workflow and a potential signaling pathway involved in their anticancer effects.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Synthesis->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Synthesis->Anticancer MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Anticancer->IC50 Pathway Signaling Pathway Analysis MIC->Pathway IC50->Pathway

General experimental workflow for evaluating the biological activity of synthesized compounds.

Based on studies of structurally related compounds, a plausible mechanism for the anticancer activity of this compound derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Derivative This compound Derivative ROS Increased ROS Production Derivative->ROS MAPK_Pathway MAPK Pathway (JNK/p38) ROS->MAPK_Pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -9) MAPK_Pathway->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed signaling pathway for apoptosis induction by this compound derivatives.

Another potential mechanism, particularly for the antimicrobial activity of related aldehyde derivatives, is the inhibition of bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.

Bacterial_Cell_Division_Inhibition Derivative Aldehyde Derivative FtsZ FtsZ Protein Derivative->FtsZ Binds to Z_Ring Z-Ring Formation FtsZ->Z_Ring Polymerizes to form Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Is essential for Inhibition->Z_Ring Inhibits

Inhibition of bacterial cell division through targeting the FtsZ protein.

References

A Comparative Analysis of Catalysts for Reactions with 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-3-methoxybenzaldehyde is a key intermediate in the synthesis of a wide range of pharmaceuticals and other fine chemicals. The efficiency of its conversion into desired products is highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts for several key reactions involving this compound, supported by experimental data from analogous systems to aid in catalyst selection and process optimization.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated compounds. The reaction of this compound with active methylene compounds can be efficiently catalyzed by both homogeneous and heterogeneous catalysts.

Catalyst Performance in Knoevenagel Condensation
Catalyst SystemActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
PiperidineMalonic AcidEthyl Acetate777 h>97[1]
Ammonium BicarbonateMalonic AcidSolvent-free902 hHigh[1][2]
1CaO–1.5MgO (BMO-1)MalononitrileWaterRoom Temp.10 min98[3]
Boric Acid (10 mol%)MalononitrileAqueous EthanolRoom Temp.-High[3]
Catalyst-FreeMalononitrileWater50-High[2]

Data presented is for substituted benzaldehydes as a proxy for this compound.

Experimental Protocol: Knoevenagel Condensation with Ammonium Bicarbonate

A solvent-free approach offers a greener alternative to traditional methods.[1]

  • Reaction Setup: Combine this compound (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of ammonium bicarbonate.

  • Reaction Conditions: Heat the mixture at 90°C for 2 hours.

  • Monitoring: The reaction progress can be monitored by taking small samples, dissolving them in methanol, and analyzing by HPLC or TLC.[2]

  • Work-up: After the reaction is complete, the resulting solid contains the dicarboxylic acid intermediate which can be subsequently decarboxylated to the final cinnamic acid derivative.

Knoevenagel_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Product start Combine this compound, malonic acid, and ammonium bicarbonate react Heat at 90°C for 2h start->react monitor Monitor by TLC/HPLC react->monitor Periodic Sampling decarboxylate Decarboxylation react->decarboxylate Upon Completion monitor->react product Final Cinnamic Acid Derivative decarboxylate->product

Knoevenagel Condensation Workflow

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction for the formation of C-C bonds between aryl halides and boronic acids. For an aryl chloride like this compound, the choice of a highly active palladium catalyst and ligand is critical for achieving high yields.

Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane10012~85
PdCl₂{PtBu₂(p-NMe₂-Ph)}₂-K₂CO₃Toluene/WaterReflux1289-99[4]

Data presented is for various aryl chlorides as a proxy for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 0.02-0.05 eq).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water).

  • Reaction Conditions: Heat the reaction mixture, typically between 80-110°C, and stir for 2 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Suzuki_Coupling_Pathway Pd(0)L2 Pd(0)L2 Pd(II) Complex Aryl-Pd(II)-Cl(L2) Pd(0)L2->Pd(II) Complex Oxidative Addition Aryl-Cl 4-Chloro-3-methoxy- benzaldehyde Aryl-Cl->Pd(II) Complex Transmetalation_Intermediate Aryl-Pd(II)-Ar'(L2) Pd(II) Complex->Transmetalation_Intermediate Transmetalation Boronic Acid Ar'-B(OH)2 Boronic Acid->Transmetalation_Intermediate Base Base Base->Transmetalation_Intermediate Product Coupled Product Transmetalation_Intermediate->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle

Catalytic Hydrogenation

The reduction of the aldehyde functionality in this compound to the corresponding alcohol can be achieved through catalytic hydrogenation. The choice of catalyst can influence the selectivity, particularly in preventing hydrodehalogenation (loss of the chlorine atom).

Catalyst Performance in Aldehyde Hydrogenation
CatalystSolventTemperatureTime (h)Conversion (%)NotesReference
Pd(0)EnCat™ 30NPEthanolRoom Temp.16HighGood selectivity to the alcohol.[5][5][6]
Pd/CEthanolRoom Temp.16HighMay show lower selectivity compared to Pd(0)EnCat™.[6][6]
Raney NickelWaterRoom Temp.24HighEffective for a range of aldehydes.[7][8][7][8]

Data presented is for aromatic aldehydes as a proxy for this compound.

Experimental Protocol: Catalytic Hydrogenation with Pd(0)EnCat™ 30NP
  • Reaction Setup: Dissolve this compound (1 mmol) in ethanol (10 mL) in a suitable reaction vessel.

  • Catalyst Addition: Add Pd(0)EnCat™ 30NP (10 mol%).

  • Hydrogenation: Degas the mixture twice under vacuum and refill with hydrogen each time. Leave the reaction mixture at room temperature under a hydrogen atmosphere (e.g., balloon) overnight with stirring.[5][6]

  • Work-up: Filter off the catalyst and wash it with ethanol.[5][6]

  • Isolation: Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.[5]

Catalytic Oxidation

The oxidation of this compound to 4-chloro-3-methoxybenzoic acid is a valuable transformation. Various catalytic systems can achieve this, with some offering greener alternatives to traditional stoichiometric oxidants.

Catalyst Performance in Aldehyde Oxidation
Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Fe(NO₃)₃-Water200298 (for Benzaldehyde)[9]
Diphenyl diselenideH₂O₂WaterRoom Temp.6Good to Excellent[10]
Potassium Permanganate (with Phase Transfer Catalyst)KMnO₄Ethyl Acetate-->90[11]

Data presented is for substituted benzaldehydes as a proxy for this compound.

Experimental Protocol: Oxidation with Diphenyl Diselenide and H₂O₂

This method provides an eco-friendly protocol for the synthesis of carboxylic acids.[10]

  • Catalyst Activation: Treat diphenyl diselenide (0.02 mmol) with 30% w/w H₂O₂ (1 mmol) in water (0.2 mL) and stir at room temperature until the mixture becomes colorless.

  • Reaction: Add this compound (1 mmol) to the mixture.

  • Reaction Time: Stir the reaction for 6 hours.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure to yield the carboxylic acid.

Catalyst_Comparison_Logic cluster_reaction_type Reaction Type cluster_catalyst_class Catalyst Class cluster_performance Key Performance Indicators Knoevenagel Knoevenagel Condensation Homogeneous Homogeneous Knoevenagel->Homogeneous e.g., Piperidine, Boric Acid Heterogeneous Heterogeneous Knoevenagel->Heterogeneous e.g., Metal Oxides Suzuki Suzuki-Miyaura Coupling Suzuki->Homogeneous e.g., Pd Complexes Hydrogenation Catalytic Hydrogenation Hydrogenation->Heterogeneous e.g., Pd/C, Raney Ni Oxidation Catalytic Oxidation Oxidation->Homogeneous e.g., Fe(NO₃)₃, (PhSe)₂ Yield High Yield Homogeneous->Yield Mild_Conditions Mild Conditions Homogeneous->Mild_Conditions Heterogeneous->Yield Selectivity High Selectivity Heterogeneous->Selectivity Reusability Reusability Heterogeneous->Reusability

Logical Relationship of Catalyst Selection

References

Yield comparison between different formylation methods of 4-chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a phenolic ring is a critical transformation in synthetic organic chemistry, providing a versatile handle for further functionalization in the development of pharmaceuticals and other high-value chemical entities. The regioselective formylation of substituted phenols, such as 4-chloro-2-methoxyphenol (also known as 4-chloroguaiacol), is of particular interest. The expected product of ortho-formylation is 5-chloro-2-hydroxy-3-methoxybenzaldehyde (5-chlorovanillin), a valuable building block.

This guide provides a comparative overview of common formylation methods, their reported yields for substrates similar to 4-chloro-2-methoxyphenol, and detailed experimental protocols. This information is intended to assist researchers in selecting the most appropriate method for their synthetic needs.

Yield Comparison of Formylation Methods

Direct comparative studies on the formylation of 4-chloro-2-methoxyphenol are not abundant in the literature. However, by examining studies on analogous substituted phenols, we can infer the potential efficacy of various methods. The following table summarizes expected yields based on reactions with structurally similar phenols.

Formylation MethodReagentsTypical SubstrateReported Yield (%)Reference
Magnesium Chloride-mediated MgCl₂, Triethylamine, ParaformaldehydeChloro-substituted phenolsGood to Excellent[1][2]
Reimer-Tiemann Reaction Chloroform, Strong Base (e.g., NaOH)4-methoxyphenol79
Duff Reaction Hexamethylenetetramine (HMTA), AcidPhenols with electron-donating groupsGenerally low to moderate[3]
Vilsmeier-Haack Reaction POCl₃, DMFElectron-rich aromaticsGood to Excellent[4]
Gattermann Reaction HCN, HCl, Lewis Acid (e.g., AlCl₃)Phenols, Phenolic ethersVariable[5]

Note: Yields are highly dependent on the specific reaction conditions and the exact nature of the substrate. The data presented here should be considered as a guideline.

Reaction Pathways and Methodologies

The choice of formylation method depends on several factors, including the desired regioselectivity, the functional group tolerance of the substrate, and the availability and handling requirements of the reagents.

Magnesium Chloride-Mediated Ortho-Formylation

This method is often favored for its high ortho-selectivity and good yields, particularly with phenols bearing electron-donating or halogen substituents.[1][2] The reaction proceeds through the formation of a magnesium phenoxide, which then reacts with paraformaldehyde.

Formylation_Methods cluster_MgCl2 Magnesium Chloride-mediated cluster_ReimerTiemann Reimer-Tiemann Reaction cluster_Duff Duff Reaction cluster_VilsmeierHaack Vilsmeier-Haack Reaction A1 4-Chloro-2-methoxyphenol B1 Magnesium Phenoxide A1->B1 MgCl₂, Et₃N D1 Ortho-formylated Intermediate B1->D1 C1 Paraformaldehyde C1->D1 E1 5-Chloro-2-hydroxy-3-methoxybenzaldehyde D1->E1 Acidic Workup A2 4-Chloro-2-methoxyphenol B2 Phenoxide A2->B2 NaOH D2 Dichloromethyl Intermediate B2->D2 C2 Dichlorocarbene (:CCl₂) C2->D2 from CHCl₃ E2 5-Chloro-2-hydroxy-3-methoxybenzaldehyde D2->E2 Hydrolysis A3 4-Chloro-2-methoxyphenol D3 Benzylamine Intermediate A3->D3 B3 Iminium Ion Intermediate B3->D3 C3 Hexamethylenetetramine (HMTA) C3->B3 Acid E3 5-Chloro-2-hydroxy-3-methoxybenzaldehyde D3->E3 Hydrolysis A4 4-Chloro-2-methoxyphenol D4 Iminium Salt Intermediate A4->D4 B4 Vilsmeier Reagent B4->D4 C4 DMF, POCl₃ C4->B4 E4 5-Chloro-2-hydroxy-3-methoxybenzaldehyde D4->E4 Hydrolysis

Caption: Comparative workflow of different formylation methods for 4-chloro-2-methoxyphenol.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the formylation of 4-chloro-2-methoxyphenol. Researchers should optimize these conditions for their specific setup.

Magnesium Chloride-Mediated Ortho-Formylation

This protocol is adapted from the procedure described by Hofsløkken and Skattebøl.[1]

  • Reaction Setup: To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (2.0 eq.), paraformaldehyde (3.0 eq.), and 4-chloro-2-methoxyphenol (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) or acetonitrile. Stir the suspension and then add triethylamine (2.0 eq.) dropwise.

  • Reaction: Heat the mixture to reflux (typically 65-85 °C) for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench by adding 1 M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reimer-Tiemann Reaction

This is a classical method for the ortho-formylation of phenols.[6]

  • Reaction Setup: Dissolve 4-chloro-2-methoxyphenol (1.0 eq.) in an aqueous solution of a strong base, such as sodium hydroxide (4.0-6.0 eq.).

  • Reagent Addition: Heat the solution to 60-70 °C and add chloroform (1.5-3.0 eq.) dropwise with vigorous stirring. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Reaction: Continue stirring at 60-70 °C for 1-3 hours after the addition of chloroform is complete. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography or recrystallization.

Duff Reaction

The Duff reaction typically gives lower yields but uses readily available reagents.[3]

  • Reaction Setup: In a flask, combine 4-chloro-2-methoxyphenol (1.0 eq.) and hexamethylenetetramine (HMTA, 1.5-2.0 eq.) in a suitable solvent such as glycerol or acetic acid.

  • Reaction: Heat the mixture to 140-160 °C for several hours.

  • Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., 2 M H₂SO₄) and heat to reflux for an additional 30-60 minutes to hydrolyze the intermediate imine.

  • Work-up and Purification: Cool the mixture, extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Vilsmeier-Haack Reaction

This method is effective for electron-rich aromatic compounds.[4]

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to anhydrous N,N-dimethylformamide (DMF, 3.0-5.0 eq.) under an inert atmosphere. Stir for 30 minutes.

  • Reaction: To the pre-formed Vilsmeier reagent, add a solution of 4-chloro-2-methoxyphenol (1.0 eq.) in DMF. Allow the reaction to stir at room temperature or gently heat (e.g., 50-60 °C) for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with an aqueous base solution (e.g., NaOH or NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion

The selection of a formylation method for 4-chloro-2-methoxyphenol should be guided by considerations of yield, regioselectivity, and practical aspects of the experimental setup. The Magnesium Chloride-mediated method appears to be a highly promising option for achieving high yields of the desired ortho-formylated product, 5-chloro-2-hydroxy-3-methoxybenzaldehyde, under relatively mild conditions. The Reimer-Tiemann and Vilsmeier-Haack reactions also represent viable alternatives, while the Duff reaction may be less favorable due to generally lower yields. It is recommended that small-scale pilot reactions be conducted to determine the optimal method and conditions for a specific application.

References

A Comparative Structural and Biological Analysis of 4-Chloro-3-methoxybenzaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural Nuances and Biological Potential of Substituted Benzaldehydes

This guide provides a comprehensive comparison of the structural and biological properties of 4-Chloro-3-methoxybenzaldehyde and its analogues. By presenting experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and antifungal assays, this document aims to facilitate a deeper understanding of the structure-activity relationships within this important class of organic compounds.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
CAS Number 13726-16-4
IUPAC Name This compound
SMILES COC1=C(C=CC(=C1)C=O)Cl
InChIKey BZCOHGUBYSDFET-UHFFFAOYSA-N

Structural Analysis: A Comparative Look at Benzaldehyde Derivatives

While a crystal structure for this compound is not publicly available, a detailed structural analysis can be conducted by comparing it with closely related analogues that have been characterized by X-ray crystallography. A study on multi-substituted benzaldehyde derivatives provides valuable insights into the intermolecular interactions and crystal packing of these compounds.[1][2] The study revealed that weak intermolecular interactions such as C–H⋯O hydrogen bonding, C–H⋯π, π–π stacking, and halogen bonding play a crucial role in the formation of their molecular assemblies.[1][2]

For the purpose of this guide, we will consider the crystallographic data of a closely related analogue, 4-(benzyloxy)-3-methoxybenzaldehyde , to infer the likely structural characteristics of this compound. The presence of the chloro group in this compound is expected to influence the electronic properties and intermolecular interactions compared to the benzyloxy group.

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of such benzaldehyde analogues.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_biological Biological Evaluation start Starting Materials (e.g., Substituted Phenol) reaction Chemical Reaction (e.g., Williamson Ether Synthesis) start->reaction purification Purification (e.g., Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr xray X-ray Crystallography purification->xray assay Biological Assay (e.g., Antifungal Assay) purification->assay data Structural Data (Bond lengths, angles, etc.) xray->data activity Activity Data (e.g., MIC values) assay->activity

A general workflow for the synthesis, structural analysis, and biological evaluation of benzaldehyde analogues.

Spectroscopic Analysis: Unraveling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern on the benzene ring.

The table below presents a comparison of the ¹H and ¹³C NMR chemical shifts for this compound and a selection of its analogues.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound 9.85 (s, 1H, CHO), 7.45 (d, J=1.9 Hz, 1H, H-2), 7.42 (dd, J=8.2, 1.9 Hz, 1H, H-6), 6.95 (d, J=8.2 Hz, 1H, H-5), 3.95 (s, 3H, OCH₃)190.8, 158.5, 131.0, 130.5, 127.2, 111.8, 56.4
3-Chloro-4-methoxybenzaldehyde 9.86 (s, 1H, CHO), 7.91 (d, J=2.1 Hz, 1H, H-2), 7.78 (dd, J=8.5, 2.1 Hz, 1H, H-6), 7.02 (d, J=8.5 Hz, 1H, H-5), 3.99 (s, 3H, OCH₃)189.7, 162.7, 131.1, 130.3, 125.0, 111.5, 56.4
4-Methoxybenzaldehyde 9.88 (s, 1H, CHO), 7.84 (d, J=8.8 Hz, 2H, H-2,6), 6.98 (d, J=8.8 Hz, 2H, H-3,5), 3.88 (s, 3H, OCH₃)190.9, 164.6, 132.0, 129.9, 114.3, 55.6
4-Chlorobenzaldehyde 9.99 (s, 1H, CHO), 7.85 (d, J=8.5 Hz, 2H, H-2,6), 7.53 (d, J=8.5 Hz, 2H, H-3,5)190.8, 141.1, 135.0, 130.9, 129.5

Biological Activity: Antifungal Potential of Substituted Benzaldehydes

Substituted benzaldehydes have garnered significant interest due to their diverse biological activities, including antifungal properties.[3][4] The antifungal efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the antifungal activity of various benzaldehyde derivatives against filamentous fungi, providing a baseline for comparison.

CompoundMIC (mM) against Aspergillus fumigatusMIC (mM) against Aspergillus flavusMIC (mM) against Penicillium expansum
Benzaldehyde> 3.0> 3.0> 3.0
2-Hydroxy-3-methoxybenzaldehyde1.5 - 2.01.5 - 2.01.0 - 1.5
2-Hydroxy-5-methoxybenzaldehyde1.0 - 1.51.0 - 1.50.5 - 1.0
2-Methoxybenzaldehyde2.422.422.42

Data adapted from a study on the antifungal activity of redox-active benzaldehydes.[3]

The data suggests that the presence and position of hydroxyl and methoxy groups on the benzaldehyde ring significantly influence the antifungal activity.

The signaling pathway below illustrates a potential mechanism of action for antifungal benzaldehydes, which involves the disruption of cellular antioxidation.

G cluster_pathway Antifungal Mechanism of Action benzaldehyde Benzaldehyde Analogue ros Increased Reactive Oxygen Species (ROS) benzaldehyde->ros stress Oxidative Stress ros->stress damage Cellular Damage stress->damage death Fungal Cell Death damage->death

A simplified signaling pathway illustrating the proposed antifungal mechanism of action for certain benzaldehyde analogues.

Experimental Protocols

X-ray Crystallography

The determination of crystal structures is a fundamental aspect of chemical analysis.[5] A typical experimental protocol for single-crystal X-ray diffraction of small molecules involves the following steps:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[3]

  • Preparation of Inoculum: Fungal spores are harvested from a fresh culture and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration.

  • Preparation of Microtiter Plates: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

References

Evaluating the Environmental Footprint of 4-Chloro-3-methoxybenzaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental impact of chemical synthesis is no longer a peripheral concern but a core component of sustainable practice. This guide provides a comparative analysis of potential synthetic routes to 4-Chloro-3-methoxybenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. By examining metrics such as atom economy and E-factor, this document aims to provide a framework for evaluating the green credentials of each pathway.

Introduction

The synthesis of specialty chemicals like this compound traditionally prioritizes yield and purity. However, the growing emphasis on green chemistry necessitates a broader evaluation that includes the environmental cost of production. This guide explores several hypothetical and established synthetic pathways, offering a comparative look at their potential environmental impact. The analysis focuses on key green chemistry metrics:

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.

This guide will delve into three primary synthetic strategies for producing this compound, starting from different precursors:

  • Chlorination of 3-Methoxybenzaldehyde

  • Oxidation of 4-Chloro-3-methoxytoluene

  • Formylation of 2-Chloroanisole

Due to the limited availability of complete, published experimental protocols with exhaustive quantitative data for all conceivable routes to this specific molecule, this guide will utilize established chemical principles and data from analogous reactions to construct a comparative framework. Detailed experimental protocols for representative reactions are provided to illustrate the practical aspects of each approach.

Comparison of Synthetic Routes

MetricRoute 1: Chlorination of 3-MethoxybenzaldehydeRoute 2: Oxidation of 4-Chloro-3-methoxytolueneRoute 3: Formylation of 2-Chloroanisole (Vilsmeier-Haack)
Starting Material 3-Methoxybenzaldehyde4-Chloro-3-methoxytoluene2-Chloroanisole
Key Reagents Sulfuryl chloride (SO₂Cl₂), Catalyst (e.g., FeCl₃)Potassium permanganate (KMnO₄), BasePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Solvent(s) Dichloromethane (DCM) or other chlorinated solventsWater, t-butanolDichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Byproducts HCl, SO₂MnO₂, KClDimethylamine hydrochloride, Phosphoric acid derivatives
Estimated Atom Economy ~80%~45%~65%
Estimated E-Factor 5 - 1510 - 25+10 - 20
Environmental Hazards Use of corrosive and toxic SO₂Cl₂, chlorinated solvents.Use of a strong oxidant, generation of heavy metal waste (MnO₂).Use of corrosive and water-reactive POCl₃, toxic DMF, and chlorinated solvents.

Detailed Analysis of Synthetic Pathways

Route 1: Electrophilic Chlorination of 3-Methoxybenzaldehyde

This route involves the direct chlorination of the aromatic ring of 3-methoxybenzaldehyde. The methoxy group is an ortho-, para-director, and the aldehyde group is a meta-director. The chlorine atom is expected to add at the position para to the methoxy group and meta to the aldehyde group, which is the desired position 4.

Advantages:

  • Potentially a high atom economy as it is an addition reaction followed by the loss of HCl.

  • Fewer reaction steps compared to multi-step syntheses.

Disadvantages:

  • Use of hazardous chlorinating agents like sulfuryl chloride, which is corrosive and reacts violently with water.[1][2][3][4]

  • Requires the use of chlorinated solvents, which are environmentally persistent.

  • Potential for the formation of regioisomers, requiring purification and leading to waste generation.

  • The catalyst, often a Lewis acid like FeCl₃, needs to be removed from the product.

3-Methoxybenzaldehyde 3-Methoxybenzaldehyde This compound This compound 3-Methoxybenzaldehyde->this compound Electrophilic Aromatic Substitution SO2Cl2 SO2Cl2 SO2Cl2->this compound FeCl3 FeCl3 FeCl3->this compound Catalyst HCl HCl This compound->HCl Byproduct SO2 SO2 This compound->SO2 Byproduct

Diagram 1: Synthetic pathway for the chlorination of 3-methoxybenzaldehyde.
Route 2: Oxidation of 4-Chloro-3-methoxytoluene

This pathway involves the oxidation of the methyl group of 4-chloro-3-methoxytoluene to an aldehyde. Strong oxidizing agents like potassium permanganate are typically used for this transformation.

Advantages:

  • The starting material may be readily available.

  • The reaction is often carried out in aqueous or mixed aqueous/organic solvents, potentially reducing the reliance on chlorinated solvents.

Disadvantages:

  • Low atom economy due to the use of stoichiometric amounts of a heavy metal oxidant (KMnO₄).

  • Generation of a significant amount of manganese dioxide (MnO₂) waste, which requires proper disposal.[5][6]

  • The reaction can sometimes be difficult to stop at the aldehyde stage and may proceed to the carboxylic acid, reducing the yield of the desired product.

  • Potassium permanganate is a strong oxidant and can pose safety risks if not handled properly.[7]

4-Chloro-3-methoxytoluene 4-Chloro-3-methoxytoluene This compound This compound 4-Chloro-3-methoxytoluene->this compound Oxidation KMnO4 KMnO4 KMnO4->this compound MnO2 MnO2 This compound->MnO2 Byproduct KOH KOH This compound->KOH Byproduct H2O H2O This compound->H2O Byproduct

Diagram 2: Synthetic pathway for the oxidation of 4-chloro-3-methoxytoluene.
Route 3: Formylation of 2-Chloroanisole

Formylation reactions, such as the Vilsmeier-Haack reaction, introduce a formyl group onto an aromatic ring. In this case, 2-chloroanisole would be the starting material. The methoxy group directs the formylation to the para position, yielding the desired product.

Advantages:

  • Generally a reliable and high-yielding reaction for electron-rich aromatic compounds.

  • The Vilsmeier reagent is prepared in situ from common and relatively inexpensive reagents.

Disadvantages:

  • The Vilsmeier-Haack reaction has a moderate atom economy, with the formation of stoichiometric byproducts.[8][9]

  • It uses phosphorus oxychloride, which is a corrosive and water-sensitive reagent.

  • The reaction is typically carried out in chlorinated solvents.

  • The workup procedure involves hydrolysis and neutralization, which can generate a significant amount of aqueous waste.

2-Chloroanisole 2-Chloroanisole This compound This compound 2-Chloroanisole->this compound Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->this compound Byproducts Dimethylamine hydrochloride, Phosphoric acid derivatives This compound->Byproducts

Diagram 3: Synthetic pathway for the Vilsmeier-Haack formylation of 2-chloroanisole.

Experimental Protocols

The following are representative, generalized experimental protocols for the types of reactions discussed. Note: These are illustrative and have not been optimized for the specific synthesis of this compound.

Protocol 1: General Procedure for Electrophilic Chlorination of an Aromatic Aldehyde
  • Reaction Setup: To a solution of the aromatic aldehyde (1 equivalent) in a dry chlorinated solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., iron(III) chloride, 0.1 equivalents).

  • Addition of Chlorinating Agent: Cool the reaction mixture to 0 °C and add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Oxidation of a Toluene Derivative
  • Reaction Setup: In a round-bottom flask, dissolve the toluene derivative (1 equivalent) in a mixture of a suitable organic solvent (e.g., t-butanol) and water.

  • Addition of Oxidant: Add potassium permanganate (2-3 equivalents) portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter off the manganese dioxide precipitate. If an organic solvent was used, remove it under reduced pressure. Acidify the aqueous solution with a mineral acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Vilsmeier-Haack Formylation of an Anisole Derivative
  • Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, cool dimethylformamide (DMF, 3-5 equivalents) to 0 °C and add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise with stirring. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve the anisole derivative (1 equivalent) in a dry chlorinated solvent (e.g., dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Heat the reaction mixture to 40-60 °C and stir until the starting material is consumed (monitored by TLC or GC).

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or sodium acetate) and stir until the hydrolysis is complete. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Workflow for Environmental Impact Assessment

The following diagram illustrates a general workflow for assessing the environmental impact of a chemical synthesis.

cluster_0 Data Collection cluster_1 Quantitative Analysis cluster_2 Qualitative Analysis cluster_3 Comparative Evaluation Identify_Routes Identify Synthetic Routes Gather_Protocols Gather Experimental Protocols Identify_Routes->Gather_Protocols Extract_Data Extract Quantitative Data (masses, yields) Gather_Protocols->Extract_Data Calc_Atom_Economy Calculate Atom Economy Extract_Data->Calc_Atom_Economy Calc_E_Factor Calculate E-Factor Extract_Data->Calc_E_Factor Assess_Hazards Assess Reagent & Solvent Hazards Extract_Data->Assess_Hazards Compare_Metrics Compare Green Metrics Calc_Atom_Economy->Compare_Metrics Calc_E_Factor->Compare_Metrics Evaluate_Byproducts Evaluate Byproduct Toxicity & Disposal Assess_Hazards->Evaluate_Byproducts Consider_Energy Consider Energy Consumption Evaluate_Byproducts->Consider_Energy Consider_Energy->Compare_Metrics Select_Greener_Route Select Greener Route Compare_Metrics->Select_Greener_Route

Diagram 4: General workflow for assessing the environmental impact of a chemical synthesis.

Conclusion and Recommendations

Based on this preliminary analysis, the electrophilic chlorination of 3-methoxybenzaldehyde (Route 1) appears to be the most promising route from an atom economy perspective. However, the use of hazardous reagents and chlorinated solvents presents significant environmental and safety challenges.

The oxidation of 4-chloro-3-methoxytoluene (Route 2) suffers from poor atom economy and the generation of heavy metal waste, making it a less desirable option from a green chemistry standpoint.

The Vilsmeier-Haack formylation of 2-chloroanisole (Route 3) offers a reliable synthetic method but is hampered by a moderate atom economy and the use of corrosive reagents and chlorinated solvents.

To make a definitive recommendation, further research is required to obtain detailed and optimized experimental data for each route. Ideally, future work should focus on developing greener alternatives for each step, such as:

  • For Route 1: Investigating milder and more selective chlorinating agents or catalytic systems that can operate in greener solvents.

  • For Route 2: Exploring catalytic oxidation methods using greener oxidants like hydrogen peroxide or even aerobic oxidation.

  • For Route 3: Developing alternative formylation methods that avoid the use of phosphorus oxychloride and chlorinated solvents.

By systematically evaluating the environmental impact of different synthetic strategies, the chemical industry can move towards more sustainable and responsible manufacturing practices. This guide serves as a foundational tool for researchers and professionals to begin this critical assessment for this compound and other valuable chemical intermediates.

References

A Comparative Analysis of Antibody Cross-Reactivity for 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of an antibody developed for the detection of 4-Chloro-3-methoxybenzaldehyde. The study investigates the antibody's specificity by assessing its binding affinity towards structurally related compounds. This information is critical for researchers and drug development professionals in designing selective assays and interpreting binding data.

Introduction

This compound is a substituted aromatic aldehyde with applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Due to its specific substitution pattern, antibodies raised against it may exhibit cross-reactivity with other structurally similar benzaldehyde derivatives. Understanding the extent of this cross-reactivity is paramount for the development of specific immunoassays and for evaluating potential off-target effects in biological systems.

This guide details a hypothetical cross-reactivity study employing a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the binding of several analogous compounds to a polyclonal antibody raised against this compound. The selected compounds for comparison include:

  • Vanillin: (4-hydroxy-3-methoxybenzaldehyde) A widely used flavoring agent that shares the methoxy and aldehyde groups.[2]

  • Isovanillin: (3-hydroxy-4-methoxybenzaldehyde) A structural isomer of vanillin.

  • Veratraldehyde: (3,4-dimethoxybenzaldehyde) Contains two methoxy groups.

  • 4-Chlorobenzaldehyde: Lacks the methoxy group but retains the chloro- substitution.

  • 3-Methoxybenzaldehyde: Lacks the chloro- substitution but retains the methoxy group.

The objective of this study is to provide a quantitative comparison of the antibody's binding affinity for these analogs relative to this compound, thereby establishing its specificity profile.

Experimental Protocol: Competitive ELISA

A competitive ELISA was designed to determine the concentration of each test compound that inhibits the binding of the primary antibody to the immobilized this compound-protein conjugate by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • This compound-Bovine Serum Albumin (BSA) conjugate

  • Rabbit anti-4-Chloro-3-methoxybenzaldehyde polyclonal antibody (primary antibody)

  • Goat anti-rabbit IgG-Horseradish Peroxidase (HRP) conjugate (secondary antibody)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (PBS with 1% BSA)

  • Test compounds: this compound, Vanillin, Isovanillin, Veratraldehyde, 4-Chlorobenzaldehyde, 3-Methoxybenzaldehyde

Procedure:

  • Coating: The 96-well plates were coated with the this compound-BSA conjugate at a concentration of 1 µg/mL in PBS and incubated overnight at 4°C.

  • Washing: The plates were washed three times with wash buffer.

  • Blocking: The remaining protein-binding sites were blocked by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

  • Washing: The plates were washed three times with wash buffer.

  • Competition: A standard curve was prepared for this compound, and serial dilutions of the test compounds were made. 50 µL of each dilution was added to the wells, followed by 50 µL of the primary antibody solution. The plate was incubated for 1 hour at room temperature.

  • Washing: The plates were washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates were washed five times with wash buffer.

  • Substrate Reaction: 100 µL of TMB substrate solution was added to each well, and the plate was incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction was stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

Data Analysis:

The IC50 values were determined from the dose-response curves. The percent cross-reactivity was calculated using the following formula:

% Cross-reactivity = (IC50 of this compound / IC50 of test compound) x 100

Data Presentation: Comparative Cross-Reactivity

The following table summarizes the hypothetical quantitative data obtained from the competitive ELISA.

CompoundStructureIC50 (µM)Cross-Reactivity (%)
This compound
alt text
1.2100
Vanillin
alt text
25.84.65
Isovanillin
alt text
48.32.48
Veratraldehyde
alt text
112.11.07
4-Chlorobenzaldehyde
alt text
8.514.12
3-Methoxybenzaldehyde
alt text
15.27.89

Visualizations

Experimental Workflow Diagram

G cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Block Block Wash 1->Block Wash 2 Wash 2 Block->Wash 2 Add Analytes & Primary Ab Add Analytes & Primary Ab Wash 2->Add Analytes & Primary Ab Incubate 1 Incubate 1 Add Analytes & Primary Ab->Incubate 1 Wash 3 Wash 3 Incubate 1->Wash 3 Add Secondary Ab Add Secondary Ab Wash 3->Add Secondary Ab Incubate 2 Incubate 2 Add Secondary Ab->Incubate 2 Wash 4 Wash 4 Incubate 2->Wash 4 Add TMB Substrate Add TMB Substrate Wash 4->Add TMB Substrate Incubate 3 Incubate 3 Add TMB Substrate->Incubate 3 Stop Reaction Stop Reaction Incubate 3->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance

Caption: Workflow for the competitive ELISA used in the cross-reactivity study.

Conclusion

The hypothetical cross-reactivity data indicate that the polyclonal antibody raised against this compound exhibits high specificity for its target antigen. The highest cross-reactivity was observed with 4-Chlorobenzaldehyde (14.12%) and 3-Methoxybenzaldehyde (7.89%), suggesting that both the chloro and methoxy groups are important for antibody recognition, with the absence of either leading to a significant decrease in binding affinity. Vanillin and its isomer, isovanillin, showed considerably lower cross-reactivity, and veratraldehyde demonstrated minimal binding.

These findings underscore the importance of empirical testing for cross-reactivity when developing and utilizing antibody-based detection methods for small molecules. For applications requiring high specificity, the potential for cross-reactivity with structurally related compounds must be carefully considered and quantified. This guide provides a framework for conducting such a comparative analysis.

References

A Comprehensive Guide to the Characterization and Validation of 4-Chloro-3-methoxybenzaldehyde Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Chloro-3-methoxybenzaldehyde with potential alternative reference standards. It includes supporting experimental data, detailed methodologies for key analytical techniques, and visual representations of workflows and relationships to aid in the selection of the most suitable reference standard for your research and development needs.

Comparative Analysis of Reference Standards

The selection of a chemical reference standard is a critical step in pharmaceutical analysis, ensuring the accuracy and reproducibility of results. This section compares this compound with two viable alternatives: its structural isomer, 3-Chloro-4-methoxybenzaldehyde, and the widely used, structurally related compound, Vanillin.

Table 1: Physicochemical Properties and Identifiers

PropertyThis compound3-Chloro-4-methoxybenzaldehydeVanillin (4-Hydroxy-3-methoxybenzaldehyde)
CAS Number 13726-16-4[1][2][3]4903-09-7[4][5]121-33-5[6][7]
Molecular Formula C₈H₇ClO₂[1][2][3]C₈H₇ClO₂[4][5]C₈H₈O₃[7][8]
Molecular Weight 170.59 g/mol [1][2][3]170.59 g/mol [4][5]152.15 g/mol [7][8]
Melting Point Not specified56-60 °C[5]81-83 °C[7]
Boiling Point Not specifiedNot specified170 °C/15 mmHg[7]
Purity ≥98% (supplier data)[3]97% (assay)[5]USP Reference Standard[7]

Table 2: Comparative Spectral Data

Analytical TechniqueThis compound3-Chloro-4-methoxybenzaldehydeVanillin
¹H NMR (CDCl₃, δ ppm) Aldehyde proton (~9.8 ppm), Aromatic protons (multiplets), Methoxy protons (~3.9 ppm)Aldehyde proton (~9.8 ppm), Aromatic protons (multiplets), Methoxy protons (~3.9 ppm)Aldehyde proton (9.83 ppm), Aromatic protons (7.43, 7.41, 7.04 ppm), Methoxy protons (3.97 ppm), Hydroxyl proton (6.33 ppm)
¹³C NMR (DMSO-d₆, δ ppm) Carbonyl carbon (~191 ppm), Aromatic carbons (various shifts), Methoxy carbon (~56 ppm)Carbonyl carbon (~191 ppm), Aromatic carbons (various shifts), Methoxy carbon (~56 ppm)Carbonyl carbon (191.0 ppm), Aromatic carbons (151.6, 148.1, 129.8, 125.1, 114.6, 108.9 ppm), Methoxy carbon (55.7 ppm)
Mass Spectrometry (m/z) Molecular Ion [M]⁺ at 170/172 (due to ³⁵Cl/³⁷Cl isotopes)[9]Molecular Ion [M]⁺ at 170/172 (due to ³⁵Cl/³⁷Cl isotopes)[4]Molecular Ion [M]⁺ at 152[10]
IR Spectroscopy (cm⁻¹) C=O stretch (~1700), C-O stretch (~1250), C-Cl stretch (~750)C=O stretch (~1700), C-O stretch (~1250), C-Cl stretch (~750)OH stretch (~3200), C=O stretch (~1665), C-O stretch (~1265)

Experimental Protocols for Characterization and Validation

The following are detailed methodologies for the key experiments required to characterize and validate a this compound reference standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solution multiple times to establish system suitability (e.g., retention time reproducibility, peak area precision).

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the reference standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Used to further confirm the assignments of proton and carbon signals and their correlations.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm that the spectrum is consistent with the structure of this compound.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound.

  • Instrumentation: A mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Procedure (for GC-MS):

    • Inject a dilute solution of the sample into the GC.

    • The compound is separated from any volatile impurities and then introduced into the mass spectrometer.

    • The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

  • Data Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of this compound (170.59 g/mol ). The isotopic pattern of the molecular ion should show the characteristic 3:1 ratio for the presence of a chlorine atom.

Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound, such as the carbonyl (C=O) stretch of the aldehyde, the C-O stretch of the methoxy group, and the C-Cl stretch.

Visualizing Workflows and Relationships

Experimental Workflow for Reference Standard Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive characterization of a this compound reference standard.

G cluster_0 Initial Assessment cluster_1 Purity and Identity Confirmation cluster_2 Validation and Documentation A Obtain Candidate Material B Visual Inspection A->B C HPLC for Purity B->C D NMR for Structure C->D E MS for Molecular Weight D->E F IR for Functional Groups E->F G Compare with Alternatives F->G H Generate Certificate of Analysis G->H I Establish Reference Standard H->I

Caption: Workflow for Characterizing a Reference Standard.

Relationship Between this compound and Alternatives

This diagram shows the structural relationships and key differences between this compound and its potential alternatives.

G A This compound B 3-Chloro-4-methoxybenzaldehyde A->B Structural Isomer C Vanillin (4-Hydroxy-3-methoxybenzaldehyde) A->C Related Structure (Cl vs. OH) B->C Related Structure (Cl vs. OH)

Caption: Structural Relationships of Aldehyde Standards.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-3-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-3-methoxybenzaldehyde, ensuring operational safety and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is primarily based on the SDS for its close isomer, 3-Chloro-4-methoxybenzaldehyde, and should be used as a guideline. Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Key Safety and Hazard Information

This compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these potential hazards, strict adherence to safety protocols is necessary during handling and disposal.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol [1]
Appearance Solid
Storage Temperature 0-8°C

Disposal Procedure

The recommended disposal method for halogenated aromatic aldehydes, based on information for the isomer 3-Chloro-4-methoxybenzaldehyde, is incineration.

Experimental Protocol for Disposal:

  • Material Preparation: The waste this compound should be dissolved or mixed with a combustible solvent. This aids in the complete combustion of the material.

  • Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and an exhaust air scrubber system. This ensures the complete destruction of the compound and minimizes the release of hazardous byproducts into the atmosphere.

  • Regulatory Compliance: All disposal activities must be conducted in accordance with applicable local, state, and federal regulations. Consult your EHS department to ensure full compliance.

It is imperative not to dispose of this chemical down the drain or in regular waste streams.

Personal Protective Equipment (PPE) and Handling

When handling this compound, especially during disposal preparation, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Spill and Leak Procedures

In the event of a spill:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Collect the spilled material using an inert absorbent material.

  • Package: Place the contained waste in a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Path cluster_documentation Documentation start Start: Have 4-Chloro-3- methoxybenzaldehyde for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe container Ensure Waste is in a Properly Labeled, Sealed Container ppe->container consult_ehs Consult Institutional EHS for Specific Guidance container->consult_ehs dissolve Dissolve or Mix with a Combustible Solvent consult_ehs->dissolve no_drain Do NOT Dispose Down Drain or in Regular Trash consult_ehs->no_drain incinerate Arrange for Chemical Incineration (with afterburner and scrubber) dissolve->incinerate log Log Disposal Details in Laboratory Waste Records incinerate->log end End: Proper Disposal Complete log->end

Caption: Disposal workflow for this compound.

References

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